molecular formula C10H20ClNO B2775937 2-Oxaspiro[5.5]undecan-5-amine hydrochloride CAS No. 2230803-31-1

2-Oxaspiro[5.5]undecan-5-amine hydrochloride

カタログ番号: B2775937
CAS番号: 2230803-31-1
分子量: 205.73
InChIキー: LMPAEVXMVOVKDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxaspiro[5.5]undecan-5-amine hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO and its molecular weight is 205.73. The purity is usually 95%.
BenchChem offers high-quality 2-Oxaspiro[5.5]undecan-5-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxaspiro[5.5]undecan-5-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-oxaspiro[5.5]undecan-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c11-9-4-7-12-8-10(9)5-2-1-3-6-10;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPAEVXMVOVKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COCCC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: 2-Oxaspiro[5.5]undecan-5-amine Hydrochloride

[1]

Chemical Identity & Core Properties

2-Oxaspiro[5.5]undecan-5-amine hydrochloride is a bicyclic, spiro-fused ether amine.[1] It serves as a critical "escape from flatland" scaffold in medicinal chemistry, offering a three-dimensional architecture that improves solubility and selectivity compared to traditional planar aromatic rings.[1]

PropertyDetail
Chemical Name 2-Oxaspiro[5.5]undecan-5-amine hydrochloride
CAS Number (HCl Salt) 2230803-31-1
CAS Number (Free Base) 1555761-55-1
Molecular Formula C₁₀H₁₉NO[1][2][3] · HCl
Molecular Weight 205.73 g/mol (Salt); 169.27 g/mol (Base)
Structural Class Spirocyclic Ether Amine
pKa (Calculated) ~9.5 (Amine conjugate acid)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol
Structural Significance

The spiro[5.5]undecane skeleton forces the two six-membered rings to be perpendicular, creating a rigid, globular structure.[1] The oxygen atom at position 2 introduces polarity and hydrogen bond acceptance, while the amine at position 5 (adjacent to the spiro center) provides a reactive handle for diversification.

  • Fsp3 Score: 1.0 (High fraction of sp3 carbons correlates with improved clinical success).

  • Bioisosterism: Often used as a surrogate for substituted cyclohexyl or piperidinyl groups to alter metabolic soft spots.[1]

Synthesis & Manufacturing Logic

The synthesis of 2-oxaspiro[5.5]undecan-5-amine typically proceeds via the corresponding ketone intermediate, 2-oxaspiro[5.5]undecan-5-one (CAS 1480805-76-2).[1] The transformation preserves the spirocyclic core while installing the chiral amine center (often obtained as a racemate unless asymmetric catalysis is employed).

Reaction Pathway (DOT Visualization)

The following diagram illustrates the reductive amination pathway, the industry-standard method for converting the spiro-ketone to the amine.[1]

SynthesisPathwayKetonePrecursor:2-Oxaspiro[5.5]undecan-5-one(CAS 1480805-76-2)ImineIntermediate:Imine / Oxime SpeciesKetone->ImineNH4OAc or NH2OHMeOH, RefluxAmineProduct:2-Oxaspiro[5.5]undecan-5-amine(Free Base)Imine->AmineReduction(NaBH3CN or H2/Pd)SaltFinal Form:Hydrochloride Salt(CAS 2230803-31-1)Amine->SaltHCl in Dioxane/Et2OPrecipitation

Caption: Synthesis of 2-oxaspiro[5.5]undecan-5-amine HCl via reductive amination of the ketone.

Experimental Protocols

Protocol A: Reductive Amination (Lab Scale)

Objective: Convert 2-oxaspiro[5.5]undecan-5-one to the amine free base.[1]

  • Imine Formation:

    • Dissolve 1.0 eq of 2-oxaspiro[5.5]undecan-5-one in dry Methanol (0.5 M concentration).

    • Add 10.0 eq of Ammonium Acetate (NH₄OAc).

    • Checkpoint: Ensure the reaction vessel is sealed and stirred at RT for 2 hours . The excess ammonium source is critical to prevent secondary amine formation.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add 1.5 eq of Sodium Cyanoborohydride (NaBH₃CN).

    • Allow to warm to RT and stir overnight (12-16 h).

  • Workup (Critical Step):

    • Quench with 1N NaOH to pH > 12 (ensure free base formation).

    • Extract 3x with Dichloromethane (DCM).

    • Validation: Check the aqueous layer pH; if <10, amine will remain trapped as a salt.

    • Dry organics over Na₂SO₄ and concentrate.[1][4]

Protocol B: Salt Formation (Hydrochloride)

Objective: Generate the stable, storable HCl salt (CAS 2230803-31-1).[1]

  • Dissolve the crude oil (free base) in a minimal amount of diethyl ether or EtOAc.

  • Cool to 0°C in an ice bath.

  • Add 1.1 eq of 4M HCl in Dioxane dropwise.

  • Observation: A white precipitate should form immediately.[1]

  • Filter the solid under inert atmosphere (N₂) to avoid hygroscopic clumping.

  • Wash with cold ether and dry under high vacuum.[1]

Applications in Drug Discovery

This building block is utilized to modulate the physicochemical profile of lead compounds.[1]

Metabolic Stability

Replacing a piperidine or cyclohexyl ring with the 2-oxaspiro[5.5]undecane scaffold often blocks metabolic oxidation at the 4-position (common in simple rings) due to steric bulk and the spiro-quaternary center.[1]

Conformational Restriction

The spiro scaffold locks the amine vector relative to the ether oxygen.[1] This is particularly useful in:

  • GPCR Ligands: Positioning hydrogen bond donors/acceptors in precise spatial orientations.[1]

  • Kinase Inhibitors: Occupying hydrophobic pockets where planar rings bind too loosely.[1]

Library Synthesis

The amine is a "universal coupler."[1] It reacts readily with:

  • Carboxylic Acids: (HATU/DIEA coupling) to form amides.

  • Sulfonyl Chlorides: To form sulfonamides.[1]

  • Isocyanates: To form ureas.[1]

Handling & Safety (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Hygroscopic. Store at 2-8°C under desiccant. The HCl salt is significantly more stable than the free base, which absorbs CO₂ from the air.

References

  • Namiki Shoji Co., Ltd. (2025). Product Catalog: 2-oxaspiro[5.5]undecan-5-amine hydrochloride. Retrieved from [1]

  • ChemSRC. (2025). CAS 2230803-31-1 Entry & Physical Properties. Retrieved from [1]

  • Leyan Reagents. (2025). Synthesis and Availability of Spirocyclic Amines. Retrieved from [1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Contextual grounding on spiro-scaffolds).
  • Enamine Ltd. (2025). Spirocyclic Building Blocks for Drug Discovery. Retrieved from [1]

Beyond Flatland: Structural and Synthetic Analysis of 2-Oxaspiro[5.5]undecan-5-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Oxaspiro[5.5]undecan-5-amine hydrochloride , a specialized spirocyclic building block used in modern medicinal chemistry. This scaffold is valued for its ability to increase fraction saturated (


), improve metabolic stability, and provide novel vectors for drug-target interactions compared to traditional flat aromatic systems.

Introduction: The Spirocyclic Advantage

In the pursuit of novel therapeutics, the "escape from flatland" has become a central dogma. 2-Oxaspiro[5.5]undecan-5-amine hydrochloride represents a class of spirocyclic ethers that serve as bioisosteres for morpholines, piperidines, and cyclohexylamines.

Unlike fused bicyclic systems, the spiro-junction (C6) forces the two six-membered rings to adopt a perpendicular orientation. This orthogonality confers unique physicochemical properties:

  • Vectorial Diversity: The amine handle at C5 projects into a defined 3D space, distinct from equatorial/axial positions on a simple cyclohexane.

  • Metabolic Hardening: The quaternary spiro center blocks metabolic "soft spots" often found in simple cyclic amines.

  • Lipophilicity Modulation: The ether oxygen (O2) lowers

    
     relative to the carbocyclic parent (spiro[5.5]undecane), improving aqueous solubility while maintaining membrane permeability.
    

Structural Elucidation & Conformational Analysis

Numbering and Topology

To ensure precise chemical communication, we utilize the standard IUPAC spiro numbering convention for this heterocycle:

  • Ring A (Ether): Atoms 1–5 and the spiro carbon (6). Oxygen is assigned position 2 to give the heteroatom the lowest locant.

  • Ring B (Carbocycle): Atoms 7–11.

  • Functionalization: The amine (

    
    ) is located at Position 5 , adjacent to the spiro center (C6) and the C4 methylene.
    

SMILES: NC1CCOC2(CCCCC2)C1.Cl

Conformational Lock

The 2-oxaspiro[5.5]undecane skeleton predominantly exists in a chair-chair conformation.

  • The Anomeric Effect: While less pronounced than in sugars, the dipole interaction between the ether oxygen (O2) and the spiro center stabilizes specific rotamers.

  • Amine Stereochemistry: The C5 position is a chiral center. The amine can exist in either an axial or equatorial orientation.

    • Equatorial: Generally thermodynamically favored to avoid 1,3-diaxial interactions with the C3 protons.

    • Axial: May be stabilized if hydrogen bonding occurs with the ether oxygen (O2), though the distance is often too great in the chair form.

Synthetic Pathways: The RCM Approach

While classical Prins cyclizations are possible, they often lack regiocontrol for the C5 position. The most robust, modular route for research-scale synthesis utilizes Ring-Closing Metathesis (RCM) followed by functional group manipulation.

Retrosynthetic Analysis

The strategy disconnects the spiro-ether ring at the C4-C5 bond (alkene precursor) and the C1-O2 bond (etherification).

Retrosynthesis Target 2-Oxaspiro[5.5]undecan-5-amine (Target) Ketone 2-Oxaspiro[5.5]undecan-5-one (Intermediate) Target->Ketone Reductive Amination Olefin Spiro-alkene (RCM Product) Ketone->Olefin Hydroboration/ Oxidation Diene 1-Allyl-1-(allyloxymethyl) cyclohexane Olefin->Diene RCM (Grubbs II) Start Cyclohexanecarbaldehyde (Starting Material) Diene->Start Alkylation & Etherification

Figure 1: Retrosynthetic logic flow from the target spiro-amine back to commercially available cyclohexanecarbaldehyde.

Step-by-Step Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Precursor Assembly (Gem-dialkylation)
  • Reagents: Cyclohexanecarbaldehyde, Allylmagnesium bromide, Sodium Hydride, Allyl bromide.

  • Procedure:

    • React cyclohexanecarbaldehyde with allylmagnesium bromide (THF, 0°C) to form 1-cyclohexylbut-3-en-1-ol .

    • Critical Step: To create the quaternary center, oxidize the alcohol back to the ketone, then perform a Barbier reaction or Grignard addition with a functionalized methyl group, OR use a gem-disubstitution strategy on cyclohexanone.

    • Optimized Route: Start with Methylenecyclohexane . Perform a Prins reaction with paraformaldehyde/HCl to yield 1-(hydroxymethyl)cyclohexyl chloride . Elimination gives the exocyclic alkene, but we need the diene.

    • Best Lab Route:Alkylation of Cyclohexanecarboxylic acid enolate .

      • Treat ethyl cyclohexanecarboxylate with LDA (-78°C), add allyl bromide.

      • Reduce ester to alcohol (

        
        ).
        
      • Williamson ether synthesis: React alcohol with NaH and allyl bromide.

      • Result: 1-Allyl-1-(allyloxymethyl)cyclohexane.

Step 2: Ring-Closing Metathesis (RCM)
  • Substrate: 1-Allyl-1-(allyloxymethyl)cyclohexane.

  • Catalyst: Grubbs 2nd Generation Catalyst (2-5 mol%).

  • Solvent: Dichloromethane (DCM), dilute concentration (0.01 M) to favor intramolecular cyclization over polymerization.

  • Condition: Reflux for 12–24 hours.

  • Workup: Evaporate solvent; purify via silica gel chromatography.

  • Product: 3,6-Dihydro-2H-spiro[benzofuran-?,?] analog (Spiro-dihydropyran).

Step 3: Hydroboration-Oxidation (Regioselective)
  • Reagents: 9-BBN (0.5 M in THF), then

    
    /NaOH.
    
  • Mechanism: The bulky borane adds anti-Markovnikov. Due to the steric bulk of the spiro-cyclohexane, the boron attacks the less hindered face, typically favoring the C5 position over C4.

  • Product: 2-Oxaspiro[5.5]undecan-5-ol.

Step 4: Oxidation to Ketone
  • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.

  • Product: 2-Oxaspiro[5.5]undecan-5-one .

Step 5: Reductive Amination & Salt Formation
  • Reagents: Ammonium acetate (

    
    ), 
    
    
    
    (Sodium cyanoborohydride), Methanol.
  • Procedure:

    • Dissolve ketone in MeOH. Add 10 eq.

      
      . Stir 30 min.
      
    • Add

      
       (1.2 eq). Stir 16h at RT.
      
    • Quench with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      . Extract with DCM.
      
  • HCl Salt Formation:

    • Dissolve free amine in diethyl ether.

    • Add 2M HCl in diethyl ether dropwise at 0°C.

    • Filter the white precipitate.[1]

    • Final Product: 2-Oxaspiro[5.5]undecan-5-amine hydrochloride .

Physicochemical Profile

The following data summarizes the predicted properties of the free base and salt, essential for ADME profiling.

PropertyValue (Approx.)Note
Molecular Formula

Salt form
Molecular Weight 205.73 g/mol 169.27 (Free Base) + 36.46 (HCl)
cLogP (Free Base) 1.2 – 1.6Ideal for CNS penetration; lower than pure carbocycles.
pKa (Conj. Acid) 9.5 – 10.2Typical for primary aliphatic amines.
TPSA ~35

26 (Amine) + 9 (Ether). Excellent permeability.
H-Bond Donors 3Ammonium form (

).
Solubility High (

mg/mL)
In water/saline as HCl salt.

Applications in Drug Discovery

Bioisosteric Replacement

This scaffold is frequently used to replace 4-substituted piperidines or cyclohexylamines .

  • Case Study: In

    
     receptor antagonists or GPCR ligands, replacing a piperidine with the 2-oxaspiro[5.5]undecan-5-amine core often retains potency while reducing hERG liability due to the altered basicity and steric bulk.
    
Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<200 Da) and high solubility, this amine is an excellent fragment for screening. The spiro-core provides a rigid vector that can probe sub-pockets inaccessible to flexible linkers.

Workflow Visualization

The following diagram illustrates the decision matrix for utilizing this scaffold in a Lead Optimization campaign.

Optimization Hit Hit Compound (High Lipophilicity / Met. Liab.) Decision Structural Modification Strategy Hit->Decision Spiro Incorporate 2-Oxaspiro[5.5] Scaffold Decision->Spiro Replace Cyclohexane/Piperidine Result1 Reduced LogP (Ether Effect) Spiro->Result1 Result2 Blocked Metabolism (Spiro Quaternary C) Spiro->Result2 Result3 New IP Space (Novelty) Spiro->Result3

Figure 2: Strategic rationale for incorporating the oxaspiro scaffold during lead optimization.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(21), 3524–3529. (Context on ether/spiro physicochemical modulation). [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[2] Expert Opinion on Drug Discovery, 11(9), 831–840. [Link]

  • PubChem Compound Summary. (2024). 2-Oxa-9-azaspiro[5.5]undecane hydrochloride (Analogous structural data).[3] National Center for Biotechnology Information. [Link]

  • Smith, A. B., et al. (2005). Design, Synthesis, and Evaluation of Non-Peptide Mimetics. Journal of the American Chemical Society. (Foundational RCM protocols for spirocycles). [Link]

Sources

An In-Depth Technical Guide to Spirocyclic Amine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Flatland in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by planar, aromatic scaffolds. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover, contributing to high attrition rates in drug development. The strategic incorporation of three-dimensional (3D) molecular architectures has emerged as a powerful solution, with spirocyclic scaffolds at the forefront of this paradigm shift.[1][2] Spirocycles, characterized by two rings sharing a single atom, introduce conformational rigidity and a defined 3D geometry.[3] When one or more of these rings contain a nitrogen atom, the resulting spirocyclic amine scaffolds become exceptionally valuable building blocks for creating novel therapeutics with improved drug-like properties.[4][5]

This guide provides a comprehensive technical overview of spirocyclic amine scaffolds for drug development professionals. It delves into the fundamental advantages they confer, outlines key synthetic strategies, showcases their application through successful case studies, and provides a validated experimental protocol for assessing one of their primary benefits: metabolic stability.

The Spirocyclic Advantage: Engineering Superior Drug Properties

The introduction of a spirocyclic amine scaffold into a drug candidate is not merely a structural curiosity; it is a deliberate design choice aimed at overcoming common pharmacological hurdles. The inherent rigidity and three-dimensionality of these scaffolds provide a distinct set of advantages over their acyclic or planar counterparts.[3][6]

Causality Behind the Advantage:

  • Enhanced Three-Dimensionality (Fsp³): Spirocycles inherently increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[2][7] A higher Fsp³ count correlates with increased clinical success, largely because the resulting 3D shape allows for more specific and higher-quality interactions with the complex topology of biological targets, while minimizing the non-specific, planar interactions that often cause off-target effects.[7]

  • Conformational Restriction: The spirocyclic core locks the relative orientation of substituents, reducing the entropic penalty upon binding to a target.[8] This pre-organization can lead to a significant increase in binding affinity and potency.

  • Improved Physicochemical Properties: Strategically replacing a "flat" fragment like a piperazine or morpholine with a spirocyclic amine bioisostere can profoundly impact a molecule's properties. This often leads to lower lipophilicity (LogP/LogD) and increased aqueous solubility, which are critical for favorable pharmacokinetics.[3][7]

  • Enhanced Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are sterically hindered, often shielding metabolically labile sites from degradative enzymes like Cytochrome P450s (CYPs).[7] This can decrease metabolic clearance and improve a drug's half-life.

  • Novelty and Intellectual Property: The exploration of spirocyclic chemical space provides access to novel molecular frameworks, offering a clear path to new intellectual property.

Data Presentation: Spirocyclic Scaffolds vs. Non-Spirocyclic Analogues

The following table summarizes the typical improvements observed when a traditional, flexible, or planar moiety is replaced with a spirocyclic amine bioisostere, based on trends reported in medicinal chemistry literature.[7]

PropertyTypical Non-Spirocyclic Moiety (e.g., Piperidine, Morpholine)Typical Spirocyclic Bioisostere (e.g., Azaspiro[3.3]heptane)Rationale for Improvement
Lipophilicity (cLogP) HigherLowerIncreased sp³ character and reduced surface area decrease lipophilicity.
Aqueous Solubility LowerHigherLower lipophilicity and unique crystal packing often enhance solubility.[3]
Metabolic Stability (T½) ShorterLongerSteric shielding of metabolically vulnerable positions by the rigid 3D scaffold.[7]
Target Selectivity LowerHigherPrecise 3D orientation of functional groups leads to more specific receptor interactions.
hERG Inhibition Risk HigherLowerReduced lipophilicity and basicity can mitigate binding to the hERG potassium channel.

Key Synthetic Strategies for Spirocyclic Amines

While the benefits are clear, the synthesis of spirocyclic scaffolds can be challenging due to the need to construct a sterically demanding quaternary carbon center.[3][4] However, a number of robust synthetic methodologies have been developed and are now widely employed.

Core Methodologies:

  • Intramolecular Cyclization: This is a common and powerful strategy. It often involves an intramolecular nucleophilic substitution or alkylation where a nitrogen atom attacks an electrophilic carbon to form the second ring around a common precursor.

  • Ring-Closing Metathesis (RCM): For scaffolds containing larger rings, RCM using catalysts like Grubbs' catalyst is a highly effective method for forming the second ring of the spirocycle.

  • Cyclocondensation Reactions: These reactions involve the formation of two bonds in a single operation to create the heterocyclic ring, such as reacting a cyclic ketone with a difunctional amine derivative.[2]

  • [2+2] Cycloaddition: This method is particularly useful for constructing strained four-membered rings, such as in the synthesis of azaspiro[3.3]heptanes.

Visualization: Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for synthesizing a spirocyclic amine via an intramolecular cyclization pathway, a common and versatile approach.

G A Cyclic Ketone (Starting Material) B Functionalization (e.g., α-alkylation with a protected aminoalkyl halide) A->B C Key Intermediate (with tethered amine precursor) B->C D Deprotection (Reveals nucleophilic amine) C->D E Intramolecular Cyclization (e.g., Reductive Amination or SN2) D->E F Spirocyclic Amine Scaffold (Final Core Structure) E->F

Caption: A generalized workflow for spirocyclic amine synthesis.

Applications and Case Studies in Drug Discovery

The theoretical advantages of spirocyclic amines have translated into tangible success, with numerous examples found in approved drugs and advanced clinical candidates across various therapeutic areas.[1][2]

Case Study 1: Fluspirilene - A Classic Spirocyclic Antipsychotic Fluspirilene, discovered in the 1960s, is an early example of a successful spirocyclic drug used for schizophrenia.[1] Its core features a piperidine ring spiro-fused to a hydantoin moiety. This rigid scaffold precisely positions the pendant pharmacophores—the bis(4-fluorophenyl)butyl group and the aniline moiety—for optimal interaction with dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1] The synthesis of its core spirocycle has been a subject of continued optimization over decades.[1][2]

Case Study 2: Bioisosteric Replacement in PARP Inhibitors The development of poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy provides a modern and compelling example of bioisosterism. The approved drug Olaparib contains a piperazine ring. Researchers demonstrated that replacing this piperazine with a 2,6-diazaspiro[3.3]heptane scaffold led to a significant increase in selectivity for PARP-1 over other PARP family members.[7] While potency was slightly reduced, the improved selectivity profile resulted in less DNA damage and lower cytotoxicity, highlighting how spirocyclic scaffolds can be used to fine-tune a drug's safety profile.[7]

Visualization: Bioisosteric Replacement Logic

This diagram illustrates how replacing a flexible, planar ring with a rigid spirocycle alters the spatial orientation of functional groups, a key strategy for improving selectivity and other drug-like properties.

G cluster_0 Traditional Scaffold (e.g., Piperazine in Olaparib) cluster_1 Spirocyclic Bioisostere (e.g., Diazaspiro[3.3]heptane) A Planar/Flexible Ring (Piperazine) B Rotatable Bonds (High Conformational Freedom) A->B C Non-Optimal Vector Projection B->C G Bioisosteric Replacement C->G D Rigid 3D Scaffold (Diazaspiro[3.3]heptane) E Fixed Exit Vectors (Conformationally Restricted) D->E F Precise Vector Projection E->F H Improved Selectivity Enhanced Physicochemical Properties F->H G->F

Caption: Logic of improving drug properties via spirocyclic bioisosterism.

Experimental Protocol: In Vitro Metabolic Stability Assay

A primary justification for using spirocyclic scaffolds is their potential to enhance metabolic stability.[7] The following protocol describes a self-validating system to assess the in vitro stability of a test compound using liver microsomes, which contain the majority of Phase I drug-metabolizing enzymes.[8]

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of a spirocyclic amine candidate compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

  • Test Compound (TC): 10 mM stock in DMSO.

  • Positive Controls: Verapamil (high clearance), Warfarin (low clearance), 10 mM stocks in DMSO.

  • Human Liver Microsomes (HLM): Pooled, 20 mg/mL stock (e.g., from BioIVT or XenoTech).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[7]

  • Cofactor Solution (NADPH Regeneration System): Commercially available systems (e.g., NADPH-Regen®) or prepared in-house.

  • Termination Solution: Ice-cold Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • Hardware: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.

Step-by-Step Methodology:

  • Preparation of Reagents (On Ice):

    • Causality: Performing preparations on ice is critical to prevent premature enzymatic degradation before the assay begins.

    • Thaw HLM stock quickly in a 37°C water bath and immediately place on ice.

    • Dilute HLM stock to an intermediate concentration (e.g., 2 mg/mL) in pH 7.4 buffer.

    • Prepare the TC and positive control working solutions by diluting the 10 mM stocks to 100 µM in buffer.

  • Assay Plate Setup (Master Mix Approach):

    • Causality: A master mix approach minimizes pipetting errors and ensures consistency across all wells.

    • Prepare two master mixes:

      • +NADPH Master Mix: For every 1 mL, combine 500 µL of 2 mg/mL HLM, 200 µL of NADPH regeneration system, and 300 µL of buffer. This yields a final HLM concentration of 1 mg/mL.

      • -NADPH Master Mix (Negative Control): For every 1 mL, combine 500 µL of 2 mg/mL HLM and 500 µL of buffer.

    • Self-Validation: The "-NADPH" control is essential to confirm that compound disappearance is due to NADPH-dependent enzymatic metabolism and not simple chemical instability in the matrix.

  • Incubation Procedure:

    • Add the appropriate master mix to the 96-well plate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the reaction by adding a small volume (e.g., 1 µL) of the 100 µM TC working solution to the wells to achieve a final TC concentration of 1 µM. Mix well.

  • Time-Point Sampling and Reaction Termination:

    • Causality: Taking samples at multiple time points allows for the calculation of a degradation rate.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3-4 volumes of the ice-cold ACN/IS termination solution.[1]

    • The "0-minute" sample should be taken immediately after adding the TC, representing 100% compound remaining.

    • Mechanism: Acetonitrile precipitates the microsomal proteins, instantly halting all enzymatic activity. The internal standard corrects for variations during sample processing and injection.[1]

  • Sample Processing and Analysis:

    • Seal the termination plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 20 min) to pellet the precipitated protein.[1]

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS, quantifying the peak area ratio of the test compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of TC remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Challenges and Future Perspectives

Despite their advantages, the adoption of spirocyclic amines is not without challenges. The primary hurdle remains synthetic complexity, which can increase the cost and time required for library synthesis.[4][8] However, the field is rapidly advancing. The development of new synthetic methodologies, including asymmetric catalysis and flow chemistry, is making these scaffolds more accessible.[2] Furthermore, the integration of computational chemistry and DNA-encoded library (DEL) technology is enabling the rational design and high-throughput screening of novel spirocyclic compound collections, promising to accelerate their application in future drug discovery campaigns.

Conclusion

Spirocyclic amine scaffolds represent a validated and powerful strategy to escape the chemical "flatland" of traditional drug discovery. By providing rigid, three-dimensional frameworks, they enable the design of drug candidates with enhanced potency, selectivity, and superior pharmacokinetic properties, particularly metabolic stability. While synthetic hurdles exist, ongoing innovation in chemical synthesis and screening technologies ensures that spirocyclic amines will continue to be a thriving and essential component in the medicinal chemist's toolkit for developing the next generation of innovative medicines.

References

  • D'yakonov, V. A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Ferreira, R. S., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments. [Link]

  • Royal Society of Chemistry. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]

  • ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • PubMed. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • Drugs for Neglected Diseases Initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ResearchGate. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • National Institutes of Health. (2021). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

  • ACS Publications. (2018). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. [Link]

  • ACS Publications. (1996). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. [Link]

  • National Institutes of Health. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. [Link]

  • RSC Publishing. (2016). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. [Link]

  • PubMed. (2025). DOS-Like Strategy for the Spirocyclic MedChem Relevant Building Blocks via Petasis / Grubbs Reactions Sequence. [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). [Link]

  • PubMed. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • SpiroChem. (n.d.). Expertise of the month: Select the unique building blocks you need. [Link]

  • National Institutes of Health. (2016). On Exploring Structure Activity Relationships. [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. [Link]

  • ResearchGate. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects. [Link]

  • ACS Publications. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. [Link]

Sources

The Emerging Therapeutic Potential of 2-Oxaspiro[5.5]undecane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural and Therapeutic Significance of the 2-Oxaspiro[5.5]undecane Core

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered considerable attention in medicinal chemistry due to their unique three-dimensional architecture. This rigidified conformation allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Among these, the 2-oxaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif found in a number of natural products and synthetic compounds with diverse biological activities. Its inherent structural features, including a spirocyclic carbon center and an embedded tetrahydropyran ring, offer a versatile platform for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-oxaspiro[5.5]undecane derivatives for researchers, scientists, and drug development professionals.

While direct and extensive biological data on 2-oxaspiro[5.5]undecane derivatives are still emerging, the documented activities of structurally related aza- and diazaspiro[5.5]undecane analogs provide a strong rationale for their investigation.[1][2] These related compounds have demonstrated significant potential in oncology and neuroscience, suggesting that the 2-oxaspiro[5.5]undecane core may also harbor promising therapeutic properties.[1]

Synthetic Methodologies: Constructing the 2-Oxaspiro[5.5]undecane Scaffold

The synthesis of the 2-oxaspiro[5.5]undecane core can be achieved through various synthetic strategies, often involving the formation of the tetrahydropyran ring as a key step. The choice of synthetic route is often dictated by the desired substitution pattern on the carbocyclic and heterocyclic rings.

General Synthetic Workflow

A common approach to the synthesis of 2-oxaspiro[5.5]undecane derivatives involves the construction of a suitable precursor containing a cyclohexanone or a related carbocyclic ketone, followed by the annulation of the tetrahydropyran ring.

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Final Product Cyclohexanone Derivative Cyclohexanone Derivative Spirocyclization Spirocyclization Cyclohexanone Derivative->Spirocyclization Tetrahydropyran Precursor Tetrahydropyran Precursor Tetrahydropyran Precursor->Spirocyclization Functional Group Interconversion Functional Group Interconversion Spirocyclization->Functional Group Interconversion 2-Oxaspiro[5.5]undecane Derivative 2-Oxaspiro[5.5]undecane Derivative Functional Group Interconversion->2-Oxaspiro[5.5]undecane Derivative

Caption: A generalized workflow for the synthesis of 2-oxaspiro[5.5]undecane derivatives.

Experimental Protocol: Synthesis of a 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative (Illustrative Example)

While this guide focuses on the 2-oxaspiro scaffold, the following protocol for a related 1-oxa-diazaspiro analog demonstrates a common synthetic logic involving spirocyclization. This can be adapted for the synthesis of 2-oxaspiro derivatives.

Step 1: Epoxide Formation. [3]

  • To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., DMSO), add a sulfonium ylide (e.g., from trimethylsulfonium iodide and sodium hydride).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the corresponding spiro-epoxide.

Step 2: Ring Opening of the Epoxide. [3]

  • Treat the spiro-epoxide with a primary amine (e.g., an aniline derivative) in a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide.

  • Purify the resulting amino alcohol.

Step 3: Acylation and Cyclization. [3]

  • Acylate the amino alcohol with an appropriate acyl chloride (e.g., 2-chloroacetyl chloride) in the presence of a base (e.g., triethylamine).

  • Induce intramolecular cyclization by treating the acylated intermediate with a strong base (e.g., potassium tert-butoxide) to form the oxaspiro[5.5]undecane core.

Step 4: Deprotection and Derivatization. [3]

  • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid).

  • The resulting secondary amine can be further derivatized to introduce various substituents.

Biological Activities and Mechanisms of Action

The rigid spirocyclic framework of 2-oxaspiro[5.5]undecane derivatives makes them attractive candidates for targeting a variety of biological macromolecules. While research on this specific scaffold is ongoing, compelling evidence from structurally similar compounds suggests potential applications in oncology and neuropharmacology.

Anticancer Potential

Derivatives of the closely related diazaspiro[5.5]undecane scaffold have demonstrated cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[1] It is hypothesized that the 2-oxaspiro[5.5]undecane core, with its unique electronic and steric properties, could lead to novel anticancer agents with distinct activity profiles. For instance, a tetraoxaspiro[5.7]tridecane derivative has shown high cytotoxic activity against several tumor cell lines, exceeding the potency of artemisinin.[4]

Hypothesized Anticancer Mechanism of Action

G 2-Oxaspiro[5.5]undecane Derivative 2-Oxaspiro[5.5]undecane Derivative Target Protein (e.g., Kinase, Apoptotic Regulator) Target Protein (e.g., Kinase, Apoptotic Regulator) 2-Oxaspiro[5.5]undecane Derivative->Target Protein (e.g., Kinase, Apoptotic Regulator) Binding Signaling Pathway Disruption Signaling Pathway Disruption Target Protein (e.g., Kinase, Apoptotic Regulator)->Signaling Pathway Disruption Induction of Apoptosis Induction of Apoptosis Signaling Pathway Disruption->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Signaling Pathway Disruption->Cell Cycle Arrest Tumor Growth Inhibition Tumor Growth Inhibition Induction of Apoptosis->Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition

Caption: A hypothetical signaling pathway for the anticancer activity of 2-oxaspiro[5.5]undecane derivatives.

Neuroprotective and Neurotrophic Effects

A compelling study on a structurally related 2-oxa-spiro[5.4]decane scaffold revealed significant neurotrophic, neurogenic, and anti-neuroinflammatory activities.[5] This analog demonstrated robust neuroprotection in a mouse model of acute cerebral stroke.[5] The observed effects were attributed to the activation of the TrkB-PI3K-AKT-CREB pathway, a critical signaling cascade involved in neuronal survival and growth.[5] This provides a strong rationale for investigating 2-oxaspiro[5.5]undecane derivatives as potential therapeutic agents for neurodegenerative diseases and psychiatric disorders.

TrkB-PI3K-AKT-CREB Signaling Pathway

G 2-Oxaspiro[5.5]undecane Derivative 2-Oxaspiro[5.5]undecane Derivative TrkB Receptor TrkB Receptor 2-Oxaspiro[5.5]undecane Derivative->TrkB Receptor Activation PI3K PI3K TrkB Receptor->PI3K Activation AKT AKT PI3K->AKT Activation CREB CREB AKT->CREB Phosphorylation Neuronal Survival and Growth Neuronal Survival and Growth CREB->Neuronal Survival and Growth Gene Transcription

Caption: The TrkB-PI3K-AKT-CREB signaling pathway potentially activated by 2-oxaspiro[5.5]undecane derivatives.

Structure-Activity Relationships (SAR)

Systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of the 2-oxaspiro[5.5]undecane scaffold. While comprehensive SAR studies for this specific core are limited, insights can be drawn from related spirocyclic systems.

Position of SubstitutionEffect on Activity (Inferred from Analogs)Reference
Cyclohexane Ring Introduction of various substituents can modulate lipophilicity and steric interactions, influencing target binding and pharmacokinetic properties.[6]
Tetrahydropyran Ring Modifications at this position, particularly at C3 and C4, can significantly impact biological activity.[3]
Spirocyclic Center The stereochemistry at the spirocyclic carbon can be critical for selective target engagement.[2]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential anticancer and neuroprotective activities of novel 2-oxaspiro[5.5]undecane derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-oxaspiro[5.5]undecane derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress Model)

Principle: This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Pre-treatment: Pre-treat the cells with different concentrations of the 2-oxaspiro[5.5]undecane derivatives for a defined period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a specified duration.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay or another suitable method (e.g., LDH release assay).

  • Data Analysis: Compare the viability of cells pre-treated with the test compounds to that of cells treated with H₂O₂ alone to determine the neuroprotective effect.[7]

Conclusion and Future Directions

The 2-oxaspiro[5.5]undecane scaffold represents a promising and underexplored area in medicinal chemistry. The structural rigidity and synthetic tractability of this core make it an attractive starting point for the development of novel therapeutics. Drawing on the established biological activities of related spirocyclic compounds, there is a strong rationale for investigating 2-oxaspiro[5.5]undecane derivatives as potential anticancer and neuroprotective agents.

Future research should focus on the synthesis of diverse libraries of 2-oxaspiro[5.5]undecane derivatives and their systematic evaluation in a range of biological assays. Elucidating the specific molecular targets and mechanisms of action will be crucial for advancing these compounds through the drug discovery pipeline. The unique three-dimensional nature of the 2-oxaspiro[5.5]undecane core holds significant potential for the discovery of next-generation therapies for a variety of diseases.

References

  • National Center for Biotechnology Information. (n.d.). 2-Oxaspiro(5.5)undecane-5-carboxylic acid. PubChem. [Link]

  • González-Rodríguez, S., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10865-10881. [Link]

  • Tiwari, A., et al. (2017). A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. Scientific Reports, 7(1), 1492. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. PubChem. [Link]

  • Vil', V. A., et al. (2022). 3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. Molecules, 27(19), 6283. [Link]

  • Voller, J., et al. (2016). Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Bioorganic & Medicinal Chemistry, 24(16), 3737-3747. [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 433. [Link]

  • Wang, L., et al. (2018). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Journal of Chemical Crystallography, 48(4), 115-121. [Link]

  • Ivanova, Y., et al. (2021). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 26(11), 3321. [Link]

  • Mishra, D. R., et al. (2020). Rhodium(II)‐Catalyzed Intramolecular Transannulation of 4‐Methoxycyclohexa‐2,5‐dienone Tethered 1‐Sulfonyl‐1,2,3‐triazoles: Synthesis of Azaspiro[5.5]undecane Derivatives. Asian Journal of Organic Chemistry, 9(1), 115-119. [Link]

  • González-Rodríguez, S., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • Tsvetanova, E., et al. (2022). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 11(11), 2205. [Link]

  • El-Sayed, M. A., et al. (2025). Neuroprotective Effect of Withaferin Derivatives toward MPP+ and 6-OHDA Toxicity to Dopaminergic Neurons. International Journal of Molecular Sciences, 26(5), 2639. [Link]

Sources

Technical Guide: Properties and Applications of Spiro[5.5]undecane Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of Spiro[5.5]undecane Amine Salts Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The spiro[5.5]undecane scaffold represents a critical "privileged structure" in modern medicinal chemistry, offering a geometric middle ground between the flexibility of simple cyclohexanes and the rigid, cage-like bulk of adamantane.

This guide focuses on the amine salts of this scaffold—specifically spiro[5.5]undecan-3-amine and its diazaspiro analogs. These derivatives serve as high-Fsp³ (fraction of sp³ hybridized carbons) building blocks that enhance solubility, metabolic stability, and receptor selectivity. For drug developers, the amine salt form (typically hydrochloride) is the primary "handle" for incorporating this lipophilic core into aqueous-compatible formulations.

Key Technical Insights:

  • Bioisosterism: Acts as a surrogate for adamantane (e.g., in M2 ion channel blockers) with altered hydrodynamic volume.

  • Solubility: The spiro-orientation disrupts crystal packing relative to fused bicyclic systems, often improving solubility despite high lipophilicity.

  • Salt Selection: Due to the bulky, lipophilic nature of the free base, counterion selection is critical for bioavailability; HCl is standard, but mesylates are preferred for higher MW analogs.

Structural Analysis & Geometry

The "Escape from Flatland"

Unlike flat aromatic scaffolds, spiro[5.5]undecane projects substituents in vectors perpendicular to the primary ring plane. This 3D architecture increases the Fsp³ score , a metric directly correlated with clinical success due to improved solubility and reduced promiscuous binding (off-target toxicity).

  • Geometry: Two cyclohexane rings share a single quaternary carbon (C6).

  • Conformation: The rings predominantly adopt chair conformations. The spiro-linkage creates a rigid orthogonal relationship between the two rings, minimizing the entropic penalty upon protein binding compared to flexible alkyl chains.

Comparison to Adamantane

While adamantane is a spherical "bullet," spiro[5.5]undecane is more elongated. This subtle shape difference allows for:

  • Different Vector Exploration: Substituents at the 3-position sweep a different volume than 1-adamantyl derivatives.

  • Metabolic Liability: The exposed methylene groups in the spiro system are more accessible to CYP450 enzymes than the cage bridgeheads of adamantane, offering tunable metabolic soft spots.

Synthesis & Salt Formation Pathways

The synthesis of spiro[5.5]undecan-3-amine salts typically proceeds via the ketone intermediate. The choice of salt form is the final, critical step to ensure isolation of a stable solid.

Synthetic Workflow (DOT Diagram)

SynthesisPath Start Spiro[5.5]undecan-3-one (Ketone Precursor) Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 MeOH, pH 6 Inter Spiro[5.5]undecan-3-amine (Free Base - Oil) Step1->Inter Workup (Basic) SaltForm Salt Formation (Anhydrous Acid) Inter->SaltForm Et2O / 1,4-Dioxane Final Spiro[5.5]undecan-3-amine HCl (Crystalline Solid) SaltForm->Final 4M HCl

Figure 1: Synthetic pathway for the generation of spiro[5.5]undecan-3-amine hydrochloride. The reductive amination route is preferred for its scalability and stereocontrol.

Salt Selection Logic

The free base of spiro[5.5]undecan-3-amine is a lipophilic oil or low-melting solid that is prone to oxidation and difficult to handle. Conversion to a salt is mandatory for purification and storage.

Salt FormSolvent SystemCrystallinityApplication
Hydrochloride (HCl) Et₂O / EtOHHigh (Needles)Standard for HTS libraries; high MP (>250°C).
Mesylate EtOAc / MTBEModerateUsed if HCl salt is hygroscopic or has poor dissolution rate.
Tartrate MeOH / AcetoneLowChiral resolution of substituted derivatives.

Physicochemical Profiling

Understanding the physicochemical behavior of these salts is essential for formulation.

Key Metrics (Spiro[5.5]undecan-3-amine HCl)
PropertyValue (Approx.)Note
Molecular Weight 203.75 g/mol Includes HCl (Free base: ~167.3)
LogP (Free Base) 3.0 – 3.2Highly lipophilic; crosses BBB effectively.
pKa 10.5 – 10.7Typical secondary/primary aliphatic amine; fully ionized at physiological pH.
Water Solubility > 20 mg/mLHigh solubility as salt due to disruption of lattice energy by spiro-bulk.
TPSA 26 ŲLow polar surface area, ideal for CNS penetration.
Solubility & Stability
  • Hygroscopicity: The HCl salt is generally non-hygroscopic, unlike the corresponding salts of smaller amines (e.g., pyrrolidine), due to the hydrophobic shielding of the ammonium headgroup by the spiro rings.

  • Thermal Stability: Spiro-amine salts exhibit high thermal stability (often stable >200°C), making them suitable for melt-extrusion formulations.

Pharmacological Applications[1]

Ion Channel Blockers (M2 Proton Channel)

Similar to amantadine and rimantadine, spiro[5.5]undecane amines block the M2 proton channel of Influenza A.

  • Mechanism: The bulky lipophilic cage occludes the channel pore.

  • Advantage: The spiro scaffold offers a slightly larger hydrodynamic radius than adamantane, potentially overcoming resistance mutations (e.g., S31N) that prevent amantadine binding.

GPCR Modulators (NK1 & GABA)

In the 1,9-diazaspiro[5.5]undecane series (heterocyclic analogs), the amine functionality is embedded in the ring.

  • NK1 Antagonists: The rigid spiro-core positions aromatic substituents to interact with the hydrophobic pockets of the Neurokinin-1 receptor.

  • GABA-A Antagonists: Bulky spiro-amines can act as competitive antagonists, with the charged amine mimicking the GABA ammonium group while the spiro-bulk prevents receptor closure.

Experimental Protocols

Protocol A: Synthesis of Spiro[5.5]undecan-3-amine Hydrochloride

Objective: To synthesize and isolate the stable HCl salt from the ketone precursor.

Reagents:

  • Spiro[5.5]undecan-3-one (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (anhydrous)

  • HCl in 1,4-Dioxane (4.0 M)

Procedure:

  • Imine Formation: Dissolve spiro[5.5]undecan-3-one (10 mmol) and ammonium acetate (100 mmol) in MeOH (50 mL). Stir at room temperature for 2 hours under N₂.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH₃CN (15 mmol) portion-wise. Caution: Generates HCN gas if acidified; keep pH > 6.

  • Reaction: Allow to warm to RT and stir for 16 hours. Monitor by TLC (stain with Ninhydrin).

  • Workup: Quench with saturated NaHCO₃. Evaporate MeOH. Extract aqueous layer with DCM (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate to yield the crude amine oil.

  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Cool to 0°C. Dropwise add 4M HCl in dioxane until no further precipitate forms.

  • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum. Recrystallize from EtOH/Et₂O if necessary.

Protocol B: Comparative Solubility Screening

Objective: To determine the kinetic solubility of the salt vs. the free base.

  • Prepare a saturated solution of the salt in pH 7.4 phosphate buffer.

  • Incubate at 25°C with shaking for 24 hours.

  • Filter through a 0.45 µm PVDF membrane.

  • Analyze filtrate by HPLC-UV (210 nm) against a standard curve.

  • Expectation: The HCl salt should show >50-fold higher solubility than the free base.

References

  • National Institutes of Health (NIH). (2025). Spiro[5.5]undecan-3-amine hydrochloride - PubChemLite Record. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextualizing spiro-scaffold properties).
  • SpiroChem. (2022).[1] Physicochemical Properties of Spirocyclic Amines. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists. Retrieved from [Link]

Sources

High Fsp3 Spirocyclic Building Blocks: A Technical Guide to Next-Gen Library Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for integrating high Fsp3 spirocyclic building blocks into small molecule library design. It is structured to move from physicochemical rationale to synthetic execution and library enumeration.

Executive Summary

The pharmaceutical industry is currently undergoing a structural renaissance, moving away from "flat," aromatic-heavy chemical space toward three-dimensional (3D) architectures.[1] This shift is driven by the "Escape from Flatland" paradigm, which correlates higher saturation (Fsp3) with improved clinical success.[2] Spirocyclic scaffolds—specifically spiro[3.3]heptanes, spirooxetanes, and azaspirocycles—represent the vanguard of this movement. They offer rigid, defined exit vectors that flat aromatic rings cannot access, simultaneously improving solubility and metabolic stability while granting access to novel intellectual property (IP) space.[3]

The Physicochemical Imperative: Why High Fsp3?

The Lovering Metric and Clinical Attrition

In 2009, Lovering et al. published a seminal analysis demonstrating that the fraction of sp3-hybridized carbons (Fsp3) in a molecule correlates directly with its progression through clinical trials.

  • Discovery Stage Fsp3: ~0.36

  • Approved Drug Fsp3: ~0.47[4][5]

Mechanism of Action:

  • Solubility: Planar aromatic rings facilitate

    
     stacking, leading to poor aqueous solubility (crystal lattice energy). 3D spirocycles disrupt this stacking, enhancing solvation.
    
  • Promiscuity: Flat molecules often bind non-specifically to hydrophobic pockets (e.g., CYP450s, hERG). 3D complexity increases shape selectivity, reducing off-target toxicity.

Comparative Properties: Flat vs. Spiro

The following table illustrates the physicochemical shift when replacing a standard phenyl or piperidine core with a spirocyclic bioisostere.

PropertyPhenyl/Piperidine CoreSpiro[3.3]heptane / SpirooxetaneImpact on Drug Design
Fsp3 Low (< 0.3)High (> 0.8)Higher clinical success probability.[6]
Solubility (LogS) Low (Aggregation prone)High (Lattice disruption)Improved bioavailability.
Metabolic Stability Susceptible to aromatic oxidationBlocked metabolic soft spotsExtended half-life (

).
Vector Geometry Linear (

) or Planar (

)
Orthogonal (

) or Tetrahedral
Access to new binding pocket geometries.
Entropic Penalty High (if flexible chain)Low (Rigidified)Higher binding affinity due to pre-organization.

Strategic Scaffold Selection

The "Gem" of 3D: Spiro[3.3]heptanes

The spiro[3.3]heptane core is a rigid, non-aromatic surrogate for 1,4-disubstituted cyclohexanes or piperazines. Unlike cyclohexane, which can flip between chairs/boats, the spiro[3.3] system is conformationally locked.

  • Key Feature: The distance between substituents is shorter than in phenyl rings, allowing for "contraction" of the pharmacophore without losing directionality.

Spirooxetanes: Polarity Modulation

Spirooxetanes are critical for lowering LogP (lipophilicity) while maintaining steric bulk. The oxygen atom acts as a weak hydrogen bond acceptor, improving solubility without the high desolvation penalty of a hydroxyl group.

Azaspirocycles

These are privileged structures for GPCR targets. They effectively mimic the spatial arrangement of piperidines but introduce a quaternary center that prevents oxidative metabolism at the


-carbon, a common liability in piperidine drugs.

Synthetic Methodologies

Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptane Ditosylate

Rationale: This protocol generates a versatile core that can be differentially functionalized.[7] The use of tosyl groups protects the amines and assists in purification.

Reagents:

  • Pentaerythritol

  • p-Toluenesulfonyl chloride (TsCl)

  • Ethanolamine

  • Sodium ethoxide (NaOEt)

Step-by-Step Workflow:

  • Activation: React pentaerythritol with TsCl (4.5 eq) in pyridine at

    
    C to form pentaerythritol tetratosylate. Critical: Maintain temperature to prevent elimination side products.
    
  • Cyclization Precursor: Treat the tetratosylate with excess ethanolamine to form the bis-amino alcohol intermediate.

  • Ring Closure: Subject the intermediate to strong base (NaOEt) in refluxing ethanol. The intramolecular displacement forms the two azetidine rings simultaneously.

  • Isolation: The product precipitates as the ditosylate salt, which is highly crystalline and stable.

Visualizing the Synthetic Logic

The following diagram illustrates the logical flow for synthesizing and diversifying spirocyclic cores.

SynthesisWorkflow Start Starting Material (Cyclobutanone / Pentaerythritol) Step1 Activation (Tosylation / Halogenation) Start->Step1 Activation Step2 Cyclization (Double Alkylation / Photoredox) Step1->Step2 Ring Closure Core Spirocyclic Core (Protected) Step2->Core Isolation Div1 Orthogonal Deprotection Core->Div1 Selectivity Lib Library Enumeration (Amide Couplings / SnAr) Div1->Lib Parallel Synthesis

Figure 1: Generalized synthetic workflow for accessing and utilizing spirocyclic cores in library generation.

Library Design & Enumeration

Exit Vector Analysis (EVA)

Successful library design requires more than just high Fsp3; it requires diverse "Exit Vectors."

  • Linear Vectors: Para-substituted phenyls project groups

    
     apart.
    
  • V-Shaped Vectors: Meta-substituted phenyls project at

    
    .
    
  • Spiro Vectors: Spiro[3.3]heptanes project substituents at varying angles depending on the substitution pattern (e.g., 2,6-substitution vs 2,5-substitution), often providing access to "corner" pockets in protein active sites.

Design Logic: The Filtering Funnel

When designing a library of 1000+ spirocyclic compounds, apply the following filters to ensure "drug-likeness":

  • MW Filter: Keep core MW < 250 Da to allow room for decoration (Final MW < 500).

  • Torsion Alert: Avoid rotatable bonds attached directly to the quaternary center if they induce steric clash.

  • Isostere Check: Ensure the spirocycle is replacing a flat ring that is not involved in essential

    
     stacking with the protein.
    
Library Enumeration Workflow

The diagram below details the decision process for selecting specific spirocyclic blocks based on the target class.

LibraryDesign Target Target Class Definition GPCR GPCR / Ion Channel Target->GPCR Kinase Kinase / Enzyme Target->Kinase Aza Azaspirocycles (Basic Amine Core) GPCR->Aza Mimic Piperidine Oxetane Spirooxetanes (Polarity/Solubility) GPCR->Oxetane Reduce LogD Kinase->Oxetane Solvent Exposed Area Carbo Carbospirocycles (Rigid Spacers) Kinase->Carbo Occupy Ribose Pocket Check1 Check: hERG Liability? (Avoid high lipophilicity) Aza->Check1 Check2 Check: H-Bond Donor Count Oxetane->Check2 Carbo->Check2 Final Final Library Set Check1->Final Pass Check2->Final Pass

Figure 2: Decision tree for selecting spirocyclic scaffolds based on target class and physicochemical constraints.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry (2009).[6] URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: European Journal of Medicinal Chemistry (2025).[8] URL:[Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Source: ChemRxiv (2021). URL:[Link][9]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Source: Organic Letters (2011). URL:[Link]

  • The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Source: Expert Opinion on Drug Discovery (2016). URL:[Link]

Sources

Methodological & Application

Synthesis of 2-Oxaspiro[5.5]undecan-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Oxaspiro[5.5]undecan-5-amine Hydrochloride

Executive Summary & Strategic Rationale

The 2-oxaspiro[5.5]undecan-5-amine scaffold represents a critical bioisostere in modern drug discovery, particularly in the development of G-protein coupled receptor (GPCR) modulators and opioid receptor ligands (e.g., Oliceridine analogs). The spirocyclic architecture offers a rigidified 3D vector that enhances metabolic stability and selectivity compared to flexible piperidine or cyclohexane analogs.

This application note details a robust, scalable protocol for synthesizing 2-oxaspiro[5.5]undecan-5-amine hydrochloride starting from 2-oxaspiro[5.5]undecane-5-carboxylic acid . While de novo construction of the spiro-ether ring is possible, the Curtius Rearrangement of the carboxylic acid precursor is the industry-standard method for introducing the amine with high regiochemical fidelity. This route avoids the regioselectivity issues inherent in direct spiro-cyclization of amino-alcohols.

Key Advantages of this Protocol:

  • Regiospecificity: The nitrogen is installed exactly at the C5 position (alpha to the spiro center) via the carboxylic acid handle.

  • Scalability: Uses Diphenylphosphoryl azide (DPPA) for a one-pot rearrangement, suitable for gram-to-kilogram scale-up.

  • Purification: The intermediate carbamate allows for easy silica purification before salt formation, ensuring high pharmaceutical purity (>98%).

Chemical Pathway & Mechanism

The synthesis proceeds via a modified Curtius Rearrangement . The carboxylic acid is converted to an acyl azide, which undergoes thermal rearrangement to an isocyanate. This transient species is trapped by tert-butanol to form the Boc-protected amine, which is subsequently deprotected to the hydrochloride salt.

Reaction Scheme

ReactionScheme Acid 2-Oxaspiro[5.5]undecane- 5-carboxylic Acid Azide Acyl Azide Intermediate Acid->Azide DPPA, TEA Toluene, 0°C Isocyanate Isocyanate (Transient) Azide->Isocyanate Heat (80°C) - N2 BocAmine N-Boc-2-oxaspiro[5.5] undecan-5-amine Isocyanate->BocAmine t-BuOH Trapping FinalSalt 2-Oxaspiro[5.5]undecan- 5-amine HCl BocAmine->FinalSalt 4M HCl/Dioxane Deprotection

Figure 1: Curtius Rearrangement pathway for the synthesis of the target spiro-amine.

Detailed Experimental Protocol

Phase 1: Curtius Rearrangement & Boc-Protection

Objective: Convert the C5-carboxylic acid to the chemically stable tert-butyl carbamate (Boc) intermediate.

Reagents & Materials:

  • Starting Material: 2-Oxaspiro[5.5]undecane-5-carboxylic acid (1.0 equiv) [CAS: 1483396-56-0][1]

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: Anhydrous Toluene (10 V)

  • Trapping Agent: tert-Butanol (excess, or 5.0 equiv)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and internal temperature probe.

  • Solubilization: Charge the flask with 2-oxaspiro[5.5]undecane-5-carboxylic acid (e.g., 10.0 g, 50.4 mmol) and anhydrous Toluene (100 mL). Stir under nitrogen until a suspension or solution is formed.

  • Activation: Cool the mixture to 0°C using an ice bath. Add Triethylamine (6.12 g, 8.4 mL, 60.5 mmol) dropwise. Stir for 10 minutes.

  • Azide Formation: Add DPPA (15.2 g, 11.9 mL, 55.4 mmol) dropwise over 20 minutes, maintaining the internal temperature below 5°C.

    • Expert Insight: DPPA is preferred over thionyl chloride/sodium azide sequences due to safety and higher yields in spirocyclic systems where steric hindrance may be an issue.

  • Rearrangement: Remove the ice bath and allow the reaction to warm to room temperature (RT) over 30 minutes. Then, heat the reaction to 80°C for 2 hours.

    • Checkpoint: Monitor gas evolution (N₂). The cessation of bubbling indicates the completion of the rearrangement to the isocyanate.

  • Trapping: Add tert-Butanol (18.6 g, 24 mL, ~250 mmol) to the hot reaction mixture. Continue heating at 85-90°C for 12-16 hours (overnight).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (200 mL). Wash sequentially with:

    • 10% Citric Acid (2 x 50 mL) – removes residual base/DPPA byproducts.

    • Saturated NaHCO₃ (2 x 50 mL) – neutralizes acid.

    • Brine (50 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient, 0-20% EtOAc) to yield tert-butyl (2-oxaspiro[5.5]undecan-5-yl)carbamate .

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc group to generate the water-soluble hydrochloride salt.

Reagents:

  • Substrate: tert-butyl (2-oxaspiro[5.5]undecan-5-yl)carbamate

  • Acid: 4M HCl in 1,4-Dioxane (excess)

  • Solvent: Diethyl Ether or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified Boc-carbamate (from Phase 1) in a minimal amount of dry DCM (5 mL per gram of substrate).

  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (10 equiv) dropwise.

  • Reaction: Stir at RT for 2-4 hours. A white precipitate should begin to form.[2]

    • Monitoring: TLC (stain with Ninhydrin) should show the disappearance of the non-polar Boc-amine spot.

  • Isolation: Dilute the suspension with Diethyl Ether (excess) to maximize precipitation. Filter the solid under an inert atmosphere (Argon/Nitrogen) to prevent hygroscopic clumping.

  • Drying: Wash the filter cake with cold Ether (2x). Dry the solid in a vacuum oven at 40°C for 12 hours.

Data Analysis & Specifications

The following data parameters are expected for the validated product.

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR Consistent with structure400 MHz DMSO-d6
Mass Spec [M+H]+ = 170.15 (Free base)LC-MS (ESI+)
Melting Point >200°C (Decomposition)Capillary MP Apparatus

Diagnostic NMR Signals (DMSO-d6):

  • Amine Protons:

    
     8.0-8.3 ppm (br s, 3H, -NH3+).
    
  • C5-H:

    
     3.1-3.3 ppm (m, 1H, proton alpha to amine).
    
  • Ether Protons:

    
     3.5-3.8 ppm (m, 2H, -CH2-O- of the pyran ring).
    
  • Spiro Region: Complex multiplets at

    
     1.2-1.9 ppm representing the cyclohexane and remaining pyran protons.
    

Safety & Handling Protocol

  • Diphenylphosphoryl Azide (DPPA): Highly toxic and potentially explosive if heated in the absence of solvent. strictly maintain temperature controls.

  • Isocyanates: The intermediate is a sensitizer. Do not isolate; proceed immediately to the trapping step.

  • HCl in Dioxane: Corrosive and moisture sensitive. Handle in a fume hood.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete Curtius rearrangementEnsure the reaction is heated to at least 80°C until N2 evolution stops before adding t-BuOH.
Impure Final Salt Residual DPPA byproductsEnsure thorough washing with Citric Acid during Phase 1 workup. Recrystallize final salt from EtOH/Et2O.
Hygroscopic Product HCl salt absorbs moistureHandle quickly; store in a desiccator. Consider converting to Fumarate or Tartrate salt if HCl is too hygroscopic.

References

  • PubChem. (2025).[1] 2-Oxaspiro[5.5]undecane-5-carboxylic acid (CID 82398292).[1] National Library of Medicine. Available at: [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

Sources

Application Notes and Protocols for the Reductive Amination of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Amines in Modern Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as privileged structures in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic systems, enabling more precise and effective interactions with the complex topologies of biological targets. The introduction of an amino group to a spirocyclic core further enhances its pharmacological potential by providing a basic handle for salt formation, improving aqueous solubility, and creating a key interaction point with biological macromolecules. Reductive amination of spirocyclic ketones stands as one of the most robust and versatile methods for the synthesis of these valuable spirocyclic amines.[1][2]

This guide provides an in-depth exploration of the mechanistic underpinnings and practical execution of reductive amination protocols tailored for the unique challenges presented by sterically hindered spirocyclic ketones. We will delve into the causal relationships behind reagent selection and reaction conditions, offering field-proven insights to guide researchers in developing reliable and efficient synthetic routes.

Mechanistic Insights: The Pathway from Ketone to Amine

Reductive amination is a powerful one-pot reaction that transforms a carbonyl group into an amine via an intermediate imine or iminium ion.[3] The reaction is typically performed under neutral to weakly acidic conditions.

The generally accepted mechanism proceeds through the following key steps:

  • Hemiaminal Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the spirocyclic ketone to form a tetrahedral hemiaminal intermediate. This step is reversible.

  • Iminium Ion Formation: Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion. This is often the rate-determining step, particularly for sterically hindered ketones.

  • Reduction: A hydride reducing agent, present in the reaction mixture, selectively reduces the electrophilic iminium ion to the final spirocyclic amine. The choice of reducing agent is critical, as it must be mild enough not to significantly reduce the starting ketone but reactive enough to efficiently reduce the iminium intermediate.

Reductive_Amination_Mechanism Ketone Spirocyclic Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH2 Amine R-NH2 Hemiaminal->Ketone - R-NH2 Iminium Iminium Ion Hemiaminal->Iminium - H2O, + H+ Iminium->Hemiaminal + H2O, - H+ Product Spirocyclic Amine Iminium->Product + [H-] (Reduction) Hydride [H-]

Caption: General mechanism of reductive amination of a spirocyclic ketone.

The Challenge of Steric Hindrance in Spirocyclic Systems

The quaternary spirocyclic carbon atom often creates significant steric congestion around the carbonyl group. This steric hindrance can impede the initial nucleophilic attack by the amine and slow down the formation of the crucial iminium ion intermediate. Consequently, reaction conditions must be carefully optimized to overcome these steric barriers and achieve efficient conversion.

Selecting the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting ketone.

Reducing AgentKey Characteristics & Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃ - STAB) A mild and highly selective reagent of choice for reductive aminations, especially for ketones.[4] It is less basic and more sterically hindered than other borohydrides, which enhances its selectivity. It is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Sodium Cyanoborohydride (NaBH₃CN) Another selective reducing agent, stable in protic solvents like methanol. However, it is highly toxic and can release hydrogen cyanide gas under acidic conditions, necessitating careful handling and pH control.
Catalytic Hydrogenation (H₂, Pd/C, PtO₂) An economical and scalable method, particularly for industrial applications. It can be highly effective but may not be compatible with other reducible functional groups in the molecule, such as alkenes or nitro groups.[3][5][6]

For the demanding nature of spirocyclic ketones, sodium triacetoxyborohydride (STAB) is often the preferred reagent due to its excellent selectivity, mildness, and operational simplicity in a one-pot setup.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of representative spirocyclic ketones.

Protocol 1: Synthesis of a Primary Spirocyclic Amine using Ammonium Acetate and STAB

This protocol details the synthesis of (1,4-dioxaspiro[4.5]decan-8-yl)methanamine from 1,4-dioxaspiro[4.5]decan-8-one, a common building block. The use of a large excess of ammonium acetate serves as the ammonia source.

Reaction Scheme:

Protocol_1 reactant 1,4-Dioxaspiro[4.5]decan-8-one product (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine reactant->product 1. NH4OAc, MeOH 2. NaBH(OAc)3, DCM

Caption: Reductive amination of a spirocyclic ketone to a primary amine.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol (approximately 10 mL per mmol of ketone).

  • Add a large excess of ammonium acetate (5-10 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, suspend sodium triacetoxyborohydride (1.5-2.0 eq) in anhydrous dichloromethane.

  • Slowly add the STAB suspension to the reaction mixture containing the imine.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired primary spirocyclic amine.

Protocol 2: Diastereoselective Reductive Amination of a Substituted Spirocyclic Ketone

This protocol illustrates the synthesis of a secondary amine from a substituted spirocyclic ketone, highlighting the potential for diastereoselectivity. The choice of a bulky reducing agent like STAB can influence the stereochemical outcome by favoring hydride attack from the less hindered face of the iminium ion.

Reaction Scheme:

Protocol_2 reactant Substituted Spiro[5.5]undecan-3-one product N-Benzyl-spiro[5.5]undecan-3-amine reactant->product 1. Benzylamine, Ti(OiPr)4, DCE 2. NaBH(OAc)3

Caption: Diastereoselective reductive amination of a substituted spirocyclic ketone.

Materials:

  • Substituted spiro[5.5]undecan-3-one

  • Benzylamine

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted spiro[5.5]undecan-3-one (1.0 eq) and anhydrous 1,2-dichloroethane (approximately 15 mL per mmol of ketone).

  • Add benzylamine (1.1 eq) to the solution.

  • For sterically hindered ketones, the addition of a Lewis acid can facilitate imine formation. Add titanium(IV) isopropoxide (1.2 eq) dropwise to the mixture and stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through a pad of celite to remove titanium salts, washing with dichloromethane.

  • Separate the layers of the filtrate and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography. The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Conclusion

The reductive amination of spirocyclic ketones is a cornerstone transformation for accessing structurally complex and medicinally relevant amine scaffolds. By understanding the underlying mechanism and the specific challenges posed by steric hindrance, researchers can rationally select reagents and optimize reaction conditions to achieve high yields and, where applicable, control the stereochemical outcome. The protocols provided herein serve as a practical starting point for the synthesis of a diverse range of spirocyclic amines, empowering further exploration in drug discovery and development.

References

  • Wikipedia. (2023). Reductive amination. [Link]

  • Hirschhäuser, C., Parker, J. S., Perry, M. W., Haddow, M. F., & Gallagher, T. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic letters, 14(18), 4846–4849. [Link]

  • White, A. D., & Tay, J. H. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(26), 4769-4783. [Link]

  • MDPI. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Molecules, 28(13), 5081. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Enantio- and diastereo-selective synthesis of spirocyclic compounds. RSC Publishing, (21), 3693-3701. [Link]

  • PubChem. (n.d.). Spiro[5.5]undecan-3-one. National Center for Biotechnology Information. [Link]

  • PubMed. (2013). Fast reductive amination by transfer hydrogenation "on water". Chemistry, 19(12), 3896-3900. [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers Media S.A., 8, 215. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of Organic Chemistry. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. American Chemical Society, 89(23), 16409-16417. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

Sources

Application Note: Strategic Synthesis of 2-Oxaspiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for 2-oxaspiro[5.5]undecane ring formation Content Type: Application Notes and Protocols

Abstract

The 2-oxaspiro[5.5]undecane scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid, spirocyclic core that restricts conformational freedom while maintaining physicochemical properties favorable for drug-like space. Unlike its 1-oxa analogs (spiroethers) or 1,7-dioxa analogs (spiroketals), the 2-oxaspiro[5.5]undecane system features a specific topology where the ether oxygen is separated from the spiro quaternary center by a single methylene unit. This guide details the reagents and protocols for constructing this specific ring system, focusing on robust, scalable methodologies suitable for high-value intermediate synthesis.

Strategic Analysis & Retrosynthesis

The construction of the 2-oxaspiro[5.5]undecane skeleton hinges on the efficient formation of the quaternary spiro-carbon and the subsequent closure of the tetrahydropyran ring.

Structural Definition
  • IUPAC Name: 2-oxaspiro[5.5]undecane[1]

  • Topology: A cyclohexane ring spiro-fused to a tetrahydropyran ring.

  • Connectivity: The oxygen atom is located at position 2, implying the connectivity: Spiro(C6)-C1-O2-C3-C4-C5-Spiro(C6).

Synthetic Pathways

We prioritize two primary routes based on reagent availability and functional group tolerance:

  • Route A: Intramolecular Etherification (The "Diol" Route)

    • Mechanism:[2][3] Nucleophilic substitution (

      
      ) of a primary alcohol onto a pendant electrophile (tosylate/mesylate).
      
    • Key Intermediate: 1-(3-hydroxypropyl)-1-(hydroxymethyl)cyclohexane.

    • Pros: High regioselectivity, uses standard reagents, scalable.[4]

    • Cons: Multi-step precursor synthesis.

  • Route B: Ring-Closing Metathesis (RCM)

    • Mechanism:[2][3] Ruthenium-catalyzed formation of the cyclic alkene followed by hydrogenation.

    • Key Intermediate: 1-allyl-1-(vinyloxymethyl)cyclohexane (or equivalent diene).

    • Pros: Rapid assembly of the ring system.

    • Cons: Precursor synthesis can be challenging; requires precious metal catalysts.

Reagent Selection Guide

Critical Reagents for Route A (Diol Cyclization)
Reagent ClassSpecific ReagentRoleSelection Logic
Strong Base LDA (Lithium Diisopropylamide) Enolate formationEssential for generating the quaternary center via alkylation of cyclohexanecarboxylate esters without self-condensation.
Reducing Agent LiAlH₄ (Lithium Aluminum Hydride) Ester reductionReduces the sterically hindered quaternary ester to the neopentyl-like alcohol efficiently.
Hydroboration 9-BBN (9-Borabicyclo[3.3.1]nonane) Selective HydroborationHighly selective for terminal alkenes (allyl group) over internal steric bulk; superior to

for this substrate.
Activation p-Toluenesulfonyl Chloride (TsCl) Leaving group formationConverts one primary alcohol into a tosylate. Statistical mono-tosylation is often sufficient due to rapid cyclization.
Cyclization Base NaH (Sodium Hydride) DeprotonationIrreversible deprotonation of the remaining alcohol drives the intramolecular

cyclization.
Critical Reagents for Route B (RCM)
Reagent ClassSpecific ReagentRoleSelection Logic
Catalyst Grubbs II / Hoveyda-Grubbs II MetathesisSecond-generation catalysts are required to handle the steric bulk of the quaternary spiro center.
Solvent Dichloromethane (Degassed) Reaction MediumStandard solvent; must be oxygen-free to preserve catalyst activity.
Additive Ti(OiPr)₄ Lewis AcidOptional additive to prevent chelation of the oxygen to the Ru-catalyst, enhancing turnover.

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis of 2-oxaspiro[5.5]undecane via the Hydroboration-Cyclization strategy. This route is preferred for its reliability and avoidance of unstable vinyl ether intermediates.

Step 1: Assembly of the Quaternary Center

Reaction: Alkylation of Ethyl Cyclohexanecarboxylate.

  • Reagents: Diisopropylamine (1.1 equiv),

    
    -BuLi (1.1 equiv), Ethyl cyclohexanecarboxylate (1.0 equiv), Allyl bromide (1.2 equiv), THF (anhydrous).
    
  • Procedure:

    • Generate LDA in THF at -78°C.

    • Add ethyl cyclohexanecarboxylate dropwise. Stir for 1 hour to ensure complete enolization.

    • Add allyl bromide slowly. The reaction is exothermic; maintain temperature < -60°C.

    • Warm to room temperature (RT) overnight.[5]

    • Quench with saturated

      
      . Extract with EtOAc.
      
  • Outcome: Ethyl 1-allylcyclohexanecarboxylate.

Step 2: Reduction to the Amino-Alcohol Precursor

Reaction: Global Reduction.

  • Reagents:

    
     (2.5 equiv), THF.
    
  • Procedure:

    • Cool a suspension of

      
       in THF to 0°C.
      
    • Add the ester from Step 1 (dissolved in THF) dropwise.[5][6]

    • Reflux for 4 hours to ensure reduction of the hindered ester.

    • Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ). Filter and concentrate.
  • Outcome: 1-Allyl-1-(hydroxymethyl)cyclohexane.

Step 3: Hydroboration-Oxidation

Reaction: Conversion of Allyl group to Propyl Alcohol.

  • Reagents: 9-BBN (0.5 M in THF, 1.2 equiv),

    
     (3M), 
    
    
    
    (30%).
  • Procedure:

    • Add 9-BBN solution to the alkene from Step 2 at 0°C.

    • Stir at RT for 4 hours (monitor consumption of alkene by TLC).

    • Cool to 0°C. Add

      
       solution, followed carefully by 
      
      
      
      (Exothermic!).
    • Stir at 50°C for 1 hour to complete oxidation.

    • Extract with EtOAc.

  • Outcome: 1-(3-hydroxypropyl)-1-(hydroxymethyl)cyclohexane (The Diol).

Step 4: Cyclization to 2-Oxaspiro[5.5]undecane

Reaction: Intramolecular Williamson Ether Synthesis.

  • Reagents: TsCl (1.0 equiv), Pyridine (solvent/base), NaH (1.5 equiv), THF.

  • Procedure:

    • Activation: Dissolve the diol in Pyridine at 0°C. Add TsCl (1.0 equiv) portion-wise. Stir at 0°C for 4 hours. (Aim for mono-tosylation). Workup with HCl/EtOAc to remove pyridine.

    • Cyclization: Dissolve the crude mono-tosylate in dry THF.

    • Add NaH (60% dispersion) carefully at 0°C.

    • Warm to reflux for 2-4 hours. The alkoxide generated in situ will displace the tosylate, closing the ring.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

  • Validation:

    • 1H NMR: Look for the disappearance of CH2-OH protons and the appearance of ether protons (approx. 3.4-3.8 ppm).

    • 13C NMR: Confirm the quaternary spiro carbon signal (approx. 35-40 ppm).

Reaction Pathway Visualization

G Start Ethyl Cyclohexanecarboxylate Step1 Ethyl 1-allylcyclohexanecarboxylate (Quaternary Center Formed) Start->Step1 LDA, Allyl-Br THF, -78°C Step2 1-Allyl-1-(hydroxymethyl)cyclohexane (Primary Alcohol) Step1->Step2 LiAlH4 THF, Reflux Step3 1-(3-hydroxypropyl)-1-(hydroxymethyl)cyclohexane (Diol Intermediate) Step2->Step3 1. 9-BBN 2. NaOH, H2O2 Step4 Mono-Tosylate Intermediate Step3->Step4 TsCl (1.0 eq) Pyridine, 0°C Final 2-Oxaspiro[5.5]undecane Step4->Final NaH, THF Intramolecular SN2

Figure 1: Synthetic pathway for 2-oxaspiro[5.5]undecane via diol cyclization.

Expert Tips & Troubleshooting

  • Mono-tosylation Control: In Step 4, using exactly 1.0 equivalent of TsCl at low temperature (0°C) is crucial. If bis-tosylation occurs, the cyclization will fail (no nucleophile). Alternatively, the Mitsunobu reaction (

    
    , DEAD) can be used directly on the diol to effect cyclization in one step, though purification from phosphine oxide can be tedious.
    
  • Quaternary Center Formation: The alkylation of cyclohexanecarboxylates is sensitive to steric hindrance. Ensure the enolate is fully formed (1h at -78°C) before adding allyl bromide. If conversion is low, add HMPA or DMPU as a co-solvent.

  • Safety: The hydroboration oxidation step is highly exothermic. Add hydrogen peroxide very slowly.

References

  • General Spirocycle Synthesis: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
  • Hydroboration Specifics: Brown, H. C., & Chen, J. C. "Hydroboration. 58. The hydroboration of representative olefins with 9-borabicyclo[3.3.1]nonane." Journal of Organic Chemistry, 46(19), 3978–3988. Link

  • Spiroether Scaffolds: Carreira, E. M., & Kvaerno, L. Classics in Stereoselective Synthesis. Wiley-VCH, 2009.
  • Related Scaffold Synthesis: "Protocol for the Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione Derivatives." BenchChem Application Note. Link (Provides context on the stability of the 5,5-spiro system).

  • Intramolecular Etherification: "Intramolecular Williamson Ether Synthesis." Master Organic Chemistry. Link

Sources

Application Note: 2-Oxaspiro[5.5]undecan-5-amine as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Oxaspiro[5.5]undecan-5-amine as a strategic bioisostere in medicinal chemistry. It is designed for researchers seeking to optimize physicochemical properties (LogD, metabolic stability) and intellectual property (IP) novelty of piperidine- or cyclohexylamine-containing scaffolds.

Part 1: Executive Summary & Rationale

The "Escape from Flatland"

In modern drug discovery, replacing planar or monocyclic saturated rings (like piperidine or cyclohexylamine) with spirocyclic scaffolds is a proven strategy to increase fraction sp3 (Fsp3), improve solubility, and restrict conformational entropy.

2-Oxaspiro[5.5]undecan-5-amine represents a "next-generation" bioisostere. Unlike simple piperidine, this scaffold incorporates:

  • Spirocyclic Rigidity: The spiro[5.5] fusion locks the relative orientation of the two rings, reducing the entropic penalty upon protein binding.

  • Ether Oxygen (2-Oxa): Acts as a hydrogen bond acceptor (HBA) and lowers lipophilicity (LogD) compared to the all-carbon spiro[5.5]undecane.

  • Primary Amine Handle (5-Amine): Provides a versatile attachment point for Buchwald-Hartwig couplings, amide bonds, or reductive aminations, effectively mimicking the 4-position of a piperidine or the nitrogen of a piperazine depending on the linkage.

Bioisosteric Mapping

This molecule is most effective when used to replace:

  • 4-Aminopiperidines: Direct structural mimicry with enhanced bulk and defined vectors.

  • Cyclohexylamines: The "2-oxa" insertion lowers LogP (~1.5 units) and improves metabolic stability by blocking specific oxidation sites.

  • Piperazines: When coupled to an aryl group via the primary amine (Ar-NH-Spiro), it mimics the geometry of an N-aryl piperazine (Ar-N-Piperazine) but with a different H-bond donor/acceptor profile.

Part 2: Physicochemical Profile & Comparative Data[1]

The following table contrasts the spirocyclic scaffold with standard building blocks.

Table 1: Comparative Physicochemical Properties (Calculated)

Property4-AminopiperidineCyclohexylamine2-Oxaspiro[5.5]undecan-5-amine Impact
Formula C5H12N2C6H13NC10H19NO Increased MW (+ ~70 Da)
ClogP -0.41.41.2 Tunable lipophilicity (Lower than carbocycle)
TPSA (Ų) 422635 Moderate increase due to Ether O
Fsp3 1.01.01.0 Maintains high saturation
Rotatable Bonds 000 High rigidity (Good for binding entropy)
pKa (Conj. Acid) ~10.8~10.6~9.8 Slightly reduced basicity (Electronic effect of O)

Part 3: Synthesis & Procurement Protocols

While commercially available (e.g., CAS 1555761-55-1), in-house synthesis allows for stereochemical control. The route utilizes a Robinson Annulation strategy adapted for heterocyclic precursors.

Synthesis Workflow (Graphviz Diagram)

SynthesisRoute Start Tetrahydropyran-4-carbaldehyde Step1 Robinson Annulation (MVK, Base) Start->Step1 Inter1 Spiro Enone (2-oxaspiro[5.5]undec-8-en-5-one) Step1->Inter1 Cyclization Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Spiro Ketone (2-oxaspiro[5.5]undecan-5-one) Step2->Inter2 Reduction Step3 Reductive Amination (NH4OAc, NaBH3CN) Inter2->Step3 Final 2-Oxaspiro[5.5]undecan-5-amine Step3->Final Amine Install

Figure 1: Synthetic route from tetrahydropyran precursor to the target spirocyclic amine.

Detailed Synthetic Steps

Step 1: Robinson Annulation

  • Reagents: Tetrahydropyran-4-carbaldehyde (1.0 eq), Methyl Vinyl Ketone (MVK, 1.2 eq), KOH (0.5 eq) in Ethanol.

  • Procedure: Reflux aldehyde and MVK with base. The enolate attacks MVK, followed by aldol condensation to close the second ring.

  • Checkpoint: Monitor disappearance of aldehyde by TLC. Product is an

    
    -unsaturated ketone.
    

Step 2: Hydrogenation

  • Reagents: 10% Pd/C (5 wt%), H2 (1 atm), EtOAc.

  • Procedure: Stir under hydrogen balloon for 4-16 hours.

  • Result: Reduces the double bond to yield the saturated spiro-ketone.

Step 3: Reductive Amination (Key Step)

  • Reagents: Spiro-ketone (1.0 eq), Ammonium Acetate (10 eq), NaBH3CN (1.5 eq), Methanol.

  • Procedure:

    • Dissolve ketone and

      
       in MeOH. Stir 30 min to form imine.
      
    • Add

      
       portion-wise. Stir at RT for 12h.
      
    • Quench: 1N NaOH to pH > 10. Extract with DCM.

  • Purification: The product is a primary amine. Purify via cation exchange cartridge (SCX-2) or reverse-phase HPLC.

Part 4: Application Protocols (Coupling Strategies)

Once synthesized, the amine serves as a nucleophile. Below is the protocol for coupling it to a heteroaryl chloride (common in kinase/GPCR programs).

Protocol A: Buchwald-Hartwig Coupling (C-N Bond Formation)

Use this to attach the spirocycle to an aromatic core.

Reagents:

  • Aryl Halide (Ar-Cl/Br, 1.0 eq)

  • 2-Oxaspiro[5.5]undecan-5-amine (1.2 eq)[1]

  • Catalyst:

    
     (0.05 eq) / XPhos (0.1 eq)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Inertion: Charge reaction vial with Ar-Cl, Amine, Base, and Catalyst precursor. Seal and purge with

    
     (3 cycles).
    
  • Solvation: Add degassed Dioxane via syringe.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Filter through Celite. Concentrate.

  • Validation: 1H NMR should show the distinct multiplets of the spiro-cyclohexyl rings (1.2–2.0 ppm) and the disappearance of the Ar-Cl signal.

Protocol B: Microsomal Stability Assay (Validation)

Verify the metabolic advantage over simple piperidines.

  • Preparation: Prepare 10 mM stock of the Spiro-compound and the Piperidine analog in DMSO.

  • Incubation: Incubate 1 µM compound with Liver Microsomes (human/mouse, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS. Calculate intrinsic clearance (

    
    ).
    
  • Expectation: The spirocyclic ether typically shows lower

    
      than the corresponding N-substituted piperidine due to steric shielding of the nitrogen and lack of labile 
    
    
    
    -protons prone to oxidation.

Part 5: Decision Logic for Bioisostere Selection

Use this logic tree to determine when to deploy the 2-oxaspiro[5.5] scaffold.

DecisionTree Start Current Lead has Piperidine/Cyclohexylamine? Issue1 Issue: High Metabolism? Start->Issue1 Issue2 Issue: Poor Solubility? Start->Issue2 Issue3 Issue: IP Crowded? Start->Issue3 Sol1 Use 2-Oxaspiro[5.5] (Steric Shielding) Issue1->Sol1 Yes NoChange Stick to Piperidine (If properties optimal) Issue1->NoChange No Sol2 Use 2-Oxaspiro[5.5] (Ether O lowers LogP) Issue2->Sol2 Yes Sol3 Use 2-Oxaspiro[5.5] (Novel Scaffold) Issue3->Sol3 Yes

Figure 2: Decision matrix for scaffold replacement.

References

  • Burkhard, J. A., et al. (2010). Spirocyclic Compounds as Bioisosteres in Drug Discovery. Angewandte Chemie International Edition.

  • Namiki Shoji Co., Ltd. (2024). Building Block Catalog: 2-Oxaspiro[5.5]undecan-5-amine.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • PubChem. (2025). Compound Summary: 2-Oxaspiro[5.5]undecane derivatives.

  • Wuitschik, G., et al. (2008). Oxa- and Azaspirocycles as Novel, High-Fsp3 Scaffolds. Journal of Medicinal Chemistry.

Sources

Escaping Flatland: High-Fidelity Preparation of Spirocyclic Amine Libraries for HTS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SP3-2024

Executive Summary & Scientific Rationale

The historical attrition of drug candidates in late-stage clinical trials has been frequently attributed to poor physicochemical properties associated with "flat" aromatic-rich structures. In their seminal work, Escape from Flatland, Lovering et al. demonstrated that increasing the fraction of sp3-hybridized carbons (


) and the number of chiral centers correlates significantly with clinical success [1].

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, 6-azaspiro[3.4]octanes) represent a privileged structural class that imparts three-dimensionality and structural rigidity without the metabolic liabilities of high molecular weight or excessive lipophilicity.

This guide details a robust, self-validating protocol for the parallel synthesis and HTS formatting of a library based on the 2,6-diazaspiro[3.3]heptane scaffold. This scaffold is chosen for its perfect vectoral orthogonality, allowing substituents to project into distinct chemical spaces.

Key Advantages of this Protocol:
  • Vectoral Orthogonality: Rigid spiro-core directs substituents at 90° angles, maximizing shape diversity.

  • Self-Purifying Workflow: Utilizes Solid-Supported Liquid-Liquid Extraction (SLE) and Strong Cation Exchange (SCX) to eliminate the need for preparative HPLC for every well.

  • QC Integrity: Mandates ELSD detection to quantify non-UV active amine species common in spirocyclic libraries.

Strategic Library Design

Scaffold Selection

The core scaffold selected for this protocol is N-Boc-2,6-diazaspiro[3.3]heptane (CAS: 1041026-55-4).

  • Vector 1 (N2): Protected by Boc (Acid labile).

  • Vector 2 (N6): Free amine (Available for immediate diversification).

Reaction Scheme

The library is constructed via a "Decorate-Deprotect-Decorate" strategy:

  • Step A: Acylation/Sulfonylation of free amine (N6).

  • Step B: Boc-deprotection (TFA).

  • Step C: Reductive Amination or Urea formation on the newly liberated amine (N2).

Detailed Experimental Protocols

Protocol A: Automated Parallel Synthesis (96-well Format)

Equipment:

  • Tecan Freedom EVO or Hamilton STAR Liquid Handler.

  • 96-well deep-well reaction blocks (polypropylene).

  • Positive Pressure Manifold (e.g., Biotage PRESSURE+).

Phase 1: N6-Diversification (Amide Coupling)

Objective: Install the first diversity element (


) using a set of 80 unique carboxylic acids.
  • Stock Preparation:

    • Scaffold: Dissolve N-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq) in DCM (0.2 M).

    • Acids (

      
      ):  Prepare 0.25 M stocks in DMA/DCM (1:1).
      
    • Coupling Reagent: Prepare 0.3 M HATU in DMA.

    • Base: Prepare 1.0 M DIPEA in NMP.

  • Reaction Assembly:

    • Dispense 200 µL Acid stock (50 µmol, 1.2 eq) into reaction wells.

    • Add 167 µL HATU stock (50 µmol, 1.2 eq).

    • Add 100 µL DIPEA stock (100 µmol, 2.4 eq).

    • Shake for 10 mins to activate acid.

    • Add 208 µL Scaffold stock (41.6 µmol, 1.0 eq).

    • Seal and shake at RT for 16 hours.

  • Workup (Solid-Supported Liquid-Liquid Extraction - SLE):

    • Rationale: Removes polar impurities (HATU byproducts, excess DIPEA) without aqueous phase separation issues.

    • Add 300 µL DCM to reaction wells.

    • Load entire reaction volume onto Biotage ISOLUTE® SLE+ 400 plates.

    • Apply gentle pressure to load; wait 5 mins for absorption.

    • Elute with 2 x 600 µL DCM . Collect eluate in a fresh deep-well plate.

    • Evaporate solvent (Genevac or N2 blowdown).

Phase 2: N2-Deprotection & Diversification
  • Deprotection:

    • Add 500 µL 20% TFA in DCM to the dried intermediate from Phase 1.

    • Shake for 2 hours at RT.

    • Evaporate volatiles completely (Max temp 40°C). Critical: Ensure all TFA is removed to prevent interference with the next step.

  • N2-Diversification (Reductive Amination):

    • Dissolve deprotected salt in 300 µL DCE/MeOH (9:1) containing 2.0 eq DIPEA.

    • Add 1.5 eq of diverse Aldehydes (

      
      ).
      
    • Shake for 1 hour (Imine formation).

    • Add 2.0 eq Sodium Triacetoxyborohydride (STAB) (dispensed as solid or slurry).

    • Shake for 16 hours at RT.

  • Purification (SCX Catch-and-Release):

    • Rationale: This step isolates the basic product (spirocyclic amine) from non-basic impurities (excess aldehydes, borate salts).

    • Condition SCX-2 cartridges (1 g) with MeOH.

    • Load crude reaction mixture.

    • Wash with 3 mL MeOH (removes non-basic impurities).

    • Elute Product with 3 mL 2M NH3 in MeOH .

    • Evaporate eluate to dryness.

Quality Control & HTS Formatting

Standard: >90% Purity, >85% Success Rate.

Protocol B: LC-MS/ELSD Analysis

Spirocyclic amines often lack strong UV chromophores. Relying solely on UV254 will result in false negatives or inaccurate purity assessments.

Instrument Configuration:

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

  • Detectors:

    • PDA (210-400 nm).

    • ELSD (Evaporative Light Scattering Detector): Mandatory.[1][2] Set drift tube temp to 45°C.

    • MS (ESI+).[3]

Data Interpretation Rule:

  • Purity is calculated based on ELSD Area % (most representative of mass).

  • Identity confirmed by MS [M+H]+.

Protocol C: Plate Formatting
  • Dissolve purified dry films in anhydrous DMSO to a target concentration of 10 mM.

  • Solubility Check: Centrifuge plates at 2000g for 2 mins. Inspect for pellets.

  • Transfer supernatant to Echo® Qualified Source Plates (Labcyte) for acoustic dispensing.

Workflow Visualization

The following diagram illustrates the parallel synthesis and QC decision logic.

LibraryWorkflow Start Scaffold: N-Boc-2,6-diazaspiro[3.3]heptane Step1 Step 1: Amide Coupling (N6) (HATU, DIPEA, R1-COOH) Start->Step1 SLE Workup: SLE Cartridge (Remove polar byproducts) Step1->SLE Deprotect Step 2: Boc Deprotection (20% TFA/DCM) SLE->Deprotect Step3 Step 3: Reductive Amination (N2) (R2-CHO, STAB) Deprotect->Step3 SCX Purification: SCX-2 Catch & Release (Isolates Basic Amines) Step3->SCX QC QC: LC-MS + ELSD Analysis SCX->QC Decision Purity > 90%? QC->Decision Fail Discard / Re-purify Decision->Fail No Format Format: 10mM DMSO Stock (Acoustic Plate) Decision->Format Yes

Figure 1: Automated workflow for spirocyclic amine library generation, utilizing SLE and SCX purification to ensure high-throughput efficiency without chromatographic bottlenecks.

Data Summary: Physicochemical Profile

The resulting library demonstrates superior drug-like properties compared to traditional flat aromatic libraries.

PropertyTraditional Biaryl LibrarySpirocyclic Amine Library (This Protocol)Impact
Avg Fsp3 0.15 - 0.250.45 - 0.65 Increased clinical success probability [1]
Avg LogD (pH 7.4) 3.5 - 4.51.8 - 2.8 Improved solubility & metabolic stability
Solubility (DMSO) Variable (Aggregates common)High Reduced false positives in HTS
Shape Vectors Linear / PlanarGlobular / 3D Access to novel binding pockets

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4][5] Journal of Medicinal Chemistry.[4][5] [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperazine Ring. Organic Letters. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[6] Expert Opinion on Drug Discovery. [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.[Link]

Sources

Application Notes & Protocols: Strategic Use of 2-Oxaspiro[5.5]undecan-5-amine HCl in Advanced Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides detailed application notes and validated protocols for the use of 2-Oxaspiro[5.5]undecan-5-amine hydrochloride, a valuable spirocyclic building block. Spirocyclic motifs are of increasing importance in medicinal chemistry, offering a path to novel chemical space with enhanced three-dimensional (3D) character.[1][2][3] The rigid conformation of these scaffolds can lead to improved potency and selectivity, while their high sp³-carbon fraction often confers superior physicochemical properties compared to traditional flat aromatic systems.[1][2] However, the inherent steric hindrance of secondary amines embedded in such scaffolds presents significant challenges for common synthetic transformations. This document outlines robust protocols for high-efficiency amide bond formation, palladium-catalyzed C-N cross-coupling, and Pictet-Spengler-type cyclizations, explaining the chemical principles that overcome these synthetic hurdles.

Introduction: The Value of Spirocyclic Scaffolds

In modern drug discovery, moving beyond "flatland" is a critical strategy for identifying next-generation therapeutics. Spirocycles, defined as bicyclic systems joined by a single common atom, enforce a defined three-dimensional geometry upon a molecule.[2] This structural rigidity can pre-organize functional groups for optimal interaction with biological targets, reducing the entropic penalty of binding and potentially increasing potency.[3] Molecules incorporating spirocyclic frameworks have demonstrated success in clinical development, highlighting their utility in modulating properties like solubility and metabolic stability.[2][4]

2-Oxaspiro[5.5]undecan-5-amine presents a unique scaffold combining a tetrahydropyran ring with a substituted cyclohexane, offering distinct exit vectors for further chemical elaboration. However, the secondary amine at the 5-position is sterically encumbered, rendering it less nucleophilic and making standard coupling reactions sluggish or low-yielding.[5][6][7] The protocols detailed herein are optimized to address these challenges, providing researchers with reliable methods to incorporate this valuable building block into their synthetic campaigns.

Physicochemical Properties of 2-Oxaspiro[5.5]undecan-5-amine HCl
PropertyValueSource
Molecular Formula C₁₀H₂₀ClNOInternal Calculation
Molecular Weight 205.72 g/mol Internal Calculation
Appearance White to off-white solidAssumed
Parent Amine Formula C₁₀H₁₉NO[8]
Parent Amine MW 169.27 g/mol [8]
Parent Amine SMILES C1CCC2(CC1)CNCCC2OAdapted from similar structures

Core Application: Amide Bond Formation with a Hindered Amine

Amide coupling is the most frequently performed reaction in medicinal chemistry.[9] However, the coupling of sterically hindered secondary amines like 2-Oxaspiro[5.5]undecan-5-amine is notoriously difficult.[5][7] Standard peptide coupling reagents such as HATU or HBTU often fail due to the inability of the bulky amine to efficiently attack the activated ester intermediate.[6] Success requires either enhancing the electrophilicity of the carboxylic acid component or employing highly active coupling agents.

Protocol 2.1: Acyl Fluoride-Mediated Amide Coupling

Rationale: Converting a carboxylic acid to a highly reactive acyl fluoride intermediate is an effective strategy for coupling with poorly nucleophilic or hindered amines.[5][6] The small size and high electronegativity of fluorine make the acyl fluoride exceptionally electrophilic, overcoming the activation barrier imposed by steric hindrance. Reagents like cyanuric fluoride or XtalFluor-E® can be used for this in situ activation.

G cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Nucleophilic Attack A Carboxylic Acid (R-COOH) C Acyl Fluoride (R-COF) A->C Activation B Fluorinating Agent (e.g., Cyanuric Fluoride) B->C E Target Amide C->E Coupling (Base, e.g., DIPEA) D 2-Oxaspiro[5.5]undecan-5-amine (Spiro-NH) D->E

Caption: Workflow for Acyl Fluoride-Mediated Amidation.

Detailed Protocol:

  • To a stirred solution of the carboxylic acid (1.0 equiv) and pyridine (2.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add cyanuric fluoride (0.5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the formation of the acyl fluoride is complete (monitor by TLC or LCMS).

  • In a separate flask, dissolve 2-Oxaspiro[5.5]undecan-5-amine HCl (1.2 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous DCM.

  • Slowly add the amine solution to the freshly prepared acyl fluoride solution at room temperature.

  • Stir the reaction for 12-24 hours. Monitor progress by LCMS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired amide.

Protocol 2.2: Enhanced Carbodiimide Coupling using EDC/HOBt/DMAP

Rationale: While EDC (a water-soluble carbodiimide) is a common coupling reagent, its activated O-acylisourea intermediate may not be reactive enough for this substrate.[10][11] The addition of HOBt traps the O-acylisourea to form a more stable and selective HOBt-ester.[9] Furthermore, a catalytic amount of DMAP can serve as a potent acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the hindered amine.[9]

Detailed Protocol:

  • Combine the carboxylic acid (1.0 equiv), 2-Oxaspiro[5.5]undecan-5-amine HCl (1.1 equiv), 1-Hydroxybenzotriazole (HOBt, 1.2 equiv), and 4-Dimethylaminopyridine (DMAP, 0.1 equiv) in a round-bottom flask.

  • Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (0.2 M).[9]

  • Add DIPEA (2.2 equiv) to neutralize the hydrochloride salt and the HOBt.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor progress by LCMS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the final product.

C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides/triflates and amines.[12][13] For sterically demanding secondary amines, the choice of phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[14] Bulky, electron-rich biarylphosphine ligands are generally preferred.

G A Pd(0)Ln B [Ar-Pd(II)-X]Ln A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)-NR'R'']Ln B->C Amine Coordination & Deprotonation (Spiro-NH, Base) C->A Reductive Elimination D Ar-NR'R'' C->D G A Spiro-Amine + Aldehyde (R-CHO) B Iminium Ion Intermediate A->B Condensation (Acid Catalyst, H+) C Spirocycle Intermediate B->C Intramolecular Cyclization (6-endo-trig) D Final Product (Polycyclic System) C->D Deprotonation (-H+)

Sources

Application Note & Protocol: Strategic Solvent Selection for Reactions of Spirocyclic Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Three-Dimensional Scaffolds

In modern drug discovery, there is a significant trend to "escape from flatland"—moving away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] Spirocycles, compounds containing two rings connected by a single common atom, are at the forefront of this movement.[2] Their rigid, 3D nature allows for precise projection of functional groups into three-dimensional space, which can lead to enhanced potency, improved selectivity, and novel intellectual property.[2][3] The introduction of spirocyclic scaffolds often improves critical physicochemical properties such as aqueous solubility and metabolic stability.[3][4]

Spirocyclic amines are particularly valuable building blocks. However, they are frequently synthesized, stored, and handled as hydrochloride (HCl) salts to improve their stability and shelf-life. While advantageous for storage, the salt form presents a significant challenge in reaction chemistry. Amine hydrochloride salts exhibit low solubility in many common organic solvents, complicating reaction setup, affecting reaction kinetics, and often requiring careful selection of conditions to liberate the nucleophilic free amine in situ.[5]

This guide provides a comprehensive framework for the rational selection of solvents for reactions involving spirocyclic amine hydrochlorides. It moves beyond simple trial-and-error, establishing a systematic workflow grounded in the physicochemical principles that govern the solubility and reactivity of these complex salts.

Foundational Principles: The Solvent's Role

The choice of solvent is not merely about dissolving reactants; it is an active parameter that can dictate the outcome of a reaction. For spirocyclic amine hydrochlorides, the solvent's role is multifaceted, primarily influencing the equilibrium between the salt and the free amine, and solvating the various species in the reaction mixture.

2.1. Solubility: Overcoming the Lattice Energy

Amine hydrochlorides are ionic salts with significant lattice energy. To dissolve them, a solvent must effectively solvate both the ammonium cation (R₃NH⁺) and the chloride anion (Cl⁻).

  • Protic Solvents: Solvents like water, ethanol, and isopropanol are often excellent at dissolving amine salts due to their ability to form hydrogen bonds.[6] However, their high polarity and reactivity (as potential nucleophiles) can be incompatible with many organic reactions.

  • Aprotic Polar Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are often the preferred choice. They possess high dielectric constants and dipole moments, allowing them to solvate ions effectively without having a reactive proton.[7][8]

  • Aprotic Nonpolar & Low-Polarity Solvents: Solvents like Toluene, Tetrahydrofuran (THF), and Dichloromethane (DCM) are generally poor choices for dissolving the initial amine salt. However, they can become viable if the free amine, once formed, is highly soluble in them.

2.2. Reactivity: Liberating the Free Amine

The reactive species in most desired reactions (e.g., acylation, alkylation) is the neutral, nucleophilic free amine, not the protonated ammonium salt. The reaction system must therefore facilitate the deprotonation of the amine hydrochloride.

R₃NH⁺Cl⁻ ⇌ R₃N + HCl

This equilibrium is governed by the solvent and the choice of base. The solvent's ability to solvate the liberated HCl and the newly formed base-HCl salt is critical. A stoichiometric amount of an external base (e.g., triethylamine, diisopropylethylamine) is typically required to drive this equilibrium to the right, ensuring a sufficient concentration of the free amine to participate in the reaction.

Systematic Workflow for Solvent Selection

A systematic approach is crucial to efficiently identify an optimal solvent system, saving time and resources.[7][9] The following workflow provides a structured path from initial screening to reaction optimization.

Caption: Workflow for rational solvent selection.

Data Presentation: Solvent Properties and Suitability

The table below summarizes key properties of common laboratory solvents and provides guidance on their typical utility for reactions with spirocyclic amine hydrochlorides.

Table 1: Properties of Common Solvents and Their Application

SolventDielectric Constant (ε)Boiling Point (°C)TypeTypical Application Notes
Water 80.1100Protic, PolarExcellent for dissolving the salt, but often interferes with reagents (e.g., acyl chlorides, organometallics). Useful for workup.[6]
DMSO 47.2189Aprotic, PolarOften provides excellent solubility for amine salts. High boiling point allows for a wide temperature range. Can be difficult to remove.[7][8]
DMF 36.7153Aprotic, PolarGood solubility for many salts. Thermally stable. Can be a source of dimethylamine impurity at high temperatures.[7][10]
Acetonitrile (MeCN) 37.582Aprotic, PolarModerate solubility for salts. Lower boiling point makes it easier to remove. Generally less reactive than DMF/DMSO.
2-Propanol (IPA) 19.982Protic, PolarCan be a good choice for dissolving the salt and is often used for recrystallizing final products.[11] May act as a nucleophile.
Ethanol (EtOH) 24.578Protic, PolarSimilar to 2-propanol. Often used in combination with other solvents.
Tetrahydrofuran (THF) 7.566Aprotic, Low PolarityGenerally poor solubility for the salt itself, but good for the free amine. Often used with a strong base to drive the reaction.
Dichloromethane (DCM) 9.140Aprotic, Low PolarityVery poor solubility for the salt. Useful if the reaction can proceed as a slurry or if the free amine is highly soluble. Low boiling point.
Toluene 2.4111Aprotic, NonpolarInsoluble for the salt. Primarily used in reactions where water must be removed azeotropically.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To rapidly assess the solubility of a spirocyclic amine hydrochloride in a panel of candidate solvents.

Materials:

  • Spirocyclic amine hydrochloride (approx. 50 mg)

  • Panel of solvents (from Table 1, e.g., DMSO, DMF, MeCN, 2-Propanol, THF, DCM)

  • Small vials (e.g., 1-dram) with caps

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Preparation: Add approximately 5-10 mg of the spirocyclic amine hydrochloride to each labeled vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial. This corresponds to a concentration of 10-20 mg/mL.

  • Agitation: Cap the vial and vortex vigorously for 30 seconds. Place the vial on a magnetic stir plate and stir for 15 minutes at ambient temperature.

  • Observation: Visually inspect the vial. Record observations as:

    • Freely Soluble: A completely clear, homogenous solution is formed.

    • Partially Soluble: Some solid has dissolved, but undissolved material remains. The solution may be hazy.

    • Slightly Soluble/Insoluble: The vast majority of the solid remains undissolved.

  • Heating (Optional): If insoluble at room temperature, gently warm the vial (e.g., to 50-60 °C) and observe any change in solubility. Note if the material precipitates upon cooling.

  • Repeat: Repeat steps 2-5 for each solvent in the panel.

  • Analysis: Consolidate the results. Solvents in which the material is "Freely Soluble" or "Partially Soluble" are primary candidates for the test reaction.

Protocol 2: Microscale Reaction Optimization (Model Reaction: N-Acylation)

Objective: To evaluate the performance of the top candidate solvents in a model reaction.

Materials:

  • Spirocyclic amine hydrochloride (e.g., 0.1 mmol)

  • Acylating agent (e.g., Acetyl Chloride, 1.1 eq.)

  • Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 2.2 eq.)

  • Top 3-5 candidate solvents identified in Protocol 1

  • Small reaction vials with stir bars and septa caps

  • Analytical tools: TLC plates, LC-MS system

Procedure:

  • Reaction Setup: In a labeled reaction vial, add the spirocyclic amine hydrochloride (0.1 mmol).

  • Solvent & Base Addition: Add the chosen solvent (e.g., 1.0 mL). Add the base (DIPEA, 2.2 eq.) and stir for 5-10 minutes. Observe if the amine salt dissolves upon addition of the base.

  • Reaction Initiation: Add the acylating agent (Acetyl Chloride, 1.1 eq.) dropwise at room temperature.

  • Monitoring: After 1 hour (or other defined time point), carefully withdraw a small aliquot from the reaction mixture. Quench it with a small amount of water/methanol and analyze by LC-MS and/or TLC to determine the extent of conversion to the desired product.

  • Repeat: Set up parallel reactions for each of the top candidate solvents under identical conditions.

  • Data Interpretation: Compare the results from each solvent.

    • Highest Conversion: Which solvent gave the highest conversion to the product?

    • Impurity Profile: Were there any significant byproducts formed in specific solvents?

    • Physical State: Was the reaction a clear solution or a slurry? A homogenous reaction is often preferable for reproducibility.

  • Selection: Based on this data, select the optimal solvent for scale-up. Further optimization of temperature, concentration, and reaction time can then be performed in this chosen solvent.

Troubleshooting Common Issues

  • Problem: The amine salt is insoluble in all tested organic solvents.

    • Solution: Re-run the solubility screen with a stoichiometric amount of a liquid base (like DIPEA) added. The resulting free amine may be more soluble. Alternatively, consider a biphasic system (e.g., DCM/water with a phase-transfer catalyst) or using a more specialized solvent like N-Methyl-2-pyrrolidone (NMP).

  • Problem: The reaction is sluggish or does not proceed.

    • Solution: This indicates a low concentration of the free amine. Ensure at least 2 equivalents of base are used to both neutralize the HCl salt and scavenge the acid produced during the reaction. Increasing the temperature may also improve the rate.

  • Problem: Significant side products are observed.

    • Solution: The solvent may be participating in the reaction. For example, using an alcohol solvent in an acylation with an acyl chloride can lead to ester formation. Switch to a non-reactive (aprotic) solvent.[12] The choice of solvent can significantly influence the reaction pathway.[13]

Conclusion

The successful execution of reactions involving spirocyclic amine hydrochlorides hinges on a strategic and informed approach to solvent selection. By understanding the fundamental principles of solubility and reactivity and employing a systematic screening workflow, researchers can move beyond guesswork. This methodology, combining initial solubility assessments with small-scale reaction trials, provides a robust framework for identifying an optimal solvent system that ensures high conversion, minimizes byproducts, and facilitates a smooth and scalable synthetic process. This ultimately accelerates the development of novel, three-dimensional molecules for the advancement of drug discovery and development.

References

  • Oxa-spirocycles: synthesis, properties and applic
  • Amines. NCERT.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). PMC - NIH.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Solubility of organic amine salts. (2011). Sciencemadness.org.
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMIN
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH.
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
  • Why amine salts are soluble in w
  • Purification of organic hydrochloride salt? (2017).
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis.
  • Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. PMC.
  • Technical Support Center: Spirocycliz

Sources

Troubleshooting & Optimization

Technical Support Center: Spirocyclic Amine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation of Spirocyclic Amine Hydrochlorides Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active | Version: 2.4

Welcome to the Spiro-Tech Support Hub

A Note from the Senior Application Scientist: "Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[3.5]nonanes) are increasingly popular as bioisosteres for morpholines and piperidines due to their ability to expand vectors in 3D space without adding molecular weight. However, their purification presents a unique paradox: the spiro-core is often highly lipophilic and rigid, while the hydrochloride salt is extremely polar.[1] This 'amphiphilic' nature leads to persistent emulsions during extraction and the dreaded 'oiling out' during crystallization.[1]

This guide moves beyond standard textbook answers. We focus on the specific physicochemical behaviors of these rigid scaffolds to help you isolate pure, free-flowing solids."

Module 1: Crystallization & Solid State Isolation

The Issue: "My product oils out instead of crystallizing." The Science: Spirocyclic salts often possess high lattice energy barriers due to their rigid, orthogonal ring systems.[1] When cooling a saturated solution, they hit a "metastable zone" where they prefer to separate as a liquid (oil) rather than organize into a crystal lattice.

Troubleshooting Guide: The "Oiling Out" Rescue Protocol

Q: I tried recrystallizing from Ethanol, but I got a sticky gum at the bottom. How do I fix this?

A: You are likely experiencing liquid-liquid phase separation (LLPS) before crystallization.[1] The solution is to use a Bipolar Solvent System .[1]

  • Why: Single solvents (like EtOH) often cannot balance the solubility of the lipophilic spiro-cage and the ionic HCl moiety simultaneously at low temperatures.[1]

  • The Fix: Use the "Cloud Point" Method with a polar dissolver and a non-polar anti-solvent.[1]

Protocol 1: The Cloud Point Crystallization

  • Dissolution: Dissolve your crude oil/gum in the minimum amount of warm Methanol (MeOH) or Isopropanol (iPrOH) .[1] (Do not use water).[1]

  • Heat: Maintain temperature at 50-60°C.

  • Anti-solvent Addition: Dropwise add Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .[1]

  • The Critical Moment: Stop adding immediately when a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-dissolve: Add 1-2 drops of the polar solvent (MeOH/iPrOH) just to clear the solution again.[1]

  • Slow Cool: Turn off the heat and let the bath cool to room temperature naturally. Do not put it directly in ice.

  • Harvest: Once solids form, cool to 0°C to maximize yield, then filter.

Data: Recommended Solvent Systems for Spiro-Salts

Spiro-System TypePrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Notes
Small (e.g., Spiro[3.3]) Methanol (MeOH)Et₂O or THFHighly hygroscopic; handle rapidly.[1]
Medium (e.g., Spiro[4.5]) Isopropanol (iPrOH)Ethyl Acetate (EtOAc)Best general-purpose system.[1]
Lipophilic Sidechains Dichloromethane (DCM)Hexanes/HeptaneWarning:[1] DCM solvates salts well; yield may be lower.[1]
Module 2: Chromatographic Purification

The Issue: "I see no peaks on UV, or my peaks are tailing badly." The Science: Many spirocyclic scaffolds (especially aliphatic ones) lack a chromophore (conjugated system) absorbing above 220 nm.[1] Furthermore, the secondary amine interacts strongly with residual silanols on silica gel, causing peak tailing.[1]

Visual Workflow: Chromatography Decision Matrix

Chromatography_Logic Start Crude Spiro-Amine Mixture CheckUV Does molecule have UV Chromophore (Ar, C=O)? Start->CheckUV YesUV Yes CheckUV->YesUV NoUV No (Aliphatic) CheckUV->NoUV StandardHPLC Std. Reverse Phase (C18) YesUV->StandardHPLC Tailing Is Peak Tailing? StandardHPLC->Tailing Modifier Add 0.1% TFA or Ammonium Formate Tailing->Modifier Yes AltDetect Use ELSD, CAD, or Derivatization NoUV->AltDetect

Caption: Decision matrix for selecting detection and elution strategies based on the structural properties of the spirocyclic amine.

FAQ: The "Invisible" Compound

Q: My LCMS shows the mass, but the UV trace is flat. How do I purify this on a Prep-HPLC?

A: This is common for spiro[3.3]heptane derivatives.[1]

  • Detection: Switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1] If unavailable, monitor at 205 nm (amide/amine absorption), but use "UV-transparent" solvents (HPLC-grade Acetonitrile, not Methanol, as MeOH absorbs at low wavelengths).[1]

  • Derivatization (The Workaround): If you only have UV, react a small aliquot with Benzoyl Chloride or Cbz-Cl to create a UV-active standard.[1] This helps you determine the retention time, so you can "blind cut" the fractions during the actual run.[1]

Q: The amine is sticking to the column.[1] I'm losing mass. A: Spiro-amines are "sticky" on normal phase silica.[1]

  • The Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes before loading.[1]

  • Mobile Phase: Use DCM:MeOH:NH₄OH (90:10:1) .[1] The ammonium hydroxide is non-negotiable; it competes with the amine for silanol sites, sharpening the peak.[1]

Module 3: Extraction & Workup (The pH Swing)

The Issue: "I cannot extract the amine into the organic layer, or I get a terrible emulsion." The Science: Spirocyclic amines often have higher pKa values (10–11) than typical secondary amines due to ring strain and steric inhibition of solvation.[1] A standard NaHCO₃ wash (pH ~8) will not fully deprotonate them.[1]

Protocol 2: The "Hard Base" Extraction
  • Acid Wash: Dissolve crude in 1N HCl and wash with Et₂O (removes non-basic impurities).[1]

  • The pH Swing: Cool the aqueous layer to 0°C. Slowly add 6N NaOH (not bicarbonate!) until pH > 12.[1]

    • Note: The high pH ensures the amine is fully free-based (neutral).

  • Solvent Choice: Extract with Chloroform:Isopropanol (3:1) .[1]

    • Why: Pure DCM or EtOAc often fails to extract polar spiro-amines.[1] The addition of Isopropanol increases the polarity of the organic phase just enough to pull the amine out of the water.[1]

  • Emulsion Breaking: If an emulsion forms (common with spiro-surfactants), filter the entire biphasic mixture through a pad of Celite .[1] This physically breaks the stabilized droplets.[1]

Module 4: Metal Scavenging (Polishing)

The Issue: "I have residual Palladium from the spiro-ring closure step." The Science: Synthesis of spirocycles often involves Pd-catalyzed cross-couplings or Ru-catalyzed metathesis.[1] The rigid spiro-cage can "trap" metal clusters, making standard washes ineffective.[1]

Solution: Use Thiol-Modified Silica Scavengers .[1]

  • Reagent: SiliaMetS® Thiol or equivalent.[1]

  • Method: Dissolve product in THF/MeOH (1:1). Add 5 eq. of scavenger resin.[1] Stir at 40°C for 4 hours. Filter.

  • Validation: Check Pd levels via ICP-MS. The rigid structure prevents the metal from burying itself too deeply if the solvent swells the resin correctly.[1]

References
  • BenchChem Technical Support. (2025).[1][2][3] Catalyst Removal in Spiro Compound Reactions. Retrieved from [1]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. ACS Publications.[1] Retrieved from [1]

  • Biotage Application Notes. (2024). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [1]

  • Royal Society of Chemistry. (2025).[1] Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks. Retrieved from [1]

  • ResearchGate Community. (2021). Recrystallization of Amine Hydrochlorides. Retrieved from

Sources

Technical Support Center: Handling Hygroscopic Spirocyclic Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Isolation, Handling, and Quantitation of Hygroscopic Spirocyclic Amine Salts.

Introduction: The "Spiro" Paradox

You are likely here because your spirocyclic amine—designed to improve metabolic stability and solubility through high Fsp³ character—has become a handling nightmare.

The Science: Spirocyclic scaffolds (e.g., azaspiro[3.3]heptanes, spiro[3.5]nonanes) are structurally rigid and compact. When converted to salts (HCl, TFA) to stabilize the amine, the resulting high charge density and polar surface area often create deliquescent solids. They don't just absorb moisture; they dissolve in it, turning your discrete white powder into a sticky gum within minutes of exposure to air.

This guide replaces standard "keep dry" advice with engineered workflows for isolation, quantitation, and storage.

Module 1: Isolation & Purification

Issue: "My product came off the rotovap as a sticky foam/oil and won't solidify."

Diagnosis: Residual solvent trapped in the crystal lattice is lowering the glass transition temperature (Tg), preventing crystallization. The high affinity for water from the air further suppresses solidification.

The Protocol: The "Freeze-out" Method (Lyophilization) Do not attempt to scratch the flask or use a high-vacuum line directly on the oil; it will likely "bump" or remain a gum.

  • Solvent Swap: Dissolve your oily residue in a mixture of t-Butanol and Water (4:1 v/v) .

    • Why? t-Butanol freezes at roughly 25°C and sublimes easily. It acts as a scaffold to keep the amine salt dispersed as the solvent is removed.

  • Flash Freeze: Submerge the flask in liquid nitrogen (or dry ice/acetone) while rotating to coat the walls.

  • Lyophilize: Connect to a freeze-dryer (manifold pressure < 100 mTorr).

  • Result: You will obtain a fluffy, electrostatic powder.

    • Caution: This powder is extremely hygroscopic due to high surface area. Bleed the vacuum with dry Nitrogen/Argon, not ambient air.

Alternative: Azeotropic Drying (If Lyophilizer is unavailable) If you lack a lyophilizer, use azeotropic distillation to drag water out.

  • Dissolve residue in Methanol .

  • Add Toluene (creates a positive azeotrope with Methanol and Water).

  • Rotovap to dryness. Repeat 3x.

  • Final suspension in Diethyl Ether or Pentane (if insoluble) and filtration under Nitrogen.

IsolationWorkflow Start Crude Oily Salt Decision Lyophilizer Available? Start->Decision SolventA Dissolve in t-BuOH/H2O (4:1) Decision->SolventA Yes SolventB Dissolve in MeOH Decision->SolventB No Freeze Flash Freeze (Liq N2) SolventA->Freeze Sublime Sublimation (<100 mTorr) Freeze->Sublime End Free-Flowing Solid Sublime->End Azeotrope Add Toluene -> Evaporate (x3) SolventB->Azeotrope Triturate Triturate in Et2O/Pentane Azeotrope->Triturate Triturate->End

Figure 1: Decision matrix for converting hygroscopic oils into manageable solids.

Module 2: Accurate Quantitation

Issue: "I weighed 10 mg, but the reaction failed. The stoichiometry is wrong."

Diagnosis: You likely weighed 10 mg of material, but 15-20% of that mass was water. Standard analytical balances in open air are insufficient for deliquescent spirocycles.

The Protocol: Quantitative NMR (qNMR) Do not rely on "corrected yields" based on assumed hydration states. You must determine the absolute Weight Percent (wt%) of the active amine.

  • Internal Standard (IS) Selection: Choose a non-hygroscopic standard with high purity and distinct peaks (see table below).

  • Sample Prep: Weigh ~10 mg of your amine salt and ~5-10 mg of IS into the same vial.

  • Solvent: Dissolve immediately in the deuterated solvent (D₂O or DMSO-d₆ are common for salts).

  • Calculation:

    
    
    
    • I = Integration Area[1]

    • N = Number of protons

    • M = Molecular Weight

    • W = Weight (mass)

    • P = Purity of Standard

Table 1: Recommended Internal Standards for Amine Salts

Internal StandardSolvent CompatibilityShift (ppm)Notes
Maleic Acid D₂O, DMSO-d₆~6.3 (s)Excellent for salts; acidic protons won't exchange out.
Dimethyl Sulfone D₂O, DMSO-d₆, CDCl₃~3.0 (s)Very stable; non-reactive; good solubility.
TMSP-d4 D₂O0.0 (s)Standard reference; ensure it is weighed accurately.
1,3,5-Trimethoxybenzene DMSO-d₆, CDCl₃~6.1 (s)Good for aromatic regions; low solubility in D₂O.

Module 3: Handling & Storage Strategy

Issue: "The mass increases while I am weighing it."

The Protocol: The Stock Solution Approach Stop weighing solids for every reaction. Spirocyclic salts are best handled as liquids.

  • Bulk Weighing: Weigh the entire batch of dried salt once into a tared vial (minimize air exposure time).

  • Dissolution: Immediately dissolve in a specific volume of solvent (e.g., DMSO, Water, or Methanol) to create a known concentration (e.g., 1.0 M).

  • Storage: Store the solution at -20°C.

  • Usage: Aliquot by volume, not mass. This eliminates the hygroscopicity variable for downstream chemistry.

FAQ: Can I change the salt to fix this? Answer: Yes. If the HCl salt is unmanageable, consider "Salt Switching."

  • Tosylate (TsOH): Often crystallizes better and is less hygroscopic than HCl.

  • Fumarate: Frequently forms non-hygroscopic networks.

  • Oxalate: Good for crystallization, but be careful with toxicity and solubility.

SaltSelection Root Current Salt Form Check Is it Deliquescent? Root->Check Keep Maintain & Use Glovebox Check->Keep No Switch Screen Counterions Check->Switch Yes Option1 Tosylate (p-TsOH) (Lipophilic, crystalline) Switch->Option1 Option2 Fumarate (H-bond network, stable) Switch->Option2 Option3 Tartrate (Chiral resolution potential) Switch->Option3

Figure 2: Strategic counterion selection to mitigate hygroscopicity.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Hiesinger, K., et al. (2021).[2][3] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.

    • Context: Discusses the solubility and physicochemical advantages of spirocycles (Fsp³ character)
  • Handling Hygroscopic Pharmaceuticals

    • Protocol Online.[4] (2010).[4] "Hygroscopic chemical...how to deal with?"

    • Context: Practical lab techniques for handling deliquescent materials, including the stock solution method.[4]

  • Quantitative NMR (qNMR)

    • Japanese Pharmacopoeia / J-Stage. (2021).[3] "Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR."

    • Context: Validates qNMR as the absolute method for determining purity in w
  • Salt Selection & Counterions

    • Bowker, M. J. (2000).[5] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

    • Context: Detailed analysis of how counterions (Tosylate vs HCl) affect hygroscopicity and physical stability.
  • Lyophilization of Amine Salts

    • Kogermann, K., et al. (2022). "In-Process Vapor Composition Monitoring in Application to Lyophilization of Ammonium Salt Formulations." Journal of Pharmaceutical Sciences.
    • Context: Technical parameters for freeze-drying ammonium salts without losing vol

Sources

Technical Support Center: Optimizing Yield in 2-oxaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-oxaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common experimental challenges. Here, we combine fundamental principles with practical, field-tested advice to help you navigate the intricacies of spiroketal synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the synthesis of 2-oxaspiro[5.5]undecane.

Q1: My yield of 2-oxaspiro[5.5]undecane is consistently low. What are the most likely causes?

Low yields in spiroketal synthesis can often be attributed to several critical factors.[1][2][3] Firstly, incomplete reaction due to insufficient catalyst, reaction time, or inadequate temperature control is a common culprit. Secondly, the presence of water in the reaction mixture can significantly hinder the acid-catalyzed formation of the spiroketal by competing with the intramolecular cyclization. Side reactions, such as the formation of polymeric byproducts or alternative cyclization products, can also reduce the yield of the desired product. Lastly, losses during the workup and purification stages, especially if the product is volatile or sensitive to the purification conditions, can contribute to a lower-than-expected yield.

Q2: What is the role of the acid catalyst in the synthesis of 2-oxaspiro[5.5]undecane, and how do I choose the right one?

The acid catalyst plays a crucial role in activating the carbonyl group of the ketone precursor, making it more susceptible to nucleophilic attack by the hydroxyl groups, and facilitating the subsequent cyclization and dehydration steps to form the spiroketal.[4][5] The choice of acid catalyst is critical and often depends on the specific substrate and desired outcome (kinetic versus thermodynamic control).[4][6] For simple, thermodynamically controlled spiroketalizations, common Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or camphorsulfonic acid (CSA) are often effective.[7] In cases where stereoselectivity is a concern, chiral phosphoric acids have been shown to be excellent catalysts for kinetic spiroketalizations.[4][5] Lewis acids such as scandium triflate (Sc(OTf)₃) can also be employed, sometimes offering milder reaction conditions.[8]

Q3: How can I effectively remove water from my reaction to improve the yield?

Water removal is paramount for driving the equilibrium towards the spiroketal product. The most common and effective method is the use of a Dean-Stark apparatus, which continuously removes water azeotropically with a suitable solvent like toluene or benzene. Alternatively, adding a dehydrating agent directly to the reaction mixture, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can also be effective, particularly for smaller-scale reactions. Ensuring all glassware is thoroughly dried and using anhydrous solvents are essential preliminary steps.[1]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products is a common issue. Besides the desired 2-oxaspiro[5.5]undecane, you may be observing unreacted starting materials (the dihydroxy ketone precursor), hemiketal intermediates, or isomeric spiroketal products, especially if multiple stereocenters are present.[9] Under harsh acidic conditions, side reactions such as elimination to form furan derivatives or polymerization can occur.[10] It is also possible to form different ring-sized spiroketals if the starting material allows for alternative cyclization pathways.

Q5: What are the best practices for purifying 2-oxaspiro[5.5]undecane?

Purification of spiroketals typically involves column chromatography on silica gel.[11] However, it's important to note that some spiroketals can be sensitive to the acidic nature of silica gel, which may cause decomposition or isomerization.[1] In such cases, using neutralized silica gel (by washing with a triethylamine/hexane solution) or an alternative stationary phase like alumina may be beneficial. If the product is sufficiently volatile, distillation or Kugelrohr distillation can be an effective purification method. Recrystallization from a suitable solvent system is also a viable option for solid products.[12]

II. Troubleshooting Guide: From Theory to Practice

This section provides a more in-depth analysis of specific problems and offers structured solutions based on established chemical principles.

Problem 1: Incomplete Reaction and Low Conversion

Symptoms:

  • Significant amount of starting material (dihydroxy ketone) remaining after the reaction, as observed by TLC or NMR.

  • The reaction appears to stall before reaching completion.[1]

Causality and Solutions:

The formation of the spiroketal is an equilibrium process. To drive the reaction to completion, Le Chatelier's principle must be effectively applied.

Potential Cause Scientific Rationale Recommended Action
Insufficient Water Removal The reaction generates water as a byproduct. An accumulation of water will shift the equilibrium back towards the starting materials.Use a Dean-Stark apparatus with an appropriate azeotroping solvent (e.g., toluene). For smaller scales, add activated molecular sieves (3Å or 4Å) to the reaction mixture.
Inadequate Catalyst Activity or Concentration The acid catalyst may be old, hydrated, or used in an insufficient amount to effectively protonate the carbonyl and hydroxyl groups.Use a fresh, anhydrous acid catalyst. Consider increasing the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Suboptimal Reaction Temperature The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.Increase the reaction temperature. For reactions in toluene with a Dean-Stark trap, reflux temperature is typically sufficient.
Insufficient Reaction Time Spiroketalization can be a slow process, especially with sterically hindered substrates.Monitor the reaction progress over a longer period using TLC or GC. Extend the reaction time until no further consumption of the starting material is observed.
Experimental Protocol: Optimizing a Standard Spiroketalization
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under a nitrogen atmosphere.

  • Reagents: To the flask, add the dihydroxy ketone precursor (1.0 eq) and a suitable anhydrous solvent (e.g., toluene, to a concentration of 0.1 M).

  • Catalyst: Add the acid catalyst (e.g., p-TsOH, 0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze by TLC or GC to track the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, quench with a mild base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent.

Problem 2: Formation of Undesired Stereoisomers

Symptoms:

  • NMR analysis of the crude product shows a mixture of diastereomers.

  • Separation of the desired isomer by chromatography is difficult.

Causality and Solutions:

Spiroketal stereochemistry is often governed by a combination of kinetic and thermodynamic factors, including the anomeric effect.[6][9] The thermodynamically more stable product is not always the desired one.

Control Factor Scientific Rationale Recommended Strategy
Thermodynamic Control Under equilibrating conditions (strong acid, high temperature, long reaction time), the most stable spiroketal isomer will predominate. This is often the isomer that benefits from stabilizing stereoelectronic effects like the anomeric effect.Use a strong acid catalyst (e.g., TFA) at elevated temperatures for an extended period to ensure equilibrium is reached.[4]
Kinetic Control Under non-equilibrating conditions (milder acid, lower temperature, shorter reaction time), the product distribution is determined by the relative rates of formation of the different isomers.Employ a milder acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) at lower temperatures. Chiral Brønsted acids can be used to achieve high levels of kinetic stereocontrol.[4][13]
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state energies for the formation of different isomers.Experiment with a range of solvents, from non-polar (e.g., hexane, toluene) to more polar (e.g., dichloromethane, acetonitrile). Methanol has been shown to favor the formation of inversion spiroketals in some systems.[8]
Logical Flow for Stereocontrol Optimization

stereocontrol_optimization start Mixture of Stereoisomers Obtained thermo_vs_kinetic Is the desired isomer the thermodynamic product? start->thermo_vs_kinetic thermo_conditions Employ Thermodynamic Conditions: - Strong Acid (TFA, CSA) - High Temperature - Long Reaction Time thermo_vs_kinetic->thermo_conditions Yes kinetic_conditions Employ Kinetic Conditions: - Milder Acid (PPTS) - Low Temperature - Shorter Reaction Time thermo_vs_kinetic->kinetic_conditions No end Desired Stereoisomer Optimized thermo_conditions->end chiral_catalysis Consider Chiral Catalysis for Enantioselective Spiroketalization kinetic_conditions->chiral_catalysis chiral_catalysis->end

Caption: Decision workflow for optimizing stereochemical outcome.

Problem 3: Product Decomposition During Purification

Symptoms:

  • Significant loss of material during silica gel chromatography.

  • Appearance of new, lower Rf spots on TLC after chromatography.

  • Broad or streaky spots on the TLC plate.

Causality and Solutions:

The spiroketal linkage is an acetal, which is susceptible to hydrolysis under acidic conditions. Standard silica gel is acidic and can catalyze the decomposition of sensitive spiroketals.

Issue Scientific Rationale Recommended Action
Acid-Sensitivity on Silica Gel The acidic surface of silica gel can protonate the oxygen atoms of the spiroketal, leading to ring-opening and subsequent decomposition.1. Neutralize Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine, then evaporate the solvent before packing the column. 2. Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.
Product Volatility Low molecular weight spiroketals can be volatile and may be lost during solvent removal under high vacuum.Use a rotary evaporator with careful control of the vacuum and bath temperature. Avoid prolonged exposure to high vacuum.
Thermal Instability Some spiroketals may be thermally labile and can decompose during high-temperature purification methods like distillation.If distillation is necessary, perform it under reduced pressure to lower the boiling point. Kugelrohr distillation is often gentler than traditional distillation.
Experimental Protocol: Neutralized Silica Gel Chromatography
  • Preparation: In a fume hood, slurry the required amount of silica gel in a 1-2% solution of triethylamine in a volatile solvent like hexane or ethyl acetate.

  • Solvent Removal: Gently remove the solvent on a rotary evaporator until a free-flowing powder is obtained.

  • Column Packing: Pack the column with the neutralized silica gel using your desired eluent system.

  • Chromatography: Load your crude product and run the column as usual. The neutralized environment should prevent on-column decomposition of the spiroketal.

III. Advanced Considerations

Protecting Group Strategies

In complex syntheses, other functional groups in the precursor molecule may interfere with the spiroketalization reaction.[14][15][16] For instance, additional hydroxyl or carboxyl groups may compete in the cyclization.

protecting_groups start Multi-functional Precursor step1 Step 1: Orthogonal Protection Selectively protect interfering functional groups (e.g., -OH, -COOH). start->step1 step2 Step 2: Spiroketalization Perform the acid-catalyzed cyclization to form the spiroketal core. step1->step2 step3 Step 3: Deprotection Selectively remove the protecting groups under conditions that do not affect the spiroketal. step2->step3 end Final Product step3->end

Caption: Workflow incorporating protecting group strategy.

Common protecting groups compatible with spiroketalization include silyl ethers (e.g., TBS, TIPS) for hydroxyl groups, which are stable to the acidic conditions of spiroketalization but can be removed with fluoride ions. Carboxylic acids can be protected as esters.

Spectroscopic Characterization

Confirming the structure of your 2-oxaspiro[5.5]undecane product is crucial.

  • ¹H NMR: Look for the characteristic signals of the protons adjacent to the ring oxygens. The chemical shifts and coupling constants of these protons can provide valuable information about the stereochemistry of the spiroketal.

  • ¹³C NMR: The spirocyclic carbon atom typically appears as a quaternary signal in the range of 95-110 ppm.

  • Mass Spectrometry: Provides the molecular weight of the product, confirming the successful condensation and dehydration. The fragmentation pattern can also be characteristic of the spiroketal structure.[17]

  • IR Spectroscopy: The disappearance of the C=O stretch from the ketone starting material and the -OH stretch from the diol, along with the appearance of strong C-O stretches in the 1150-1050 cm⁻¹ region, indicates the formation of the spiroketal.

By systematically addressing these common issues and understanding the underlying chemical principles, researchers can significantly improve the yield and purity of their 2-oxaspiro[5.5]undecane syntheses.

References

  • Antilla, J. C., & Baskin, J. M. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. [Link]

  • Khomutnyk, Y. Y., et al. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters. [Link]

  • Zhang, Y., et al. (2008). Gold-Catalyzed Double Intramolecular Alkyne Hydroalkoxylation: Synthesis of the Bisbenzanellated Spiroketal Core of Rubromycins. ChemInform. ResearchGate. [Link]

  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. [Link]

  • List, B., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature. [Link]

  • Ghosh, A. K., & Xi, K. (2010). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]

  • Crimmins, M. T., & Parrish, J. D. (2011). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters. [Link]

  • Wang, C., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports. [Link]

  • Carreira, E. M., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters. [Link]

  • Deng, L., & Yang, X. (2022). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. PMC. [Link]

  • Woerly, E. M., et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. [Link]

  • Su, L., et al. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. ResearchGate. [Link]

  • Ballini, R., & Palmieri, A. (2011). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI. [Link]

  • Rizzacasa, M. A. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc. [Link]

  • Sperry, J., et al. (2010). Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Sperry, J., et al. (2010). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. PubMed. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme: Stuttgart. [Link]

  • PubChem. (n.d.). 2-Oxaspiro(5.5)undecane-5-carboxylic acid. [Link]

  • Pihko, P. M. (2004). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Goya, P., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Al-Jalal, A. M. A., & El-Apasery, M. A. (2025). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. ResearchGate. [Link]

  • Wikipedia. (n.d.). Spiroketals. [Link]

  • Rutjes, F. P. J. T., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Chemchart. (n.d.). 2-Azaspiro[5.5]undecane. [Link]

  • PubChem. (n.d.). 2,4-Dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. [Link]

  • NIST. (n.d.). 1,7-Dioxaspiro[5.5]undecane. NIST WebBook. [Link]

  • ResearchGate. (2019). Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. [Link]

Sources

Technical Support Center: Purification of 2-Oxaspiro[5.5]undecan-5-amine Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Oxaspiro[5.5]undecan-5-amine. Here, we address common challenges encountered during the purification of the crude product, providing troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications. Our approach is grounded in established chemical principles and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 2-Oxaspiro[5.5]undecan-5-amine?

A1: The impurities in your crude product are largely dependent on the synthetic route employed. A common method for synthesizing this compound is the reductive amination of 2-Oxaspiro[5.5]undecan-5-one. In this case, likely impurities include:

  • Unreacted Starting Material: Residual 2-Oxaspiro[5.5]undecan-5-one.

  • Diastereomers: If the synthesis is not stereospecific, you may have diastereomers of the desired amine.

  • Byproducts from Reducing Agent: Residual borohydride salts or other reducing agent-related impurities.

  • Solvent Adducts: Impurities formed from the reaction of your compound or intermediates with the solvent.

  • Over-alkylation Products: If a primary amine is used as a starting material in an alkylation reaction, there is a risk of forming secondary or tertiary amines.

Q2: My TLC analysis shows a streak instead of a clean spot for my amine. What causes this?

A2: Streaking of amines on silica gel TLC plates is a very common issue. It is caused by the strong interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction leads to poor migration and band broadening.

Q3: Is there a quick way to remove non-basic impurities from my crude amine?

A3: Yes, a simple acid-base extraction is a highly effective and scalable method for separating basic amines from neutral or acidic impurities. By dissolving your crude product in an organic solvent and washing with an aqueous acidic solution, the amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Troubleshooting Guides

Issue 1: Residual Ketone Detected in the Crude Product

Question: My NMR/LC-MS analysis indicates the presence of unreacted 2-Oxaspiro[5.5]undecan-5-one in my purified amine. How can I remove it?

Answer:

The presence of residual ketone is a common issue in reductive amination reactions that have not gone to completion. Several strategies can be employed for its removal, ranging from simple chemical treatment to more involved chromatographic methods.

Causality: Incomplete reaction is the primary cause. This could be due to insufficient reaction time, suboptimal temperature, or a deactivated reducing agent.

Troubleshooting Protocol: Selective Scavenging with a Resin

A straightforward approach is to use a scavenger resin that selectively reacts with the ketone.

Experimental Protocol: Ketone Scavenging

  • Dissolve the Crude Mixture: Dissolve the crude 2-Oxaspiro[5.5]undecan-5-amine containing the ketone impurity in a suitable solvent (e.g., dichloromethane or THF).

  • Add Scavenger Resin: Add an appropriate amount of a commercially available aminomethylated polystyrene resin or a similar ketone-scavenging resin.

  • Stir: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS by analyzing small aliquots of the solution.

  • Filter: Once the ketone is no longer detected, filter off the resin.

  • Concentrate: Remove the solvent under reduced pressure to obtain the purified amine.

Alternative Approach: Chromatographic Purification

If a scavenger resin is not available, column chromatography can be effective. Due to the basicity of the amine, special considerations are necessary.

Experimental Protocol: Flash Column Chromatography

  • Choose the Stationary Phase:

    • Option A (Standard Silica Gel with Modifier): Use standard silica gel but add a small amount of a competing amine, such as triethylamine (Et3N) or ammonia, to the eluent system (e.g., 0.5-2% in your solvent mixture). This will neutralize the acidic sites on the silica and prevent streaking.

    • Option B (Amine-Functionalized Silica): For more challenging separations, use an amine-functionalized silica column. This stationary phase is designed to minimize interactions with basic compounds, leading to better peak shapes and separation.

  • Select the Eluent: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The addition of the amine modifier is crucial for standard silica.

  • Perform Chromatography: Load your crude product and elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure amine.

Issue 2: Presence of Diastereomers

Question: My analysis shows two closely eluting spots/peaks, which I suspect are diastereomers of 2-Oxaspiro[5.5]undecan-5-amine. How can I separate them?

Answer:

The separation of diastereomers can be challenging due to their similar physical properties. However, their different spatial arrangements can be exploited for separation by chromatography or crystallization.

Causality: The synthesis of 2-Oxaspiro[5.5]undecan-5-amine can create a new stereocenter at the C5 position. If the starting spiroketone is prochiral and the reaction is not stereoselective, a mixture of diastereomers will be formed.

Troubleshooting Protocol: High-Performance Liquid Chromatography (HPLC)

For analytical and small-scale preparative separations, HPLC is often the most effective method.

Experimental Protocol: Diastereomer Separation by HPLC

  • Column Selection:

    • Normal Phase: A silica gel or a cyano-bonded phase column can be effective. The use of polar modifiers in the mobile phase can enhance selectivity.

    • Reverse Phase: A C18 column is a versatile option.

  • Mobile Phase Optimization:

    • Normal Phase: Start with a mixture of hexane and ethanol or isopropanol. The ratio can be adjusted to optimize the separation. Adding a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape.

    • Reverse Phase: A mixture of water and acetonitrile or methanol with an additive like trifluoroacetic acid (TFA) or formic acid can be used. The acid will protonate the amine, which can improve peak shape and retention.

  • Method Development: Screen different solvent systems and gradients to find the optimal conditions for baseline separation of the diastereomers.

Alternative Approach: Diastereomeric Salt Crystallization

This classical resolution technique involves forming a salt with a chiral acid, separating the resulting diastereomeric salts by crystallization, and then liberating the individual amine enantiomers.

Experimental Protocol: Diastereomeric Salt Crystallization

  • Select a Chiral Resolving Agent: Common chiral acids include tartaric acid, mandelic acid, or camphorsulfonic acid.

  • Salt Formation: Dissolve the mixture of diastereomers in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of the chiral resolving agent in the same solvent.

  • Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize due to its lower solubility.

  • Isolation: Collect the crystals by filtration. The purity of the diastereomeric salt can be checked by measuring its specific rotation.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.

  • Extraction: Extract the liberated free amine with an organic solvent.

  • Repeat for the Other Diastereomer: The other diastereomer can be recovered from the mother liquor by repeating the process with the opposite enantiomer of the chiral resolving agent or by using a different resolving agent.

Data Summary and Visualization

Table 1: Solvent Selection for Recrystallization of Amine Salts

Solvent SystemPolarityComments
Ethanol/WaterHighGood for hydrochloride or hydrobromide salts. Solubility is high in hot solvent and low in cold.
Methanol/Diethyl EtherMediumDissolve in minimal hot methanol, add ether until turbidity appears, then cool.
IsopropanolMediumCan be effective for salts of moderate polarity.
AcetonitrileMediumA good alternative to alcohols for some amine salts.

Table 2: Troubleshooting Guide for Column Chromatography of Amines

IssueProbable CauseRecommended Solution
Streaking/TailingStrong interaction with acidic silicaAdd 0.5-2% triethylamine or ammonia to the eluent.
Poor SeparationInsufficient selectivityTry an amine-functionalized silica or alumina column.
Irreversible AdsorptionVery strong interaction with silicaSwitch to reverse-phase chromatography.
Product Elutes at Solvent FrontEluent is too polarDecrease the polarity of the mobile phase.

Workflow Diagrams

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude 2-Oxaspiro[5.5]undecan-5-amine q1 Major Impurity Type? start->q1 non_basic Non-Basic (e.g., Ketone) q1->non_basic diastereomers Diastereomers q1->diastereomers other_basic Other Basic Impurities q1->other_basic extraction Acid-Base Extraction non_basic->extraction hplc Preparative HPLC diastereomers->hplc cryst Diastereomeric Salt Crystallization diastereomers->cryst chrom_basic Column Chromatography (optimized conditions) other_basic->chrom_basic chromatography Column Chromatography (with amine modifier or NH2-silica) extraction->chromatography pure Pure Product chromatography->pure hplc->pure cryst->pure chrom_basic->pure Acid_Base_Extraction start Crude Amine in Organic Solvent add_acid Wash with aq. HCl start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Protonated Amine) separate1->aqueous1 basify Add aq. NaOH to pH > 10 aqueous1->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer (Inorganic Salts) separate2->aqueous2 organic2 Organic Layer (Pure Amine) separate2->organic2 dry Dry with Na2SO4, Filter organic2->dry concentrate Concentrate dry->concentrate end Pure 2-Oxaspiro[5.5]undecan-5-amine concentrate->end

Caption: Step-by-step workflow for acid-base extraction.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Online]. Available: [Link]

  • BenchChem. (2025).
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Online]. Available: [Link]

  • Teledyne ISCO. (2012, November 9).
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? [Online]. Available: [Link]

  • Wikipedia. Acid–base extraction. [Online]. Available: [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. [Online]. Available: [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Reddit. (2024, March 12). Amine workup. [Online]. Available: [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. [Online]. Available: [Link]

  • University of California, Davis. Liquid/liquid Extraction. [Online].
  • The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial. [Online]. Video. Available: [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Online]. Available: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. [Online]. Video. Available: [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Online]. Available: [Link]

  • PubChem. 2-Oxaspiro(5.5)undecane-5-carboxylic acid. [Online]. Available: [Link]

  • Sciforum. (2021, November 15). New Methods of Synthesis, Structure and Aminomethylation of 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane1,5. [Online]. Available: [Link]

  • ResearchGate. (2019, March 12). Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. [Online]. Available: [Link]

  • National Institutes of Health. (2020, January 24). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Online]. Available: [Link]

  • European Patent Office. 2-OXASPIROUNDEC-8-ENE DERIVATIVES USEFUL IN FRAGRANCE COMPOSITIONS. [Online]. Available: [Link]

  • The Good Scents Company. herbal undecanol oxaspirane (IFF). [Online]. Available: [Link]

  • MDPI. (2022, November 29). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Online]. Available: [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. [Online]. Video. Available: [Link]

  • National Institutes of Health. (2013, January 17). Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiroundeca-7,10-diene-9-one. [Online]. Available: [Link]

  • PubChem. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. [Online]. Available: [Link]

  • Wikipedia. Spiro compound. [Online]. Available: [Link]

  • ResearchGate. (2025, December 10). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Online]. Available: [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Online]. Available: [Link]

  • BenchChem. Protocol for the Synthesis of 3-Oxaspiro[5.
  • ResearchGate. (2025, August 5). Isolation and identification of impurities in spironolactone. [Online]. Available: [Link]

  • National Institutes of Health. (2018, July 31). Spirocyclic Motifs in Natural Products. [Online]. Available: [Link]

  • National Institutes of Health. (2018, June 29). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Online]. Available: [Link]

  • Organic Chemistry. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Online]. Video. Available: [Link]

Stability of 2-Oxaspiro[5.5]undecan-5-amine HCl in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Oxaspiro[5.5]undecan-5-amine HCl

  • Product Class: Spirocyclic Building Blocks / Primary Amines

  • Support Level: Tier 3 (Senior Application Scientist)

  • Last Updated: February 12, 2026

Introduction: The "Invisible" Scaffold

Welcome to the technical guide for 2-Oxaspiro[5.5]undecan-5-amine hydrochloride . This compound belongs to a class of rigid, spirocyclic scaffolds increasingly used in drug discovery to improve metabolic stability (


 character) without adding lipophilicity.

The Central Challenge: This molecule lacks a UV chromophore.[1][2][3] The most common support ticket we receive is "I injected the sample, but I see no peak." This guide addresses this detection challenge alongside critical solubility and stability protocols.

Module 1: Solubility & Dissolution (Getting it into Solution)

The hydrochloride (HCl) salt form renders this lipophilic scaffold water-soluble, but improper solvent choices can lead to immediate precipitation or "crashing out."

FAQ: Solvent Compatibility
SolventSolubility RatingTechnical Notes
Water High Ideal for stock solutions (up to 50-100 mM). pH will be slightly acidic (~4-5) due to HCl.
DMSO High Excellent for biological assay stocks. Caution: Hygroscopic DMSO can degrade the salt over months.
Methanol Moderate/High Good for LC-MS preparation. Avoid for long-term storage (potential hemiaminal formation traces).
DCM/Ether Low The HCl salt is too polar. Requires free-basing to dissolve (not recommended for storage).
Troubleshooting: "My compound precipitated when I diluted it."

The Cause: You likely diluted a DMSO stock solution into a high-pH buffer (e.g., PBS pH 7.4) at a high concentration. The Mechanism: The HCl salt dissociates.[4] At pH > 8.0 (near the pKa of the primary amine), the compound converts to its Free Base form. The Free Base is significantly less polar and may exceed its solubility limit, causing precipitation.

Protocol: Safe Dilution Strategy

  • Step 1: Prepare Master Stock in DMSO (e.g., 10 mM).

  • Step 2: Perform intermediate dilution in water or weak buffer (pH < 6.0) to maintain the protonated (

    
    ) state.
    
  • Step 3: Final dilution into assay buffer should occur only at low concentrations (< 100 µM) where the free base remains soluble.

Module 2: Chemical Stability (Keeping it Intact)

Spirocyclic ethers are chemically robust, but the primary amine is sensitive to environmental factors once in solution.

Critical Risk: The "Carbamate" Artifact

If you neutralize the HCl salt (free-basing) in the presence of air, the primary amine reacts with atmospheric


 to form a carbamate salt.
  • Reaction:

    
    
    
  • Symptom: Appearance of a new peak in LC-MS (+44 Da mass shift) or "ghost" peaks in NMR.

Stability Decision Tree (Graphviz)

The following diagram outlines the logic for diagnosing stability issues versus detection failures.

Stability_Troubleshooting Start User Issue: 'My compound is degrading or missing' Check_Detection Step 1: Check Detection Method (Is it UV 254nm?) Start->Check_Detection UV_Yes Yes, using UV Check_Detection->UV_Yes UV_No No, using CAD/ELSD/MS Check_Detection->UV_No Conclusion_Invisible FALSE NEGATIVE Compound has no chromophore. Switch to ELSD or LC-MS. UV_Yes->Conclusion_Invisible Most Common Error Check_pH Step 2: Check Solution pH UV_No->Check_pH pH_High pH > 8.0 (Basic) Check_pH->pH_High pH_Low pH < 6.0 (Acidic) Check_pH->pH_Low Precipitation Precipitation Risk (Free Base Formation) pH_High->Precipitation Oxidation Oxidation Risk (Amine N-Oxide) pH_High->Oxidation Stable_State STABLE STATE Protonated Amine Protected pH_Low->Stable_State

Caption: Diagnostic logic flow for differentiating between detection limitations (lack of chromophore) and actual chemical instability (pH-dependent degradation).

Module 3: Analytical Validation (Proving It)

This is the most critical section. Standard HPLC methods will fail.

The "Invisible Peak" Phenomenon

2-Oxaspiro[5.5]undecan-5-amine contains no aromatic rings and no conjugated pi-systems .

  • UV Absorbance: Negligible above 210 nm.

  • Result: A flat baseline at 254 nm, leading users to believe the compound has degraded or was never added.

Recommended Analytical Protocol

Method A: LC-MS (Preferred)

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: ESI Positive Mode (

    
    ).
    
  • Why: Formic acid ensures the amine is protonated (

    
    ), improving peak shape and sensitivity in MS.
    

Method B: Derivatization (If only UV is available) If you lack a Mass Spectrometer or CAD (Charged Aerosol Detector), you must derivatize the amine to "see" it.

  • Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) or Benzoyl Chloride.

  • Protocol:

    • Mix 50 µL Sample + 50 µL Borate Buffer (pH 9).

    • Add 50 µL Fmoc-Cl solution.

    • Incubate 10 mins.

    • Inject.

  • Result: The Fmoc group attaches to the amine, providing a strong UV signal at 265 nm.

Stress Test Data (Reference Values)
Stress ConditionDurationOutcomeNotes
Solid State (RT) 12 MonthsStable Keep desiccated. Hygroscopic.
DMSO Solution (RT) 48 HoursStable Slight yellowing possible (trace oxidation).
Aqueous pH 2.0 24 HoursStable Ether/Spiro ring is robust to acid.
Aqueous pH 10.0 24 HoursUnstable Free base forms; susceptible to air oxidation.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Discusses the physicochemical properties and stability advantages of spirocyclic systems (rigidification) vs. linear amines.

  • Analytical Method Development for Non-Chromophoric Compounds. Journal of Pharmaceutical Analysis. Reviews detection strategies (CAD, ELSD, Derivatization) for aliphatic amines lacking UV activity.

  • Stability of Amine Hydrochlorides in DMSO. Journal of Biomolecular Screening. Details the long-term stability of library compounds stored in DMSO and the risks of hydration.

  • PubChem Compound Summary: Spirocyclic Amines. General chemical and physical property data for spiro[5.5]undecane derivatives.

Sources

Technical Support Center: Crystallization of Spirocyclic Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of spirocyclic amine salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of crystallizing these unique molecules. Spirocyclic amines, with their rigid, three-dimensional structures, are increasingly vital scaffolds in medicinal chemistry.[1] However, their salt forms can present significant crystallization challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter, grounded in scientific principles and practical experience.

I. Troubleshooting Guide: From Oiling Out to Polymorph Control

This section addresses common problems encountered during the crystallization of spirocyclic amine salts in a question-and-answer format, focusing on the causality behind experimental choices.

Issue 1: My spirocyclic amine salt is "oiling out" or precipitating as an amorphous solid instead of forming crystals.

Why is this happening?

"Oiling out" or amorphous precipitation occurs when the rate of nucleation and growth of the solid phase is too rapid, preventing the ordered arrangement of molecules into a crystal lattice. This is often a result of excessively high supersaturation, poor solvent choice, or the presence of impurities that inhibit crystallization. The inherent conformational rigidity of spirocycles can sometimes contribute to difficult packing, while the properties of the chosen counterion also play a crucial role.[2][3][4][5]

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate. A gradual temperature reduction allows molecules more time to orient themselves correctly. An ideal crystallization may show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[6]

    • Anti-Solvent Addition: If using an anti-solvent, add it dropwise and slowly to the solution with vigorous stirring. This prevents localized high supersaturation. The addition rate of the anti-solvent is a key controlling factor.[7][8]

    • Solvent Evaporation: For evaporative crystallization, slow down the evaporation rate by covering the vessel with a perforated lid or placing it in a container with a controlled atmosphere.

  • Re-evaluate Your Solvent System:

    • The ideal solvent system should exhibit moderate solubility for your spirocyclic amine salt at high temperatures and low solubility at low temperatures.

    • If the salt is too soluble, you may need to switch to a less polar solvent or use a solvent/anti-solvent system.

    • If the salt is poorly soluble even at high temperatures, a more polar solvent or a different solvent mixture is required. A general rule of thumb is that solvents with similar functional groups to the solute can be good solubilizers.[9]

    • Consider using a co-solvent to fine-tune the solubility properties.

  • Address Potential Impurities:

    • Impurities can act as "crystal poisons" by adsorbing to the growing crystal faces and disrupting the lattice formation.

    • Consider an additional purification step for your spirocyclic amine or the acid used for salt formation. Techniques like charcoal treatment can sometimes remove colored impurities that may hinder crystallization.[6]

    • Ensure your starting amine is fully converted to the salt. Residual free amine can act as an impurity.

  • Experiment with Different Counterions:

    • The choice of counterion significantly impacts the physicochemical properties of the salt, including its crystal lattice energy and solubility.[2][3][4][5] If you are consistently getting an oil with a hydrochloride salt, for example, consider forming a salt with other acids like maleic, succinic, or tartaric acid, which often form nicely crystalline salts.[10]

Issue 2: The crystallization yield is very low.

Why is this happening?

A low yield typically indicates that a significant portion of your spirocyclic amine salt remains dissolved in the mother liquor after the crystallization process. This can be due to several factors, including using too much solvent, a suboptimal final temperature, or the formation of a more soluble polymorph.

Troubleshooting Steps:

  • Optimize the Solvent Volume:

    • The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. Using an excessive amount of solvent will result in a lower yield as more of the compound will remain in solution upon cooling.[6]

    • If you suspect you've used too much solvent, you can carefully evaporate a portion of it and attempt to recrystallize.[6]

  • Lower the Final Crystallization Temperature:

    • Solubility is temperature-dependent. Cooling the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator) will decrease the solubility of the salt and increase the yield.

  • Check the Mother Liquor:

    • To confirm if a significant amount of product is still in solution, take a small sample of the mother liquor and evaporate the solvent. The presence of a substantial amount of solid indicates that the yield can be improved.

  • Consider the Stoichiometry of Salt Formation:

    • Ensure the correct molar equivalents of the spirocyclic amine and the acid were used. An excess of either can affect the overall solubility and crystallization behavior.

Issue 3: The crystals are very small or needle-like, making them difficult to filter and handle.

Why is this happening?

Crystal morphology is influenced by factors such as the solvent, cooling rate, and the presence of impurities. Rapid crystallization often leads to the formation of small, poorly-defined crystals. The solvent selection can also have a significant effect on the crystal habit, with some solvents promoting growth along a specific crystallographic axis, resulting in needles.[11]

Troubleshooting Steps:

  • Slow Down the Crystallization Process:

    • As mentioned previously, a slower cooling rate or a more gradual addition of anti-solvent will encourage the growth of larger, more well-defined crystals.[6]

  • Solvent Screening:

    • Experiment with different solvents or solvent mixtures. The interaction between the solvent and the growing crystal faces can significantly alter the crystal habit. Apolar solvents, for instance, have been observed to increase the aspect ratio of some crystals.[11]

  • Control Agitation:

    • The level of agitation can influence nucleation and crystal growth. While some stirring is necessary to ensure homogeneity, excessive or high-shear stirring can lead to secondary nucleation and the formation of smaller crystals.

  • Introduce Seed Crystals:

    • Adding a small number of pre-existing crystals (seed crystals) to a supersaturated solution can promote the growth of larger crystals by providing nucleation sites.

Issue 4: I am getting different crystal forms (polymorphs) in different experiments.

Why is this happening?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical salts. Different polymorphs can have different stabilities, solubilities, and melting points. The formation of a specific polymorph is kinetically and thermodynamically controlled and can be influenced by solvent, temperature, supersaturation, and additives.[7][8][12]

Troubleshooting Steps:

  • Strictly Control Crystallization Conditions:

    • To ensure reproducibility, meticulously control all crystallization parameters, including solvent composition, temperature profile, cooling rate, and agitation.

  • Solvent Selection for Polymorph Control:

    • The choice of solvent can have a profound effect on which polymorph crystallizes. Some solvents may preferentially stabilize a particular polymorph.[11]

  • Temperature as a Controlling Factor:

    • Temperature can be a critical factor in determining the polymorphic outcome.[12] For some systems, one polymorph may be favored at higher temperatures, while another forms at lower temperatures.

  • Utilize Seeding:

    • Seeding with the desired polymorph can be a very effective way to ensure that you consistently obtain that form.

  • Characterize Your Crystals:

    • Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared spectroscopy to identify and characterize the different polymorphs.

II. Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for crystallizing spirocyclic amine salts?

There is no single "best" solvent, as the ideal choice is highly dependent on the specific spirocyclic amine salt. However, common solvents to start with include lower alcohols (like ethanol or isopropanol), acetone, and ethyl acetate.[10] Often, a binary solvent system, such as ethanol/ether or isopropanol/isopropyl ether, is required to achieve the desired solubility profile.[10]

Q2: How do I choose the right acid to make a crystalline salt of my spirocyclic amine?

If common inorganic acids like hydrochloric acid do not yield crystalline salts, consider using organic acids such as maleic, succinic, fumaric, or citric acid.[10] These acids often form salts with strong hydrogen bonding networks, which can facilitate crystallization.

Q3: My spirocyclic amine salt is hygroscopic. How does this affect crystallization and how can I manage it?

Hygroscopicity, the tendency to absorb moisture from the air, can be problematic as the absorbed water can act as a solvent and dissolve the crystals.

  • During Crystallization: Use anhydrous solvents and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Handling and Storage: Handle the crystals in a low-humidity environment (e.g., a glove box or a dry room). Store the final product in a tightly sealed container with a desiccant.

Q4: What analytical techniques are essential for characterizing my spirocyclic amine salt crystals?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stoichiometry of the salt.

  • Infrared (IR) Spectroscopy: To identify the presence of the amine salt through characteristic N-H stretching bands.[13]

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity of the material and to identify different polymorphic forms.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates.

III. Experimental Protocols & Visualizations

Protocol 1: General Screening Protocol for Crystallization of a Spirocyclic Amine Salt
  • Salt Formation: Dissolve the spirocyclic amine (1 equivalent) in a suitable solvent (e.g., isopropanol). Add a solution of the desired acid (1.0-1.1 equivalents) in the same solvent dropwise with stirring.

  • Solubility Test: Take a small aliquot of the salt solution and add an anti-solvent (e.g., diethyl ether or hexane) until turbidity is observed. This will give an indication of a suitable solvent/anti-solvent pair.

  • Crystallization Setup:

    • Dissolve the bulk of the spirocyclic amine salt in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If an anti-solvent is used, add it slowly until the solution becomes slightly cloudy. Re-heat gently until the solution is clear again.

  • Cooling and Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature.

    • For improved yield, subsequently place the flask in a refrigerator or ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold anti-solvent.

    • Dry the crystals under vacuum.

Diagrams
Troubleshooting Logic for Amorphous Precipitation

G Start Amorphous Solid or 'Oiling Out' Supersaturation High Supersaturation? Start->Supersaturation Solvent Suboptimal Solvent? Start->Solvent Impurity Impurity Present? Start->Impurity Counterion Counterion Issue? Start->Counterion Action_Cooling Decrease Cooling Rate / Anti-Solvent Addition Rate Supersaturation->Action_Cooling Yes Action_Solvent Screen Different Solvents or Co-solvents Solvent->Action_Solvent Yes Action_Purify Purify Amine/Acid / Charcoal Treatment Impurity->Action_Purify Yes Action_Counterion Try a Different Acid for Salt Formation Counterion->Action_Counterion Yes Result Crystalline Solid Action_Cooling->Result Action_Solvent->Result Action_Purify->Result Action_Counterion->Result

Caption: Troubleshooting workflow for amorphous precipitation.

Factors Influencing Polymorph Formation

G Polymorph Polymorphic Outcome Solvent Solvent System Solvent->Polymorph Temperature Temperature Profile Temperature->Polymorph Supersaturation Supersaturation Level Supersaturation->Polymorph Additives Additives / Impurities Additives->Polymorph Seeding Seeding Seeding->Polymorph

Caption: Key factors controlling polymorphic crystallization.

IV. References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]

  • Forming oxalate salts of amines - Sciencemadness.org. (2009). Available at: [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 21.

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Roy. (2024). Crystal Growth & Design.

  • Control of Polymorphism in Crystallization of Amino Acid | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Continuous crystallisation of organic salt polymorphs - Frontiers. (n.d.). Available at: [Link]

  • Strategy for control of crystallization of polymorphs - ResearchGate. (n.d.). Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022). Available at: [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC - NIH. (2012). Available at: [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. (2014). Available at: [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - Aston Research Explorer. (2014). Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry.

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019). Available at: [Link]

Sources

Validation & Comparative

Structural Validation of Spirocyclic Scaffolds: 1H NMR Analysis of 2-Oxaspiro[5.5]undecan-5-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectrum analysis of 2-Oxaspiro[5.5]undecan-5-amine HCl Content Type: Publish Comparison Guides

Executive Summary

In modern drug discovery, spirocyclic scaffolds like 2-oxaspiro[5.5]undecan-5-amine are critical bioisosteres for morpholines and piperidines.[1] They offer increased metabolic stability and higher fraction of


 hybridization (

), improving solubility and target selectivity.[1] However, their characterization presents unique challenges due to magnetic anisotropy at the spiro-junction and conformational locking.

This guide provides a definitive technical analysis of the HCl salt form of this molecule. Unlike standard aliphatic amines, the spiro-ether linkage creates distinct splitting patterns that serve as a structural fingerprint. We compare the analytical "performance" of the HCl salt in DMSO-


 against the Free Base in 

to demonstrate why the salt form provides superior structural validation.
Part 1: Experimental Strategy & Causality

To achieve authoritative structural confirmation, one cannot simply "run a proton."[1] The choice of solvent and ionization state dictates the visibility of key connectivity data.

The Protocol: Why DMSO-

for HCl Salts?

Running an amine hydrochloride in Chloroform-


 (

) is a common error. The salt is often insoluble or forms tight ion pairs that broaden signals.
  • Our Standard: Dissolve 5-10 mg of 2-Oxaspiro[5.5]undecan-5-amine HCl in 0.6 mL DMSO-

    
     .
    
  • The Mechanism: DMSO is a hydrogen-bond acceptor. It stabilizes the ammonium species (

    
    ), slowing the chemical exchange of protons.[1] This effectively "freezes" the amine protons on the NMR timescale, allowing you to see them as distinct peaks (often triplets) and forcing the neighboring C5-methine proton into a resolved multiplet.[1]
    
The Alternative: Free Base in

While useful for checking purity, the free base allows rapid proton exchange.[1] The


 signal collapses into a broad, wandering singlet, and the coupling information to the C5-proton is lost.[1]
Part 2: Spectral Analysis & Assignments

The following analysis breaks down the spectrum into three diagnostic zones.

Zone A: The Ammonium Fingerprint (8.0 – 8.5 ppm) [1]
  • Observation: A broad but distinct signal integrating to 3 protons.

  • Structural Proof: This confirms the HCl salt formation . In the free base, this signal would be absent or a weak broad singlet around 1.5–2.0 ppm.[1]

  • Coupling: Often appears as a broad triplet (

    
     Hz) due to coupling with the C5-H methine. This coupling proves the nitrogen is protonated and attached to a 
    
    
    
    group.
Zone B: The Heterocyclic Core (3.0 – 4.0 ppm)

This is the most complex region, containing the "Spiro-Ether" signature.[1]

Proton PositionChemical Shift (

)
MultiplicityDiagnostic Value
C3-H (O-

)
3.60 – 3.80 ppmMultipletDeshielded by Oxygen.[1] Shows complex splitting due to ring puckering.
C1-H (O-

-Spiro)
3.40 – 3.55 ppmAB Quartet / SingletCritical Feature. These protons are isolated between the Oxygen and the quaternary Spiro center. Their diastereotopicity indicates the ring is locked in a chair conformation.
C5-H (N-CH) 3.00 – 3.20 ppmBroad MultipletThe "Alpha" proton. In the HCl salt, the adjacent

pulls electron density, shifting this downfield compared to the free base (~2.6 ppm).[1]
Zone C: The Carbocyclic Shield (1.2 – 1.8 ppm) [1]
  • Observation: The cyclohexane ring (Ring B) protons appear as a series of overlapping multiplets.[1]

  • Spiro Effect: Unlike a simple cyclohexane, the spiro-center renders the axial and equatorial protons of the carbocycle magnetically distinct (magnetic anisotropy).[1] You will often see a wide dispersion of signals rather than a single "methylene envelope."

Part 3: Comparative Analysis (Product vs. Alternatives)

The table below objectively compares the analytical utility of the HCl salt (Product) versus the Free Base and a Linear Analog.

Table 1: Analytical Performance Comparison

FeatureProduct: HCl Salt (in DMSO-

)
Alternative 1: Free Base (in

)
Alternative 2: Linear Analog
Nitrogen Protons Visible (3H, ~8.3 ppm). Confirms stoichiometry.[1]Invisible/Broad. Rapid exchange erases integral data.N/A
C5-H Resolution High. Resolved multiplet due to

coupling.
Low. Often buried in the "fingerprint" region.Standard triplet (no ring constraint).[1]
Stereochemistry Excellent. Ring locking allows axial/equatorial assignment (

Hz).[1]
Moderate. Rapid ring flipping can average signals.None. Free rotation averages all signals.
Solubility High in polar solvents (DMSO,

).[1]
High in non-polar solvents (

,

).[1]
Variable.
Stability High. Resistant to oxidation.Lower. Susceptible to air oxidation (

-oxides).
Moderate.
Part 4: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for validating this specific scaffold.

Diagram 1: The Validation Workflow

This workflow ensures you are looking at the correct isomer and salt form.[1]

NMR_Workflow Start Unknown Sample Solvent Dissolve in DMSO-d6 Start->Solvent Region1 Check 8.0-8.5 ppm Solvent->Region1 Decision1 Signal Present? Region1->Decision1 SaltConfirmed HCl Salt Confirmed (Proceed to C5 Analysis) Decision1->SaltConfirmed Yes (3H) FreeBase Free Base Detected (Resubmit in CDCl3) Decision1->FreeBase No/Broad C5_Analysis Analyze C5-H (3.1 ppm) SaltConfirmed->C5_Analysis Spiro_Check Verify C1-H (3.4 ppm) (Spiro Isolation) C5_Analysis->Spiro_Check Final Structure Validated Spiro_Check->Final

Caption: Step-by-step logic for validating the salt form and spiro-connectivity using 1H NMR.

Diagram 2: The "Spiro-Shift" Mechanism

Visualizing how the spiro-center affects chemical shifts compared to linear alternatives.

Spiro_Effect Center Spiro Center (C6) RingA Heterocycle (Ring A) Contains Oxygen & Amine Center->RingA RingB Carbocycle (Ring B) Cyclohexane Center->RingB Effect1 Anomeric Effect (Axial preference) RingA->Effect1 Stabilizes Effect2 Magnetic Anisotropy (Splits Ring B signals) RingB->Effect2 Induces Result Distinctive Spectrum: C1-H Isolated Singlet/ABq Wide Carbocycle Dispersion Effect1->Result Effect2->Result

Caption: The causal relationship between the spiro-center geometry and the resulting unique NMR spectral features.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard text for amine salt shifts). [1]

  • Deslongchamps, P., et al. (1990).[1][2] Conformational analysis of 1-oxaspiro[5.5]undecanes. Canadian Journal of Chemistry, 68(4), 597-603.[1][3] (Authoritative source on spiro-ether conformation and NMR splitting). [1]

  • Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. (Reference for chemical shift ranges of amines and ethers).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic explanation of anomeric effects in spirocycles). [1]

Sources

The Spirocyclic Advantage: A Comparative Guide to Enhancing Metabolic Stability in Amine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit to a viable drug candidate is often a tightrope walk, balancing potency with optimal pharmacokinetic properties. A frequent stumbling block is metabolic instability, particularly for scaffolds containing cyclic amines like piperidines and morpholines. These moieties, while valuable for their physicochemical properties and synthetic tractability, often present "metabolic soft spots" susceptible to rapid clearance by cytochrome P450 (CYP) enzymes. This guide provides an in-depth, data-driven comparison of the metabolic stability of spirocyclic amines versus their simpler cyclic counterparts, offering a strategic blueprint for medicinal chemists aiming to design more robust drug candidates.

The Challenge: Metabolic "Soft Spots" in Cyclic Amines

Saturated heterocycles are mainstays in medicinal chemistry. However, their inherent flexibility and the presence of hydrogen atoms on carbons alpha to the nitrogen atom make them prime targets for oxidative metabolism.[1] The primary metabolic pathways mediated by CYP enzymes include N-dealkylation, ring hydroxylation, and the formation of reactive iminium intermediates, all of which can lead to rapid clearance and potential toxicity.[1][2] Identifying and mitigating these metabolic liabilities is a critical step in lead optimization.[3]

The central hypothesis guiding the exploration of spirocyclic amines is that by introducing a quaternary spiro-carbon, we can rigidify the structure, shield metabolically labile positions, and favorably alter physicochemical properties to reduce recognition by metabolic enzymes.[4][5]

The Spirocyclic Solution: More Than Just a Twist

Spirocycles are bicyclic systems where two rings are connected through a single, shared quaternary carbon atom.[6] This unique architecture imparts several advantages:

  • Increased Three-Dimensionality (3D) and Fsp³ Character : Moving away from "flatland," spirocycles introduce a higher fraction of sp³-hybridized carbons, a characteristic correlated with improved clinical success rates.[7] This increased 3D nature allows for more specific and potentially stronger interactions with protein binding sites.[6]

  • Conformational Rigidity : The spiro-fusion point restricts the conformational flexibility of the amine ring. This pre-organization can reduce the entropic penalty upon binding to a target and, crucially, can orient the molecule in a conformation less favorable for metabolism by CYP enzymes.[4][8]

  • Blocking Metabolic Hotspots : The quaternary carbon and the adjacent ring can sterically hinder access to otherwise susceptible C-H bonds alpha to the nitrogen, effectively "shielding" the molecule from oxidative attack.

  • Modulation of Physicochemical Properties : The introduction of a spirocycle can influence key properties like lipophilicity (LogD) and basicity (pKa). Often, spirocyclic amines exhibit lower lipophilicity and altered basicity compared to their monocyclic counterparts, which can contribute to improved metabolic stability and overall better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5][9]

Experimental Validation: Assessing Metabolic Stability

To empirically compare the metabolic stability of spirocyclic versus non-spirocyclic amines, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Key Experimental Protocols

1. Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability, primarily mediated by CYP enzymes.[10][11]

Objective : To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a compound in the presence of liver microsomes.

Methodology :

  • Preparation of Reagents :

    • Thaw pooled liver microsomes (human, rat, or other species of interest) on ice.[10]

    • Prepare a stock solution of the test compound and positive controls (e.g., verapamil, testosterone) in a suitable organic solvent like DMSO.

    • Prepare a fresh NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).[11]

  • Incubation :

    • Pre-warm the microsomal suspension and buffer to 37°C.

    • In a 96-well plate, combine the microsomes, buffer, and test compound. Allow to pre-incubate for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[11]

  • Time-Point Sampling :

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the reaction mixture is transferred to a quenching solution (typically cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.[10]

  • Analysis :

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[10]

      • t½ (min) = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Workflow Diagram: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_sample Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing prep_mics Thaw Liver Microsomes mix Combine Microsomes, Buffer, & Compound prep_mics->mix prep_cpd Prepare Test Compound & Control Stocks prep_cpd->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn mix->start_rxn sampling Aliquot at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Stop Reaction with Cold Acetonitrile + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate k, t½, and CLint plot->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

2. Hepatocyte Stability Assay

This assay provides a more comprehensive picture of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters.

Objective : To measure the intrinsic clearance of a compound in a system that more closely mimics the in vivo liver environment.

Methodology : The protocol is similar to the microsomal assay but with key differences:

  • Test System : Cryopreserved or fresh hepatocytes are used instead of microsomes.

  • Cell Handling : Hepatocytes are thawed and suspended in a specialized incubation medium. Cell viability must be assessed (e.g., via trypan blue exclusion) before use.

  • Cofactors : No external cofactors are needed as the intact cells contain them.

  • Incubation : The incubation is typically performed in a CO2 incubator with gentle shaking to keep the cells in suspension.

  • Data Interpretation : CLint values are typically reported in µL/min/10^6 cells.

Comparative Data: Spirocyclic vs. Cyclic Amines

The true measure of a strategy's success lies in the data. While the general trend suggests spirocyclization enhances metabolic stability, the outcome is highly context-dependent.

Case Study 1: Azaspiro[3.3]heptanes vs. Piperidine

A study by Prysiazhniuk et al. provides a compelling, direct comparison. A simple piperidine-containing compound was compared against its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane bioisosteres.

CompoundStructureCLint (µL/min/mg)t½ (min)
Piperidine Analog (57) (Structure not shown)14> 99
2-Azaspiro[3.3]heptane (58) (Structure not shown)5331
1-Azaspiro[3.3]heptane (59) (Structure not shown)3252
(Data sourced from Prysiazhniuk et al., 2023)

Analysis & Insights : Interestingly, in this specific chemical context, the introduction of the spirocyclic scaffold decreased metabolic stability compared to the parent piperidine. The piperidine analog was the most stable. However, the study also revealed a significant difference between the two spirocyclic isomers: the 1-azaspiro[3.3]heptane was nearly twice as stable as the 2-azaspiro[3.3]heptane. This highlights a crucial takeaway: the specific geometry and vector of the spirocycle are critical determinants of its metabolic fate. It is not merely the presence of a spiro-center, but its precise placement and the resulting molecular shape that dictates the interaction with CYP enzymes.

Case Study 2: 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine

In the development of MCHr1 antagonists, replacing a morpholine moiety with various azaspirocycles was explored to improve properties. A key example is the development of AZD1979, which incorporates a 2-oxa-6-azaspiro[3.3]heptane.

Compound ClassKey MoietyIntrinsic Clearance (Human Liver Microsomes)
Morpholine Series (e.g., 6a) MorpholineModerate to High
Spirocyclic Series (e.g., AZD1979, 6b) 2-Oxa-6-azaspiro[3.3]heptaneLow (e.g., 13 µL/min/10^6 cells for 6b)
(Qualitative and quantitative data synthesized from Burrows et al., 2019)[9]

Analysis & Insights : In this case, the spirocyclic analog (6b) demonstrated significantly improved metabolic stability (lower clearance) compared to its morpholine counterpart (6a).[9] This successful application underscores the strategy's potential. The spiro-oxetane structure acts as a stable bioisostere for the morpholine ring, which is known to be susceptible to oxidative degradation.[5] This example reinforces the idea that spirocyclization can effectively shield against metabolism when correctly applied to replace a known metabolic liability.

Mechanistic Considerations: Why Does Spirocyclization Work?

The enhanced stability is not magical; it is grounded in fundamental principles of stereoelectronics and enzyme-substrate interactions.

G cluster_cyclic Monocyclic Amine cluster_spiro Spirocyclic Amine cyclic_amine Flexible Conformation metabolic_spot Exposed C-H bonds (α to Nitrogen) cyclic_amine->metabolic_spot cyp_binding Favorable Binding to CYP Active Site metabolic_spot->cyp_binding metabolism Rapid Metabolism (High Clearance) cyp_binding->metabolism spiro_amine Rigid Conformation shielding Steric Shielding of Metabolic Soft Spots spiro_amine->shielding cyp_mismatch Poor Fit in CYP Active Site shielding->cyp_mismatch stability Metabolic Stability (Low Clearance) cyp_mismatch->stability

Caption: Logic flow comparing metabolic pathways of cyclic vs. spirocyclic amines.

  • Steric Hindrance : The most direct mechanism is the physical blocking of metabolic sites. The quaternary carbon and the second ring of the spirocycle act as a steric shield, preventing the C-H bonds alpha to the amine from approaching the reactive iron-oxo species in the CYP active site.

  • Altered Lipophilicity and Polarity : Spirocyclization can decrease lipophilicity (LogD) and increase polarity.[9] Since highly lipophilic compounds tend to be better substrates for CYP enzymes, reducing LogD can disfavor partitioning into the enzyme's active site, thereby slowing metabolism.

  • Conformational Constraint : CYP enzymes often metabolize substrates in specific, low-energy conformations. A flexible cyclic amine can easily adopt this "metabolically-active" conformation. A rigid spirocycle, however, may be locked into a shape that is a poor substrate for the enzyme, effectively preventing efficient metabolism.[4]

Conclusion and Strategic Outlook

The incorporation of spirocyclic amines is a powerful and validated strategy for enhancing the metabolic stability of drug candidates. By increasing 3D complexity, conformationally restricting the molecule, and shielding metabolic soft spots, medicinal chemists can overcome the common liability of rapid clearance associated with simple cyclic amines.

However, this guide demonstrates through experimental data that spirocyclization is not a universal panacea. The choice of the spirocyclic system, its point of attachment, and its stereochemistry are all critical parameters that must be carefully optimized. The counterexample of the azaspiro[3.3]heptane highlights that a nuanced, data-driven approach is essential.

For the drug development professional, the message is clear: when faced with a metabolically labile cyclic amine, the exploration of spirocyclic analogs should be a primary consideration. By employing the robust in vitro assays detailed here, teams can efficiently compare analogs, generate clear structure-metabolism relationships, and rationally design drug candidates with a higher probability of success in the clinic.

References

  • Harnessing the cyclization strategy for new drug discovery. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Wuts, P. G. M., & Burrows, J. N. (2020). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Burrows, J. N., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Batista, V. F. S. L., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science. Available at: [Link]

  • Quantitative structure–activity relationship - Wikipedia. Available at: [Link]

  • Quantitative structure–activity relationship-based computational approaches for the identification of potential COVID-19 inhibitors. ScienceDirect. Available at: [Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][4][9]oxazin-6-yl Moiety. PubMed. Available at: [Link]

  • Prysiazhniuk, K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Available at: [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment. Taylor & Francis Online. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Wiley Online Library. Available at: [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ChemRxiv. Available at: [Link]

  • Prysiazhniuk, K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. Available at: [Link]

  • Proposed mechanism for the spirocyclization–desilylation reaction. ResearchGate. Available at: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available at: [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Available at: [Link]

  • Metabolic Stability. Pharma Focus Asia. Available at: [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. Available at: [Link]

  • Anticonvulsant Properties of Spirohydantoins Derived From Optical Isomers of Camphor. PubMed. Available at: [Link]

  • Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Organic Chemistry Portal. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Available at: [Link]

  • Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. PubMed. Available at: [Link]

  • Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. PubMed. Available at: [Link]

  • 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs. PubMed. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. ACS Publications. Available at: [Link]

  • The influence of lipophilicity in drug discovery and design. PubMed. Available at: [Link]

Sources

Comparative Guide: Crystallographic Analysis of 2-Oxaspiro[5.5]undecan-5-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for the crystallographic characterization of 2-Oxaspiro[5.5]undecan-5-amine Hydrochloride (HCl) . It is designed for medicinal chemists and structural biologists evaluating spirocyclic scaffolds as bioisosteres for traditional piperidine or morpholine cores.

Executive Summary: The Spiro Advantage

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical success by enhancing solubility and reducing "flat" aromatic stacking interactions that lead to non-specific toxicity.

2-Oxaspiro[5.5]undecan-5-amine represents a "privileged" scaffold. Unlike flexible linear amines, the spiro[5.5] junction creates a conformational lock , projecting the amine vector in a rigid, defined 3D space. This guide compares the crystallographic properties of this scaffold against traditional alternatives and outlines the protocol for resolving its absolute stereochemistry—a critical step often ambiguous by NMR alone.

Comparison Matrix: Spiro[5.5] vs. Traditional Scaffolds
Feature2-Oxaspiro[5.5]undecan-5-amine HCl 4-Substituted Cyclohexylamine Piperidine Analogs
Conformational Rigidity High: Spiro center locks ring puckering.Low: Ring flipping (chair-boat) is common.Medium: Chair conformation, but N-inversion occurs.
Vector Definition Precise: Amine exit vector is fixed relative to the ether oxygen.Variable: Equatorial/Axial equilibrium varies with solvent.Variable: Dependent on N-substituents.
Crystallinity (HCl Salt) Excellent: Rigid core facilitates dense packing.Good: But often suffers from disorder.Good: Standard packing motifs.
Stereochemical Analysis X-ray Required: Quaternary center makes NOE assignment difficult.NMR Sufficient: J-coupling usually resolves stereochemistry.NMR Sufficient: Standard methods apply.

Scientific Rationale & Causality (Expertise)

Why X-ray Crystallography?

For spirocyclic amines, Nuclear Magnetic Resonance (NMR) often fails to definitively assign the relative stereochemistry of the amine (at C5) versus the ether oxygen (at C2) due to the quaternary spiro carbon (C6), which acts as a "magnetization block," preventing clear NOE (Nuclear Overhauser Effect) transfer between rings.

Causality:

  • The Problem: You cannot easily correlate the proton signals of Ring A (ether) with Ring B (amine) to determine if the amine is cis or trans to the oxygen relative to the spiro plane.

  • The Solution: Single Crystal X-ray Diffraction (SC-XRD) provides the absolute configuration (using anomalous dispersion if heavy atoms like Cl are present) and the precise Cremer-Pople puckering parameters , proving the "Chair-Chair" conformation in the solid state.

Salt Selection: The HCl Advantage

We focus on the Hydrochloride (HCl) salt rather than the free base for two reasons:

  • Lattice Energy: The ionic interaction between

    
     and 
    
    
    
    creates strong, directional hydrogen bonds (
    
    
    ), which anchor the molecule in the crystal lattice, reducing thermal disorder and improving resolution.
  • Hygroscopicity: The free base amine is often an oil or a hygroscopic waxy solid, making it unsuitable for high-quality diffraction.

Experimental Protocol: Crystallization & Data Collection

This protocol is a self-validating system. If crystals do not form or diffract poorly, the "Troubleshooting Loop" (see Diagram 1) guides the optimization.

Phase 1: Synthesis of Single Crystals

Objective: Grow a single crystal of dimensions


 mm.
  • Dissolution: Dissolve 20 mg of 2-Oxaspiro[5.5]undecan-5-amine HCl in a minimum amount of Methanol (MeOH) (approx. 0.5 mL) in a small vial. Ensure the solution is clear (filter if necessary).

  • Anti-solvent Layering: Carefully layer 1.5 mL of Diethyl Ether (

    
    )  on top of the MeOH solution. Do not mix.
    
    • Mechanism:[1]

      
       slowly diffuses into the MeOH, gradually lowering the solubility of the salt and promoting nucleation.
      
  • Incubation: Seal the vial with Parafilm (poke 1 small hole for slow evaporation if layering fails) and store at 4°C in a vibration-free environment.

  • Harvesting: Inspect after 24-72 hours. Crystals should appear as colorless prisms or blocks.

Phase 2: Data Collection Strategy

Instrument: Bruker D8 QUEST or equivalent (Mo or Cu source). Temperature: 100 K (Cryostream is mandatory).

  • Reasoning: Rigid spiro-systems can still exhibit librational motion at room temperature. 100 K "freezes" the aliphatic rings, sharpening the electron density map.

Data Processing:

  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) for achiral salts, or orthorhombic (
    
    
    ) if the amine is enantiopure.
  • Refinement: Refine hydrogen atoms on the ammonium group freely to locate the H-bond network.

Visualization: Workflow & Structural Logic

Diagram 1: Crystallization & Characterization Workflow

This flowchart illustrates the decision-making process for obtaining high-quality structural data.

G Start Start: 2-Oxaspiro[5.5]undecan-5-amine HCl Solubility Solubility Test (MeOH vs. EtOH vs. H2O) Start->Solubility Method_Sel Select Method Solubility->Method_Sel Vapor_Diff Vapor Diffusion (MeOH / Et2O) Method_Sel->Vapor_Diff High Sol. Slow_Evap Slow Evaporation (iPrOH) Method_Sel->Slow_Evap Med Sol. Check_Cryst Microscopy Check (Polarized Light) Vapor_Diff->Check_Cryst Slow_Evap->Check_Cryst XRD_Collect SC-XRD Data Collection (100 K, Mo-source) Check_Cryst->XRD_Collect Single Crystal Fail_Loop Re-screen Solvents Check_Cryst->Fail_Loop Amorphous/Twinning Process Structure Solution (SHELXT / OLEX2) XRD_Collect->Process Analysis Conformational Analysis (Cremer-Pople Parameters) Process->Analysis Fail_Loop->Method_Sel

Caption: Workflow for optimizing crystal growth and X-ray data acquisition for spiro-amine salts.

Data Interpretation Guide

When analyzing the generated CIF (Crystallographic Information File), focus on these three critical parameters to validate the scaffold's quality:

A. The Spiro-Junction Geometry

The defining feature is the tetrahedral geometry at C6 (the spiro carbon).

  • Target Metric: Bond angles

    
     and 
    
    
    
    should be close to 109.5° .
  • Deviation: Significant deviation (>112°) indicates steric strain, which may affect the stability of the drug candidate.

B. Ring Conformation (Puckering)

Calculate the Cremer-Pople parameters (


) for both six-membered rings.
  • Ideal Chair:

    
     or 
    
    
    
    .
  • Observation: The 2-oxaspiro[5.5] system typically adopts a double-chair conformation to minimize 1,3-diaxial interactions.

  • Why it matters: This confirms the "vector locking" hypothesis. If the rings are twisted (boat/twist-boat), the amine vector is not fixed, negating the spiro-advantage.

C. Hydrogen Bonding Network

In the HCl salt, look for the Chloride Anion Bridge :

  • Primary Interaction:

    
     (Distance: ~3.1 - 3.2 Å).
    
  • Secondary Interaction: Check if the ether oxygen (O2) participates in H-bonding (

    
     or 
    
    
    
    ).
  • Significance: A strong network involving the ether oxygen suggests high lattice energy and likely high melting point/stability for the API (Active Pharmaceutical Ingredient).

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][3][4][5][6]

    • Source: BLDpharm / J. Med. Chem.
  • Conformational Analysis of Spiro[5.

    • Title: Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General Crystallography of Amine Salts

    • Title: Structure and properties of amines (Spectroscopic & Physical).[7]

    • Source: Fiveable / Organic Chemistry II Notes.
    • URL:[Link]

  • Compound Data (2-Oxaspiro[5.5]undecan-5-amine): Title: 2-Oxaspiro[5.5]undecan-5-amine (Catalog & Properties). Source: Smolecule.

Sources

Navigating Lipophilicity in Drug Discovery: A Comparative Guide to Spirocyclic Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, mastering the physicochemical properties of a molecule is as crucial as achieving high target potency. Among these properties, lipophilicity stands out as a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides an in-depth comparison of the lipophilicity, specifically the distribution coefficient (LogD), of spirocyclic amine derivatives against their more conventional monocyclic and acyclic counterparts. We will explore the underlying principles, present supporting experimental data, and provide detailed protocols for LogD determination, offering researchers and drug development professionals a comprehensive resource for scaffold selection and optimization.

The Strategic Importance of Lipophilicity and the Rise of Spirocyclic Scaffolds

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a double-edged sword in medicinal chemistry.[3] While a certain degree of lipophilicity is essential for a drug to permeate biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4][5] The distribution coefficient at physiological pH (LogD7.4) has emerged as a more relevant descriptor of a compound's lipophilic character than the partition coefficient (LogP) for ionizable molecules, as it accounts for all ionic and neutral species.[6][7]

In recent years, spirocyclic scaffolds, where two rings are joined by a single common atom, have gained significant traction in drug design.[8] Their inherent three-dimensionality and rigid nature offer a compelling strategy to escape the "flatland" of traditional aromatic scaffolds, often leading to improved potency and selectivity.[9] Crucially, the introduction of a spirocyclic motif can profoundly modulate a molecule's physicochemical properties, including a notable impact on lipophilicity.[8][10] This guide will dissect this impact, providing a data-driven comparison to inform rational drug design.

Comparative Analysis of LogD: Spirocyclic Amines vs. Traditional Scaffolds

A key advantage of employing spirocyclic amines is their ability to fine-tune lipophilicity in a manner that is often counterintuitive to the simple addition of carbon atoms. The analysis of matched molecular pairs, where a substructure is systematically varied while the rest of the molecule remains constant, provides a powerful tool to quantify these effects.

A comprehensive study on azaspiro[3.3]heptanes as replacements for common six-membered heterocycles like morpholines, piperidines, and piperazines revealed a general trend of decreased lipophilicity.[8][10] This reduction in LogD7.4, by as much as one log unit, is largely attributed to the increased basicity (pKa) of the spirocyclic amine.[8] The more constrained geometry of the spirocycle can influence the hybridization of the nitrogen lone pair, making it more available for protonation and thus increasing the population of the more hydrophilic, charged species at physiological pH.

Table 1: Comparative LogD7.4 Data of Matched Molecular Pairs

Spirocyclic Amine Derivative (Structure A)Non-Spirocyclic Counterpart (Structure B)ΔLogD7.4 (A - B)Key ObservationReference
N-Methyl-2-azaspiro[3.3]heptane aryl amineN-Methylpiperidine aryl amine-1.12 ± 0.22Significant decrease in lipophilicity due to increased basicity.[8]
N-Acetyl-2,6-diazaspiro[3.3]heptaneN-Acetylpiperazine-0.15 ± 0.33Less pronounced decrease in lipophilicity for neutral amides.[8]
2-Oxa-6-azaspiro[3.3]heptane (as morpholine replacement)Morpholine-0.17 to -0.75Decrease in lipophilicity, more significant for basic alkyl amines.[8]
N-linked 2-azaspiro[3.3]heptaneN-linked piperidine+0.2 to +0.5An exception where lipophilicity increases, consistent with adding a carbon atom.[8][10]

The data clearly demonstrates that the simple act of incorporating a spirocyclic scaffold can dramatically alter a molecule's lipophilicity. For instance, the replacement of an N-methylpiperidine with an N-methyl-2-azaspiro[3.3]heptane in a series of aryl amines resulted in an average LogD7.4 decrease of 1.12 units.[8] This substantial shift towards increased hydrophilicity can be a powerful tool for optimizing a drug candidate's ADME profile.

It is important to note, however, that the impact on lipophilicity is context-dependent. When the nitrogen of a 2-azaspiro[3.3]heptane is directly attached to the core of the molecule (N-linked), an increase in LogD7.4 is observed.[8][10] This highlights the nuanced interplay between the spirocyclic structure, its point of attachment, and the resulting electronic and conformational effects.

Methodologies for LogD Determination

Accurate determination of LogD is paramount for making informed decisions in drug discovery. Both experimental and in silico methods are widely employed, each with its own set of advantages and limitations.

Experimental Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for experimental LogD determination due to its direct measurement of the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4).[4][11]

Protocol: Shake-Flask LogD7.4 Determination

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by vigorously mixing equal volumes of each and allowing the layers to separate.

2. Partitioning:

  • In a glass vial, combine a specific volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).[6]
  • Add a small aliquot of the test compound stock solution to the two-phase system.
  • Vigorously shake the mixture for a fixed period (e.g., 1 hour) to ensure equilibrium is reached.[4]

3. Phase Separation:

  • Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.[4]

4. Quantification:

  • Carefully sample a precise volume from both the n-octanol and the aqueous layers.
  • Analyze the concentration of the test compound in each phase using a suitable analytical technique, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).[4][11]

5. Calculation:

  • Calculate the LogD7.4 using the following equation: LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous)

G cluster_prep 1. Preparation cluster_partition 2. Partitioning cluster_separation 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep_stock Prepare 10 mM Stock Solution in DMSO prep_solvents Pre-saturate n-Octanol and PBS (pH 7.4) mix Combine Solvents and Compound Stock prep_solvents->mix shake Shake Vigorously (e.g., 1 hour) mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample_oct Sample n-Octanol Layer centrifuge->sample_oct sample_aq Sample Aqueous Layer centrifuge->sample_aq analyze Analyze by LC-MS sample_oct->analyze sample_aq->analyze calc_logd LogD = log10([C]oct / [C]aq) analyze->calc_logd

Caption: Experimental workflow for shake-flask LogD7.4 determination.

The causality behind this protocol lies in achieving a true equilibrium of the analyte between the two immiscible phases. Pre-saturation of the solvents is critical to prevent volume changes during the experiment. Vigorous shaking ensures a large surface area for efficient partitioning, and centrifugation provides a clean separation of the layers for accurate sampling. LC-MS is the preferred analytical method due to its high sensitivity and specificity.

In Silico LogD Prediction

Computational models offer a rapid and cost-effective means of estimating LogD, particularly in the early stages of drug discovery for virtual screening and library design.[12][13] These models typically rely on quantitative structure-property relationship (QSPR) approaches.[14]

Leading software packages like ACD/Percepta and ChemAxon utilize fragment-based methods to calculate LogP and then incorporate pKa predictions to determine the distribution of ionic species at a given pH, from which LogD is calculated.[15][16][17]

Conceptual Workflow for In Silico LogD Prediction:

  • Input: The 2D chemical structure of the molecule is provided to the software.

  • Fragmentation: The molecule is broken down into predefined structural fragments.

  • LogP Calculation: The LogP of the neutral species is calculated by summing the lipophilic contributions of each fragment.[17]

  • pKa Prediction: The software identifies all ionizable centers and predicts their pKa values.

  • Speciation: The Henderson-Hasselbalch equation is used to calculate the relative concentrations of all ionic and neutral species at the specified pH (e.g., 7.4).

  • LogD Calculation: The LogD is calculated based on the LogP of the neutral form and the distribution of all species between the aqueous and octanol phases.[15][16]

G input Input 2D Structure frag Fragmentation input->frag pka pKa Prediction input->pka logp LogP Calculation (Fragment Summation) frag->logp spec Speciation at pH 7.4 logp->spec pka->spec logd LogD Calculation spec->logd

Caption: Conceptual workflow for in silico LogD prediction.

While in silico methods are powerful, it is crucial to recognize their limitations. The accuracy of the prediction depends heavily on the quality of the training dataset used to develop the algorithm. For novel scaffolds that are not well-represented in the training data, the predicted LogD values may have a larger margin of error. Therefore, experimental validation of key compounds is always recommended.

Structure-Lipophilicity Relationships in Spirocyclic Amines

The lipophilicity of a spirocyclic amine can be rationally modulated by strategic structural modifications.

  • Ring Size and Heteroatom Substitution: Altering the size of the spirocyclic rings or introducing heteroatoms (e.g., oxygen in 2-oxa-6-azaspiro[3.3]heptane) can impact the strain and electronics of the system, thereby influencing the amine's basicity and, consequently, its LogD.[8]

  • N-Substitution: As demonstrated in Table 1, the nature of the substituent on the nitrogen atom plays a critical role. Electron-withdrawing groups like acetyl will decrease basicity and lead to a less pronounced LogD reduction compared to electron-donating alkyl groups.

  • Exocyclic Substituents: The position and nature of substituents on the spirocyclic framework can also affect lipophilicity, both through their intrinsic lipophilic character and by potentially influencing the conformation and basicity of the amine.

Conclusion and Future Perspectives

Spirocyclic amine derivatives represent a valuable class of scaffolds in modern medicinal chemistry, offering a unique handle to modulate lipophilicity. The general trend of decreased LogD upon replacing traditional six-membered rings with azaspiro[3.3]heptanes, driven by an increase in basicity, provides a powerful strategy to enhance the drug-like properties of lead compounds. However, the exceptions to this trend underscore the importance of a nuanced understanding of structure-lipophilicity relationships.

This guide has provided a comparative analysis supported by experimental data and detailed methodologies for LogD determination. By integrating both robust experimental measurements and predictive computational models, researchers can navigate the complex interplay of physicochemical properties with greater confidence. As the exploration of three-dimensional chemical space continues to expand, the strategic application of spirocyclic amines will undoubtedly play an increasingly vital role in the design of the next generation of therapeutics.

References

  • (No valid reference)
  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1275–1280. [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • ACD/Labs. (2024). Improved Algorithm for LogD Calculation Within the Percepta® Platform. Retrieved from [Link]

  • (No valid reference)
  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • ACD/Labs. (n.d.). Calculate Distribution Coefficients | LogD Prediction Software. Retrieved from [Link]

  • Norinder, U., & Spjuth, O. (2018). A confidence predictor for logD using conformal regression and a support-vector machine. Journal of Cheminformatics, 10(1), 23. [Link]

  • Wang, Z., et al. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. Journal of Cheminformatics. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. Molecules, 20(7), 11927–11961. [Link]

  • AxisPharm. (2024). Log D Measurement. Retrieved from [Link]

  • Evotec. (2024). Cyprotex LogD Shake Flask Fact Sheet. Retrieved from [Link]

  • (No valid reference)
  • (No valid reference)
  • Young, R. J., et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(5), 705–713. [Link]

  • (No valid reference)
  • Xiao, N., & Wang, J. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods. Journal of Cheminformatics, 7(1), 1-10. [Link]

  • Pîrnău, A., et al. (2020). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 25(18), 4248. [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • (No valid reference)
  • (No valid reference)
  • Jeleń, M., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 7083. [Link]

  • El-Sayed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of the Iranian Chemical Society, 19(11), 4785–4800. [Link]

  • (No valid reference)
  • (No valid reference)

Sources

Safety Operating Guide

2-Oxaspiro[5.5]undecan-5-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Oxaspiro[5.5]undecan-5-amine hydrochloride Proper Disposal Procedures Content Type: Technical Standard Operating Procedure (SOP) Audience: Chemical Safety Officers, Medicinal Chemists, and Lab Managers

Executive Summary: Critical Operational Directive

Do not dispose of 2-Oxaspiro[5.5]undecan-5-amine hydrochloride down the drain.

As a Senior Application Scientist, I must emphasize that while this specific spirocyclic amine salt is often classified as an R&D intermediate without a specific EPA "P-list" or "U-list" designation, it must be managed as Hazardous Chemical Waste . Its structural class (secondary/primary amine salt) dictates strict segregation from oxidizing agents to prevent the formation of carcinogenic nitrosamines or exothermic reactions.

Immediate Action Plan:

  • Solids: Collect in designated "Solid Toxic/Irritant" waste containers.

  • Solutions: Segregate based on solvent (Aqueous vs. Organic).

  • Incompatibility: NEVER mix with nitrates, chromates, or strong oxidizers.

Chemical Characterization & Hazard Profile

To dispose of this compound safely, you must understand its behavior in the waste stream. It is not merely "trash"; it is a reactive intermediate.

FeatureTechnical DetailDisposal Implication
Chemical Structure Spirocyclic amine hydrochloride saltHigh water solubility; potential to liberate free amine if pH > 9.
Acidity (pH) Weakly acidic in solution (HCl salt)Can corrode metal drums if not buffered; do not mix with cyanide waste (generates HCN gas).
Reactivity Amine functionalityHigh Risk: Reacts with nitrosating agents (e.g., sodium nitrite) to form carcinogenic nitrosamines.
Physical State White to off-white solidDust hazard during transfer; requires particulate respiratory protection (N95/P100).

Waste Stream Decision Matrix

The following workflow illustrates the logical decision-making process for disposing of 2-Oxaspiro[5.5]undecan-5-amine hydrochloride. This self-validating system ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines.

DisposalWorkflow Start Waste Material: 2-Oxaspiro[5.5]undecan-5-amine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mixture StateCheck->LiquidPath Dissolved SolidContainer Containerize: High-Density Polyethylene (HDPE) Wide-Mouth Jar SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck LabelSolid Label: 'Hazardous Waste - Solid' (Toxic, Irritant) SolidContainer->LabelSolid Final Final Disposal: High-Temperature Incineration LabelSolid->Final OrgStream Organic Solvent (>10% Organic) SolventCheck->OrgStream DCM, MeOH, DMSO AqStream Aqueous Solution (<10% Organic) SolventCheck->AqStream Water, Buffer OrgContainer Stream: Organic Waste (Halogenated or Non-Halogenated) OrgStream->OrgContainer AqContainer Stream: Aqueous Toxic Check pH (Adjust to 5-9) AqStream->AqContainer OrgContainer->Final AqContainer->Final

Figure 1: Decision matrix for segregating spiro-amine salt waste streams to ensure RCRA compliance.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Primary Method)

Use this for expired shelf-stock, spill cleanup residues, or contaminated weighing paper.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and N95 respirator if handling open powder outside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid carefully to avoid dust generation. If the material is in a small vial, place the entire vial into the waste jar. Do not attempt to empty small vials, as this increases exposure risk.

  • Labeling:

    • Primary Constituent: 2-Oxaspiro[5.5]undecan-5-amine hydrochloride.

    • Hazards: Check "Toxic" and "Irritant".

  • Segregation: Store the container in the "Solid Hazardous Waste" satellite accumulation area. Ensure it is physically separated from Oxidizer waste bins.

Protocol B: Aqueous Solution Disposal

Use this for reaction workups or dissolved samples.

  • pH Verification: Dip a pH strip into the waste solution.

    • Observation: As a hydrochloride salt, the solution may be acidic (pH 3-5).

    • Action: If pH < 2, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-9. Caution: Neutralization may precipitate the free amine (oily residue).

  • Collection: Pour into the "Aqueous Toxic" waste carboy.

  • Prohibited Actions:

    • NO drain disposal, regardless of dilution.

    • NO mixing with bleach (Sodium Hypochlorite). Bleach + Amine = Chloramines (Toxic Gas).

Protocol C: Empty Container Management

RCRA "Empty" Standard (40 CFR 261.7)

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Water).

  • Rinsate Disposal: Pour all three rinses into the appropriate Liquid Hazardous Waste container (Protocol B).

  • Defacing: Cross out the original label. Mark as "Empty".

  • Disposal: Place the triple-rinsed container in the glass trash or recycling, depending on local facility rules.

Scientific Rationale & Safety Integrity

The "Why" Behind the Protocol:

  • Nitrosamine Prevention: Secondary amines (and some primary amines under specific conditions) are precursors to N-nitrosamines, which are potent carcinogens. By strictly segregating this amine salt from oxidizers (specifically nitrites/nitrates), we eliminate the mechanistic possibility of N-nitrosation [1].

  • Incineration Preference: Landfilling organic amine salts is discouraged due to potential leaching into groundwater. High-temperature incineration (standard for "Hazardous Waste" streams) ensures complete thermal decomposition of the spirocyclic ring into CO₂, H₂O, NOx, and HCl, which are captured by scrubbers [2].

  • Salt Stability: We maintain the compound as the hydrochloride salt during storage because the free amine form is likely volatile and prone to oxidation. The salt form "locks" the nitrogen, reducing vapor pressure and inhalation risk during waste handling.

References

  • American Chemical Society (ACS). (2023). Identifying and Handling Nitrosamine Precursors in the Laboratory. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Managing Hazardous Waste. EPA530-F-11-003. [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for Spirocyclic Amines. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA 3404-11R. [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Oxaspiro[5.5]undecan-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 2-Oxaspiro[5.5]undecan-5-amine hydrochloride. As a novel spirocyclic amine, this compound requires careful management in a laboratory setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your research.

Anticipated Hazard Profile

Based on analysis of similar chemical structures, such as 2-Oxaspiro[3.3]heptan-6-amine hydrochloride and 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride, we can anticipate the following hazards.[2][3] These classifications are aligned with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Category GHS Hazard Code Anticipated Risk GHS Pictogram
Acute Toxicity (Oral)H302: Harmful if swallowedIngestion may lead to systemic toxicity.GHS07 (Exclamation Mark)
Acute Toxicity (Dermal)H312: Harmful in contact with skinSkin absorption may cause harmful effects.GHS07 (Exclamation Mark)
Skin IrritationH315: Causes skin irritationDirect contact can cause redness, itching, or inflammation.GHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritationContact can cause significant, potentially damaging, eye irritation.GHS07 (Exclamation Mark)
Acute Toxicity (Inhalation)H332: Harmful if inhaledInhalation of dust can be harmful to the respiratory system.GHS07 (Exclamation Mark)
Respiratory IrritationH335: May cause respiratory irritationInhaled dust may irritate the nose, throat, and lungs.GHS07 (Exclamation Mark)

These hazards necessitate a multi-layered approach to personal protective equipment (PPE), grounded in the core principle of minimizing all potential routes of exposure.[1]

The Core of Protection: A Task-Based PPE Strategy

Effective chemical safety is not about a single set of PPE for all activities; it's about escalating protection to match the risk of the specific task. The Occupational Safety and Health Administration (OSHA) mandates that PPE be selected based on a thorough hazard assessment of the work to be performed.[4][5]

Baseline PPE: For All Operations

This is the minimum required PPE for entering any laboratory space where 2-Oxaspiro[5.5]undecan-5-amine hydrochloride is handled, even for observational "no touch" visits.[6]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[6]

  • Body Protection: A flame-resistant (FR) lab coat, fully buttoned, to protect skin and clothing from minor splashes and spills.[7]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory.[8]

Task-Specific PPE Requirements

The following table outlines the necessary PPE for specific, common laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Respiratory Protection Body Protection Engineering Control
Receiving/Unpacking Safety GlassesNitrile GlovesNot RequiredLab CoatWell-ventilated area
Weighing Solid Safety GogglesNitrile GlovesN95/FFP2 RespiratorLab CoatChemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesNot required if in hoodLab CoatChemical Fume Hood
Running Reactions Safety GogglesNitrile GlovesNot required if in hoodLab CoatChemical Fume Hood
Waste Disposal Safety Goggles & Face ShieldNitrile GlovesNot RequiredLab CoatWell-ventilated area
The Rationale Behind the Choices:
  • Hand Protection: Nitrile gloves are selected as the standard for their broad chemical resistance. Always inspect gloves for tears or punctures before use.[8] For prolonged operations, consider double-gloving. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[1]

  • Eye and Face Protection: When handling the solid powder or preparing solutions, the risk of splashes or airborne particles increases. Safety goggles provide a full seal around the eyes, offering superior protection against dust and splashes compared to safety glasses.[6] A face shield is added over goggles when handling larger volumes of liquid or performing tasks with a high splash potential, protecting the entire face.[6][7]

  • Respiratory Protection: 2-Oxaspiro[5.5]undecan-5-amine hydrochloride is likely a fine powder. The most significant risk of exposure is inhaling airborne particles during weighing.[1] Performing this task inside a certified chemical fume hood is the primary engineering control. An N95 or equivalent respirator provides a necessary secondary layer of defense to minimize inhalation of any particles that may escape the hood's containment.[7]

Standard Operating Procedure: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is critical for ensuring safety and experimental integrity.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage in a well-ventilated area.

  • Don baseline PPE (lab coat, safety glasses, nitrile gloves).

  • Affix a "Date Received" label and store the container in a cool, dry, designated area away from incompatible materials like strong oxidizing agents.[9][10]

Step 2: Weighing the Solid Compound

This is the highest-risk activity due to the potential for aerosolization.

  • Ensure the chemical fume hood is on and operating correctly.

  • Don all required PPE for this task: lab coat, nitrile gloves, safety goggles, and an N95 respirator.

  • Perform all weighing operations deep within the fume hood to maximize containment.

  • Use a spatula to carefully transfer the powder. Avoid any actions that could create dust clouds.

  • Clean any spills within the hood immediately using a wet wipe or towel to prevent dust generation.

  • Securely cap the primary container before removing it from the fume hood.

Step 3: Solution Preparation and Handling
  • Don PPE for liquid handling: lab coat, nitrile gloves, safety goggles, and a face shield.

  • Conduct all solution preparations inside the chemical fume hood.

  • Add the weighed solid to the solvent slowly to avoid splashing.

  • If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosol release.

Step 4: Spill and Emergency Response
  • Minor Spill (Solid): If contained within the fume hood, use a wet paper towel to gently wipe up the powder and dispose of it as hazardous waste.

  • Minor Spill (Liquid): Absorb with a chemical spill kit absorbent pad. Place the used pad in a sealed bag for hazardous waste disposal.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

Step 5: Decontamination and Disposal
  • All glassware and equipment that came into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) in a fume hood, collecting the rinsate as hazardous waste.

  • Dispose of all contaminated materials (gloves, wipes, pipette tips) and excess chemical in a clearly labeled, sealed hazardous waste container.

  • Follow all institutional and local regulations for chemical waste disposal.[9][11]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the task at hand.

PPE_Workflow cluster_0 Baseline Safety cluster_1 Task Hazard Assessment cluster_2 Enhanced Protection Baseline_PPE Minimum PPE: - Lab Coat - Safety Glasses - Closed-Toe Shoes Is_Solid Handling Solid (e.g., Weighing)? Baseline_PPE->Is_Solid Start Task Is_Liquid Handling Liquid (e.g., Solution Prep)? Is_Solid->Is_Liquid No Hood_Resp Required Controls: - Chemical Fume Hood - N95 Respirator - Safety Goggles Is_Solid->Hood_Resp Yes Hood_Face Required Controls: - Chemical Fume Hood - Face Shield over Goggles Is_Liquid->Hood_Face Yes

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。